4-Amino-1-(trifluoromethyl)cyclohexan-1-ol
Description
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Properties
IUPAC Name |
4-amino-1-(trifluoromethyl)cyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F3NO/c8-7(9,10)6(12)3-1-5(11)2-4-6/h5,12H,1-4,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQZKKRXYSBWMAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701261412 | |
| Record name | cis-4-Amino-1-(trifluoromethyl)cyclohexanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701261412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1408076-30-1 | |
| Record name | cis-4-Amino-1-(trifluoromethyl)cyclohexanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701261412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
synthesis of 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol
An In-Depth Technical Guide to the Synthesis of 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol
Authored by: A Senior Application Scientist
Introduction
The synthesis of fluorinated organic molecules is a cornerstone of modern medicinal chemistry and drug development. The introduction of fluorine atoms, particularly the trifluoromethyl (CF3) group, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity.[1] 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol is a key building block that incorporates both a trifluoromethyl group and an amino group on a cyclohexane scaffold, offering a unique three-dimensional structure for creating novel therapeutic agents.[2] The presence of these functional groups suggests its potential as a scaffold in the development of new drugs.[1] This in-depth technical guide provides a comprehensive overview of a plausible synthetic route to 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol, detailing the underlying chemical principles, step-by-step experimental protocols, and critical considerations for researchers and scientists in the field.
Retrosynthetic Analysis and Strategic Approach
A logical retrosynthetic analysis of the target molecule, 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol, suggests a convergent synthetic strategy. The primary challenge lies in the stereoselective introduction of the trifluoromethyl and amino groups at the C1 and C4 positions, respectively. A plausible disconnection approach is illustrated below:
Caption: Retrosynthetic analysis of 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol.
This strategy commences with a commercially available starting material, 1,4-cyclohexanedione monoethylene ketal, and proceeds through key intermediates, allowing for controlled functional group manipulations.
Synthetic Pathway and Experimental Protocols
Step 1: Synthesis of 4-((tert-Butoxycarbonyl)amino)cyclohexan-1-one
The initial step involves the reductive amination of 1,4-cyclohexanedione monoethylene ketal, followed by protection of the resulting amino group and subsequent deprotection of the ketal to yield the desired N-Boc protected aminoketone.
Experimental Protocol:
-
Reductive Amination: To a solution of 1,4-cyclohexanedione monoethylene ketal (1.0 equiv.) in methanol, add ammonium acetate (10 equiv.) and sodium cyanoborohydride (1.5 equiv.) at 0 °C. Stir the reaction mixture at room temperature for 24 hours.
-
Work-up: Quench the reaction with saturated aqueous sodium bicarbonate solution and extract with dichloromethane. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Boc Protection: Dissolve the crude amine in a 1:1 mixture of tetrahydrofuran and water. Add di-tert-butyl dicarbonate (Boc2O) (1.2 equiv.) and sodium bicarbonate (2.0 equiv.). Stir the mixture vigorously at room temperature for 12 hours.
-
Extraction and Purification: Extract the reaction mixture with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Ketal Deprotection: Dissolve the protected amino ketal in a mixture of acetone and 2 M hydrochloric acid (5:1). Stir the solution at room temperature for 4 hours.
-
Final Work-up and Purification: Neutralize the reaction with saturated aqueous sodium bicarbonate solution and extract with ethyl acetate. Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford 4-((tert-butoxycarbonyl)amino)cyclohexan-1-one.
Causality of Experimental Choices:
-
Reductive Amination: Sodium cyanoborohydride is a mild reducing agent suitable for reductive aminations, as it selectively reduces the iminium intermediate over the ketone.
-
Boc Protection: The tert-butyloxycarbonyl (Boc) group is a standard protecting group for amines, stable under a wide range of reaction conditions and easily removable under acidic conditions.
-
Ketal Deprotection: Acidic hydrolysis is a standard method for the deprotection of ketals to reveal the ketone functionality.
Step 2: Trifluoromethylation of 4-((tert-Butoxycarbonyl)amino)cyclohexan-1-one
The key trifluoromethylation step is achieved via the nucleophilic addition of the trifluoromethyl group to the carbonyl of the protected aminoketone using the Ruppert-Prakash reagent.
Experimental Protocol:
-
Reaction Setup: To a solution of 4-((tert-butoxycarbonyl)amino)cyclohexan-1-one (1.0 equiv.) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (argon or nitrogen), add (trifluoromethyl)trimethylsilane (TMSCF3, Ruppert-Prakash reagent) (1.5 equiv.).[3]
-
Initiation: Add a catalytic amount of tetrabutylammonium fluoride (TBAF) (0.1 equiv., 1 M solution in THF) dropwise.[4]
-
Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching and Work-up: Quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride solution. Extract the mixture with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield tert-butyl (4-hydroxy-4-(trifluoromethyl)cyclohexyl)carbamate.
Mechanistic Insight:
The trifluoromethylation with the Ruppert-Prakash reagent proceeds via the formation of a hypervalent silicon intermediate upon activation by a fluoride source (TBAF). This intermediate then delivers the trifluoromethyl nucleophile to the electrophilic carbonyl carbon.
Caption: Simplified mechanism of Ruppert-Prakash trifluoromethylation.
Step 3: Deprotection to Yield 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol
The final step involves the removal of the Boc protecting group under acidic conditions to afford the target compound.
Experimental Protocol:
-
Deprotection: Dissolve tert-butyl (4-hydroxy-4-(trifluoromethyl)cyclohexyl)carbamate (1.0 equiv.) in a solution of 4 M HCl in 1,4-dioxane.
-
Reaction: Stir the solution at room temperature for 4 hours. Monitor the reaction by TLC until the starting material is fully consumed.
-
Isolation: Concentrate the reaction mixture under reduced pressure. Triturate the resulting solid with diethyl ether and collect the precipitate by filtration to yield 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol hydrochloride as a mixture of cis and trans isomers.
-
Free Base (Optional): The free amine can be obtained by neutralization with a suitable base (e.g., saturated aqueous sodium bicarbonate) and extraction into an organic solvent.
Stereochemical Considerations
The synthesis described will likely produce a mixture of cis and trans isomers of 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol. The stereochemical outcome of the trifluoromethylation step is crucial. The nucleophilic attack of the trifluoromethyl anion can occur from either the axial or equatorial face of the cyclohexanone ring, leading to the formation of two diastereomers. The separation of these isomers can typically be achieved by column chromatography or by fractional crystallization of their salts. The relative stereochemistry of the final products can be determined using nuclear magnetic resonance (NMR) spectroscopy, particularly through the analysis of coupling constants and Nuclear Overhauser Effect (NOE) experiments.
Data Summary
| Step | Product | Key Reagents | Yield (Typical) |
| 1 | 4-((tert-Butoxycarbonyl)amino)cyclohexan-1-one | 1,4-Cyclohexanedione monoethylene ketal, NH4OAc, NaBH3CN, Boc2O | 60-70% |
| 2 | tert-Butyl (4-hydroxy-4-(trifluoromethyl)cyclohexyl)carbamate | TMSCF3, TBAF | 75-85% |
| 3 | 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol hydrochloride | 4 M HCl in dioxane | >90% |
Conclusion
This technical guide outlines a robust and logical synthetic route for the preparation of 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol, a valuable building block for drug discovery. By leveraging well-established synthetic transformations, including reductive amination, Boc protection, Ruppert-Prakash trifluoromethylation, and deprotection, this guide provides a practical framework for researchers. Careful consideration of the stereochemical outcomes and appropriate purification techniques are paramount to obtaining the desired isomers in high purity. The methodologies described herein are grounded in established chemical principles and supported by the scientific literature, offering a reliable starting point for the synthesis and further exploration of this important fluorinated scaffold.
References
- Smolecule. (2023, August 19). 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol.
- Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Enantioselective synthesis of trifluoromethyl substituted cyclohexanones via an organocatalytic cascade Michael/aldol reaction.
- PMC - NIH. (n.d.). Deoxytrifluoromethylation/aromatization of cyclohexan(en)ones to access highly substituted trifluoromethyl arenes.
- Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Synthesis of trifluoromethyl cyclohexyl, cyclohexenyl and aryl compounds via stepwise Robinson annulation.
- Chem-Impex. (n.d.). 4-(Trifluoromethyl)cyclohexylamine (cis- and trans- mixture).
- MDPI. (2021, October 8). Synthesis of 1-Trifluorometylindanes and Close Structures: A Mini Review.
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- 1. Buy 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol | 1408076-30-1 [smolecule.com]
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- 3. Synthesis of 1-Trifluorometylindanes and Close Structures: A Mini Review [mdpi.com]
- 4. Deoxytrifluoromethylation/aromatization of cyclohexan(en)ones to access highly substituted trifluoromethyl arenes - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Experimental Data of 4-amino-1-(trifluoromethyl)cyclohexan-1-ol (CAS Number: 1202411-98-0)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This technical guide provides a comprehensive overview of the available experimental data for the compound 4-amino-1-(trifluoromethyl)cyclohexan-1-ol, identified by CAS number 1202411-98-0. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the synthesis, characterization, and potential applications of this unique fluorinated alicyclic amine. While publicly available biological data for this specific compound is limited, this guide synthesizes the existing chemical data and provides insights into its potential pharmacological relevance based on the well-established roles of its structural motifs.
Introduction and Chemical Identity
4-amino-1-(trifluoromethyl)cyclohexan-1-ol is a synthetic organic compound featuring a cyclohexane ring substituted with an amino group, a hydroxyl group, and a trifluoromethyl group.[1] The presence of these functional groups on a saturated carbocyclic scaffold makes it an intriguing building block for medicinal chemistry and material science.
Table 1: Compound Identification
| Property | Value |
| CAS Number | 1202411-98-0 |
| Chemical Name | 4-amino-1-(trifluoromethyl)cyclohexan-1-ol |
| Molecular Formula | C₇H₁₂F₃NO |
| Molecular Weight | 183.17 g/mol |
| Canonical SMILES | C1C(CCC(C1)(F)(F)F)N |
| InChI | InChI=1S/C7H12F3NO/c8-7(9,10)5-1-3-4(11)2-6(5)12/h4,6H,1-3,11H2 |
The trifluoromethyl (CF₃) group is a key feature of this molecule, known to significantly influence the physicochemical and pharmacological properties of bioactive compounds. Its high electronegativity and lipophilicity can enhance metabolic stability, binding affinity, and membrane permeability.
Synthesis and Characterization
While specific, detailed synthetic procedures for 1202411-98-0 are not extensively published in peer-reviewed journals, the synthesis of analogous trifluoromethylated alcohols is well-documented. A general and plausible synthetic approach involves the nucleophilic trifluoromethylation of a protected 4-aminocyclohexanone precursor.
General Synthetic Workflow
The synthesis of trifluoromethylated alcohols from carbonyl compounds is a common transformation in organic chemistry. A widely used method employs (trifluoromethyl)trimethylsilane (TMSCF₃), also known as the Ruppert-Prakash reagent, in the presence of a fluoride catalyst.[2]
Caption: Generalized workflow for the synthesis of 4-amino-1-(trifluoromethyl)cyclohexan-1-ol.
Experimental Protocol: Nucleophilic Trifluoromethylation (General Procedure)
The following is a generalized protocol based on established methods for the trifluoromethylation of ketones.[2][3]
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the protected 4-aminocyclohexanone (1.0 equiv) and anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add (trifluoromethyl)trimethylsilane (TMSCF₃) (1.2–1.5 equiv) to the solution via syringe.
-
Initiation: Slowly add a solution of tetrabutylammonium fluoride (TBAF) in THF (0.1 equiv) dropwise to the stirred mixture.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Quenching and Deprotection: Upon completion, quench the reaction by adding 1 M hydrochloric acid (HCl). Stir for 30 minutes to hydrolyze the intermediate silyl ether. The acidic workup may also serve to remove certain amine-protecting groups.
-
Extraction: Transfer the mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Characterization Data
Characterization of 4-amino-1-(trifluoromethyl)cyclohexan-1-ol would typically involve Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its structure and purity.[1] While a publicly available, fully assigned spectrum for this specific compound is not readily found, expected spectral characteristics can be inferred.
Table 2: Expected Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to the cyclohexyl protons, with chemical shifts influenced by the electron-withdrawing CF₃ and polar NH₂ and OH groups. |
| ¹³C NMR | A quaternary carbon signal for C1 (attached to OH and CF₃), a carbon signal for C4 (attached to NH₂), and other cyclohexyl carbon signals. The CF₃ carbon would appear as a quartet due to C-F coupling. |
| ¹⁹F NMR | A singlet corresponding to the three equivalent fluorine atoms of the CF₃ group. |
| Mass Spec. | A molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of 183.17. |
Potential Applications and Biological Relevance
The structural features of 4-amino-1-(trifluoromethyl)cyclohexan-1-ol suggest its potential utility in drug discovery and development.
Role as a Scaffold in Medicinal Chemistry
The combination of a rigid cyclohexane core with strategically placed functional groups makes this compound an attractive scaffold for the synthesis of novel therapeutic agents. The amino and hydroxyl groups provide handles for further chemical modification, allowing for the attachment of various pharmacophores.
Significance of the Trifluoromethyl Group in Drug Design
The incorporation of a trifluoromethyl group into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacological properties. The CF₃ group can:
-
Increase Metabolic Stability: The strong carbon-fluorine bond is resistant to enzymatic cleavage, particularly by cytochrome P450 enzymes.
-
Enhance Lipophilicity: This can improve membrane permeability and oral bioavailability.
-
Modulate Acidity/Basicity: The electron-withdrawing nature of the CF₃ group can alter the pKa of nearby functional groups.
-
Improve Binding Affinity: The CF₃ group can participate in favorable interactions with biological targets.
Caption: Influence of the trifluoromethyl group on drug properties.
Potential as a Building Block for PROTACs
Recent interest has emerged in using cyclohexanol-based linkers in the design of Proteolysis-Targeting Chimeras (PROTACs). The stereochemistry of the cyclohexane ring can provide conformational rigidity to the linker, which is crucial for the formation of a productive ternary complex between the target protein, the E3 ligase, and the PROTAC molecule. The amino and hydroxyl groups on 4-amino-1-(trifluoromethyl)cyclohexan-1-ol offer versatile attachment points for the target-binding and E3 ligase-binding moieties.
Conclusion and Future Directions
4-amino-1-(trifluoromethyl)cyclohexan-1-ol (CAS 1202411-98-0) is a fluorinated chemical entity with significant potential as a building block in the design of novel pharmaceuticals and materials. While specific biological data for this compound are not yet widely available in the public domain, its synthesis is feasible through established chemical methodologies. The presence of the trifluoromethyl group, coupled with the versatile amino and hydroxyl functionalities on a conformationally defined cyclohexane scaffold, makes it a prime candidate for further investigation.
Future research should focus on:
-
Biological Screening: Evaluating the compound and its derivatives in a variety of biological assays to identify potential therapeutic activities.
-
Pharmacokinetic Profiling: Assessing the absorption, distribution, metabolism, and excretion (ADME) properties of this molecule.
-
Lead Optimization: Utilizing the amino and hydroxyl groups for the synthesis of compound libraries to explore structure-activity relationships.
This technical guide serves as a foundational resource for researchers interested in exploring the potential of 4-amino-1-(trifluoromethyl)cyclohexan-1-ol. As more research is conducted, a clearer picture of its experimental profile and applications will undoubtedly emerge.
References
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Spectroscopic Characterization of 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol: A Technical Guide
Introduction
4-Amino-1-(trifluoromethyl)cyclohexan-1-ol is a fascinating molecule that holds significant potential in the fields of medicinal chemistry and materials science. Its unique structure, featuring a cyclohexane scaffold substituted with a primary amine, a tertiary alcohol, and a trifluoromethyl group, imparts a distinct combination of properties that are of great interest to researchers. The trifluoromethyl group, in particular, is a well-regarded bioisostere for various functional groups and can significantly enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] A thorough understanding of the three-dimensional structure and electronic properties of this compound is paramount for its effective application, and for this, a comprehensive spectroscopic characterization is indispensable.
This technical guide provides an in-depth analysis of the expected spectroscopic data for 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol, covering Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). As a self-validating system of analysis, the convergence of data from these orthogonal techniques provides unambiguous confirmation of the molecular structure. This guide is intended for researchers, scientists, and drug development professionals who are working with or developing novel fluorinated compounds.
Molecular Structure and Stereochemistry
The cyclohexane ring of 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol can exist in a chair conformation. The substituents at the C1 and C4 positions can be either in axial or equatorial orientations, leading to the possibility of cis and trans diastereomers. The relative orientation of these substituents will have a profound impact on the spectroscopic data, particularly the NMR spectra. This guide will consider the spectroscopic features that would allow for the differentiation of these stereoisomers.
Caption: Chair conformations of cis and trans isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[2] For 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments will provide a wealth of information regarding its connectivity, stereochemistry, and electronic environment.
¹H NMR Spectroscopy
The ¹H NMR spectrum will reveal the number of distinct proton environments, their integration (relative number of protons), and their connectivity through spin-spin coupling. The chemical shifts of the cyclohexane ring protons will be influenced by the electronegativity of the adjacent substituents and their axial or equatorial orientation.[3]
Expected ¹H NMR Data:
| Proton(s) | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Assignment Notes |
| Cyclohexane CH₂ | 1.2 - 2.2 | Multiplets | - | A complex series of overlapping multiplets is expected for the eight cyclohexane ring protons. |
| CH-NH₂ (H-4) | ~2.7 - 3.2 | Multiplet | - | The chemical shift will be influenced by the stereochemistry. An equatorial proton is expected to be deshielded (higher ppm) compared to an axial proton.[4] |
| NH₂ | 1.5 - 3.0 | Broad singlet | - | This signal is often broad due to quadrupole broadening and exchange with the solvent. Its integration corresponds to two protons. It will disappear upon D₂O exchange.[5] |
| OH | 2.0 - 4.0 | Broad singlet | - | Similar to the NH₂ protons, this signal is typically broad and its chemical shift is concentration and solvent dependent. It will also disappear upon D₂O exchange.[6] |
Distinguishing Isomers: The key to differentiating the cis and trans isomers will be the coupling constants of the H-4 proton (the proton on the carbon bearing the amino group). In the trans isomer, where both the amino and trifluoromethyl/hydroxyl groups are equatorial (or both axial), the H-4 proton will be axial and exhibit large axial-axial couplings (J ≈ 10-13 Hz) to the adjacent axial protons. In the cis isomer, the H-4 proton will be equatorial, leading to smaller axial-equatorial and equatorial-equatorial couplings (J ≈ 2-5 Hz).[4]
Caption: Predicted major fragmentation pathways in EI-MS.
Experimental Protocols
Accurate and reproducible spectroscopic data are contingent upon meticulous sample preparation and adherence to standardized experimental protocols.
NMR Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol for ¹H and ¹⁹F NMR, and 20-30 mg for ¹³C NMR. [7][8]2. Solvent Selection: Choose a suitable deuterated solvent in which the sample is fully soluble (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent can influence the chemical shifts.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. [8]4. Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. [9]5. Capping and Labeling: Securely cap the NMR tube and label it clearly.
IR Sample Preparation (Thin Solid Film Method)
-
Dissolution: Dissolve a small amount (5-10 mg) of the solid sample in a few drops of a volatile solvent (e.g., dichloromethane or acetone). [10][11]2. Deposition: Place a drop of the solution onto a clean, dry salt plate (e.g., NaCl or KBr).
-
Evaporation: Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate. [10]4. Analysis: Mount the salt plate in the sample holder of the IR spectrometer and acquire the spectrum.
Mass Spectrometry (Electron Ionization - Direct Insertion Probe)
-
Sample Loading: Place a small amount of the solid sample into a capillary tube.
-
Probe Insertion: Insert the capillary tube into the direct insertion probe of the mass spectrometer.
-
Ionization: Introduce the probe into the ion source, where the sample will be vaporized and ionized by a 70 eV electron beam. [12][13]4. Data Acquisition: Acquire the mass spectrum over a suitable m/z range.
Conclusion
The comprehensive spectroscopic characterization of 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol through the synergistic application of NMR (¹H, ¹³C, ¹⁹F), IR, and MS provides a robust and self-validating framework for its structural elucidation and purity assessment. The predicted data presented in this guide, grounded in fundamental spectroscopic principles and comparison with analogous structures, offers a clear roadmap for researchers. Careful analysis of the spectral features, particularly the coupling patterns in ¹H NMR, will be instrumental in distinguishing between the cis and trans diastereomers. This detailed understanding of the molecule's spectroscopic signature is a critical prerequisite for its successful application in drug discovery and materials science.
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Dummies.com. (2016, March 26). How to Identify Alcohols and Amines in the IR Spectrum. [Link]
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An In-depth Technical Guide to the Physicochemical Properties of 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol
Introduction
4-Amino-1-(trifluoromethyl)cyclohexan-1-ol is a fascinating synthetic organic molecule that holds considerable promise in medicinal chemistry and materials science. Its unique trifluoromethylated amino alcohol structure on a cyclohexane scaffold presents a compelling profile for investigation. The strategic incorporation of a trifluoromethyl group can significantly modulate key physicochemical properties such as lipophilicity, metabolic stability, and acidity, making it an attractive building block for novel therapeutics.[1] This guide provides a comprehensive overview of the critical physicochemical properties of 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol, outlines detailed methodologies for their experimental determination, and discusses the implications of these properties for drug discovery and development.
Stereoisomerism: A Critical Consideration
The cyclohexane ring of 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol can exist in two primary stereoisomeric forms: cis and trans. The relative orientation of the amino and hydroxyl groups will profoundly influence the molecule's three-dimensional shape, and consequently, its interactions with biological targets and its overall physicochemical behavior. It is imperative to characterize and, if possible, separate these stereoisomers for any meaningful structure-activity relationship (SAR) studies.
Synthesis of 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol
A potential synthetic pathway is illustrated below:
Caption: A plausible synthetic route to 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol.
Core Physicochemical Properties: A Predictive and Comparative Overview
Due to the limited availability of experimental data for 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol, the following table includes predicted values for the cis-isomer and experimental data for the closely related, non-fluorinated analog, trans-4-aminocyclohexanol, for comparative purposes.
| Property | Predicted Value (cis-isomer) | Experimental Value (trans-4-aminocyclohexanol) | Significance in Drug Discovery |
| Molecular Formula | C₇H₁₂F₃NO[2] | C₆H₁₃NO[3] | Defines the elemental composition and molecular weight. |
| Molecular Weight | 183.17 g/mol [2] | 115.17 g/mol [3] | Influences diffusion, bioavailability, and formulation. |
| pKa | Not Available | Not Available | Governs the ionization state at physiological pH, impacting solubility, permeability, and receptor binding. |
| LogP | 1.60[2] | -0.1[4] | A measure of lipophilicity, which affects absorption, distribution, metabolism, and excretion (ADME) properties. |
| Solubility | Not Available | Soluble in water[5][6] | Crucial for formulation and bioavailability; poor solubility can hinder drug development. |
| Melting Point | Not Available | 108-113 °C[3] | An indicator of purity and lattice energy, important for formulation and stability. |
| Topological Polar Surface Area (TPSA) | 46.25 Ų[2] | 46.25 Ų[7] | Predicts passive molecular transport through membranes. |
Experimental Protocols for Physicochemical Characterization
The following section provides detailed, step-by-step methodologies for the experimental determination of the key physicochemical properties of 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol.
pKa Determination by Potentiometric Titration
The acid dissociation constant (pKa) is a critical parameter that dictates the extent of ionization of a compound at a given pH. For an amino alcohol, two pKa values are expected, one for the amino group and one for the hydroxyl group.
Caption: Workflow for pKa determination by potentiometric titration.
Detailed Protocol:
-
Solution Preparation: Accurately weigh and dissolve a sample of 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol in deionized water to a known concentration (e.g., 0.01 M).
-
Titration Setup: Calibrate a pH meter with standard buffer solutions. Place the sample solution in a beaker with a magnetic stirrer and immerse the pH electrode.
-
Acid Titration: Titrate the solution with a standardized solution of hydrochloric acid (e.g., 0.1 M), adding the titrant in small, precise increments. Record the pH after each addition.
-
Base Titration: In a separate experiment, titrate a fresh sample solution with a standardized solution of sodium hydroxide (e.g., 0.1 M) and record the pH at each interval.
-
Data Analysis: Plot the pH values against the volume of titrant added for both titrations. The pKa values correspond to the pH at the half-equivalence points of the titration curves.[8]
LogP Determination by Shake-Flask Method and ¹⁹F NMR
The partition coefficient (LogP) is a measure of a compound's differential solubility in two immiscible phases, typically octanol and water, and is a key indicator of its lipophilicity. For fluorinated compounds, ¹⁹F NMR offers a powerful and direct method for LogP determination.
Caption: Workflow for LogP determination using the shake-flask method and ¹⁹F NMR.
Detailed Protocol:
-
Solvent Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them and allowing the phases to separate.
-
Sample Preparation: Dissolve a known amount of 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol in the pre-saturated octanol-water mixture.
-
Partitioning: Shake the mixture in a sealed container for a set period (e.g., 24 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the mixture to achieve a clean separation of the two phases.
-
¹⁹F NMR Analysis: Carefully withdraw an aliquot from each phase and analyze by ¹⁹F NMR spectroscopy. The integration of the trifluoromethyl signal will be proportional to the concentration of the compound in each phase.
-
Calculation: The LogP is calculated using the formula: LogP = log ([Compound]octanol / [Compound]water).
Aqueous Solubility Determination by the Shake-Flask Method
Aqueous solubility is a fundamental property that influences a drug's absorption and bioavailability. The shake-flask method is the gold standard for determining equilibrium solubility.
Detailed Protocol:
-
Sample Preparation: Add an excess amount of 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol to a known volume of a relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Equilibration: Shake the suspension at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (typically 24-48 hours) to reach equilibrium.
-
Phase Separation: Filter the suspension through a low-binding filter (e.g., 0.22 µm PVDF) to remove undissolved solid.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).
-
Result: The measured concentration represents the equilibrium solubility of the compound under the specified conditions.[3]
Melting Point Determination
The melting point is a key indicator of the purity of a crystalline solid. A sharp melting range is characteristic of a pure compound.
Detailed Protocol:
-
Sample Preparation: Finely powder a small amount of the crystalline 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol.
-
Capillary Loading: Pack a small amount of the powdered sample into a capillary tube, ensuring it is well-compacted.
-
Measurement: Place the capillary tube in a melting point apparatus.
-
Heating and Observation: Heat the sample at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Recording: Record the temperature at which the first liquid appears and the temperature at which the last solid melts. This range is the melting point of the compound.[5]
Spectroscopic Characterization
Infrared (IR) Spectroscopy
The IR spectrum of 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol is expected to show characteristic absorption bands for its functional groups:
-
O-H stretch: A broad band in the region of 3200-3600 cm⁻¹.
-
N-H stretch: One or two sharp peaks (for a primary amine) in the region of 3300-3500 cm⁻¹.
-
C-F stretch: Strong, sharp bands in the region of 1000-1350 cm⁻¹.
-
C-N stretch: A band in the region of 1020-1250 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The spectrum will show signals for the protons on the cyclohexane ring, with their chemical shifts and coupling constants providing information about the stereochemistry of the molecule.
-
¹³C NMR: The spectrum will display distinct signals for each carbon atom in the molecule, including the carbon bearing the trifluoromethyl group, which will appear as a quartet due to C-F coupling.
-
¹⁹F NMR: A single signal (a singlet or a multiplet depending on coupling with neighboring protons) is expected for the trifluoromethyl group, providing a clean handle for quantification and structural analysis.
Conclusion
4-Amino-1-(trifluoromethyl)cyclohexan-1-ol represents a valuable scaffold for the development of new chemical entities. A thorough understanding of its physicochemical properties is paramount for its successful application in drug discovery and materials science. This guide provides a robust framework for the experimental determination of its key properties, empowering researchers to unlock the full potential of this promising molecule. The methodologies outlined herein are essential for establishing a comprehensive data package to support further research and development efforts.
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An In-Depth Technical Guide to the Stereoisomers of 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol
Introduction: The Critical Role of Stereochemistry in Modern Drug Discovery
In the landscape of contemporary drug development, the three-dimensional arrangement of atoms within a molecule, or its stereochemistry, is a paramount consideration. The biological systems with which pharmaceuticals interact are inherently chiral, leading to often profound differences in the pharmacological and toxicological profiles of a drug's stereoisomers.[1][2] Enantiomers, non-superimposable mirror images, can exhibit varied binding affinities for receptors, different rates of metabolism, and even opposing physiological effects.[3] The tragic case of thalidomide serves as a stark reminder of the critical importance of stereochemical purity in therapeutic agents.[3]
This guide focuses on the stereoisomers of 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol, a molecule of significant interest in medicinal chemistry. The presence of a trifluoromethyl group can enhance metabolic stability, binding affinity, and cell permeability, making it a valuable substituent in drug design.[4][5][6] The rigid cyclohexane scaffold, combined with the amino and hydroxyl functionalities, provides a versatile platform for the synthesis of novel therapeutic agents. A thorough understanding of the synthesis, separation, and characterization of the individual stereoisomers of this compound is therefore essential for researchers and drug development professionals. This document provides a comprehensive technical overview of the core principles and methodologies for navigating the stereochemical complexities of 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol.
Molecular Structure and Stereochemical Possibilities
4-Amino-1-(trifluoromethyl)cyclohexan-1-ol possesses two stereocenters, giving rise to a total of four possible stereoisomers. These exist as two pairs of enantiomers. The cis and trans nomenclature for the 1,4-disubstituted cyclohexane ring refers to the relative orientation of the amino and hydroxyl groups.
Synthesis of 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol Stereoisomers
The synthesis of 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol can be approached through several strategic pathways, often starting from a commercially available cyclohexanone derivative. A key challenge lies in the stereoselective introduction of the amino and trifluoromethyl-alcohol functionalities.
Conceptual Synthetic Workflow
A plausible and efficient synthetic route involves the initial formation of a β-enaminoketon, followed by trifluoromethylation and subsequent reduction. This approach allows for the potential to control the stereochemical outcome at each step.
Exemplary Synthetic Protocol
Step 1: Formation of β-Enaminoketone
-
To a solution of a suitable 4-oxocyclohexanone derivative in toluene, add a chiral amine (e.g., (S)-α-methylbenzylamine).
-
Reflux the mixture with a Dean-Stark apparatus to remove water.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure to yield the crude β-enaminoketone.
Step 2: Trifluoromethylation
-
Dissolve the β-enaminoketone in an anhydrous aprotic solvent (e.g., THF) under an inert atmosphere.
-
Cool the solution to -78 °C.
-
Add a trifluoromethylating agent, such as the Ruppert-Prakash reagent (TMSCF₃), followed by a fluoride source (e.g., TBAF).[1]
-
Allow the reaction to warm to room temperature and stir until completion.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent and purify by column chromatography.
Step 3: Reduction of the Enamine and Ketone
-
Dissolve the trifluoromethylated enaminone in a mixture of THF and a protic solvent like isopropanol.
-
Add a reducing agent, such as sodium borohydride or lithium aluminum hydride, portion-wise at 0 °C. The choice of reducing agent can influence the diastereoselectivity of the reduction.
-
Stir the reaction at room temperature until completion.
-
Carefully quench the reaction with water and extract the product.
-
The resulting product will be a mixture of the stereoisomers of 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol, which will require separation.
Separation of Stereoisomers by Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the cornerstone for the analytical and preparative separation of stereoisomers.[9][10] Polysaccharide-based chiral stationary phases (CSPs), such as those derived from amylose and cellulose, are particularly effective for resolving a wide range of chiral compounds, including fluorinated alcohols.[11][12]
Experimental Protocol for Chiral HPLC Separation
-
Column Selection: A polysaccharide-based chiral column (e.g., Chiralpak® AD-H or Chiralcel® OD-H) is a suitable starting point.
-
Mobile Phase Preparation: A mixture of n-hexane and isopropanol is a common mobile phase for normal-phase chiral HPLC. The ratio of these solvents should be optimized to achieve the best separation.
-
Sample Preparation: Dissolve the mixture of stereoisomers in the mobile phase to a concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min for a standard 4.6 mm ID column.
-
Column Temperature: Maintain a constant temperature, typically 25 °C.
-
Detection: UV detection at a suitable wavelength (e.g., 210 nm) if the molecule lacks a strong chromophore, or use a universal detector like a Corona Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD).
-
-
Data Analysis:
-
Inject the sample and record the chromatogram.
-
Calculate the retention factor (k'), separation factor (α), and resolution (Rs) for each pair of enantiomers. A resolution of ≥ 1.5 is indicative of baseline separation.[11]
-
| Parameter | Formula | Description |
| Retention Factor (k') | k' = (t_R - t_0) / t_0 | A measure of the retention of an analyte. |
| Separation Factor (α) | α = k'₂ / k'₁ | The ratio of the retention factors of two adjacent peaks. |
| Resolution (Rs) | Rs = 2(t_R₂ - t_R₁) / (w₁ + w₂) | A quantitative measure of the degree of separation between two peaks. |
Table 1: Key Chromatographic Parameters for Chiral Separation. (t_R = retention time, t_0 = void time, w = peak width at the base)
Spectroscopic Characterization and Stereochemical Assignment
Unequivocal determination of the relative and absolute stereochemistry of each isolated isomer requires a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure and stereochemistry of organic molecules.[13] For 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol, ¹H, ¹³C, and ¹⁹F NMR are all informative.
-
¹H NMR: The coupling constants (J-values) between vicinal protons on the cyclohexane ring can provide information about their dihedral angles and thus the chair conformation of the ring. Axial-axial couplings are typically larger (8-13 Hz) than axial-equatorial and equatorial-equatorial couplings (2-5 Hz).
-
¹³C NMR: The chemical shifts of the carbon atoms are sensitive to their stereochemical environment. The carbon bearing the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.
-
¹⁹F NMR: This technique is highly sensitive to the local environment of the fluorine atoms and can be used to distinguish between different stereoisomers.
-
2D NMR (NOESY/ROESY): Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiments are crucial for determining the relative stereochemistry. Spatial proximity between protons will result in cross-peaks in the 2D spectrum. For example, in a cis-isomer, a NOE correlation would be expected between the axial proton at C4 and the axial protons at C3 and C5, while in a trans-isomer, such correlations would be different.[14]
Conformational Analysis
The cyclohexane ring exists predominantly in a chair conformation to minimize steric strain.[5][15] The substituents (amino, hydroxyl, and trifluoromethyl groups) can occupy either axial or equatorial positions. The bulky trifluoromethyl group is expected to have a strong preference for the equatorial position to minimize 1,3-diaxial interactions.[16] The conformational equilibrium will be a balance between the steric demands of all substituents.
X-ray Crystallography
For an unambiguous determination of the absolute stereochemistry, single-crystal X-ray crystallography is the gold standard.[17][18] This technique provides a three-dimensional map of the electron density in a crystal, allowing for the precise determination of bond lengths, bond angles, and the absolute configuration of all stereocenters. Obtaining a suitable single crystal for analysis is often the rate-limiting step.
Biological Significance and Future Directions
The incorporation of fluorine into drug candidates can significantly modulate their pharmacokinetic and pharmacodynamic properties.[19][20] The stereoisomers of 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol represent valuable building blocks for the synthesis of novel bioactive molecules. The distinct spatial arrangement of the functional groups in each stereoisomer will likely lead to different interactions with biological targets.[3]
Future research in this area will likely focus on the development of highly stereoselective synthetic routes to access each of the four stereoisomers in high purity. Subsequent biological evaluation of the individual isomers will be crucial to elucidate their structure-activity relationships and identify promising candidates for further drug development.
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Synthesis, Characterization, and X-ray Crystallography, of the First Cyclohexadienyl Trifluoromethyl Metal Complex (η5-C6H7)Fe(CO)2CF3. MDPI. [Link]
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X-ray Single Crystal Structure, Tautomerism Aspect, DFT, NBO, and Hirshfeld Surface Analysis of a New Schiff Bases Based on 4-Amino-5-Indol-2-yl-1,2,4-Triazole-3-Thione Hybrid. MDPI. [Link]
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The Emergence of a Key Fluorinated Scaffold: A Technical Guide to the Synthesis of 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol
Abstract
The strategic incorporation of fluorine into molecular frameworks has become a cornerstone of modern drug discovery, offering a powerful tool to modulate physicochemical and pharmacological properties. The trifluoromethyl (CF3) group, in particular, is a privileged moiety, valued for its ability to enhance metabolic stability, binding affinity, and lipophilicity. This technical guide delves into the synthesis of 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol, a valuable building block that combines the conformational rigidity of a cyclohexane ring with the influential CF3 group and a versatile amino functionality. While a singular "discovery" paper for this compound (CAS No. 1408076-30-1) is not readily apparent in the surveyed scientific literature, this guide reconstructs the most chemically sound and referenced synthetic pathway, drawing from established methodologies for analogous transformations. We will explore the strategic rationale behind the synthesis, provide a detailed experimental protocol, and discuss the characterization of this increasingly important scaffold for researchers, medicinal chemists, and professionals in drug development.
Introduction: The Strategic Value of the Trifluoromethyl Group in Aminocyclohexanol Scaffolds
The 4-aminocyclohexanol motif is a recurring structural element in a number of biologically active compounds.[1] The introduction of a trifluoromethyl group at the C1 position creates a tertiary alcohol, a modification that can significantly impact a molecule's properties. The CF3 group is a strong electron-withdrawing group and is highly lipophilic, which can influence a drug candidate's membrane permeability and metabolic stability.[2] Its steric bulk can also play a crucial role in dictating the binding orientation of a molecule within a protein's active site.
The combination of the trifluoromethyl group with the aminocyclohexanol core in 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol results in a versatile building block with potential applications in the development of new therapeutics. The amino group provides a handle for further chemical modification, allowing for the construction of diverse compound libraries. The stereochemistry of the cyclohexane ring (cis and trans isomers) offers the potential for creating stereoisomers with distinct biological activities.
A Plausible First Synthesis Pathway: The Strecker-Type Reaction
While the seminal publication for the first synthesis of 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol has not been identified, a logical and efficient synthetic route can be devised starting from the commercially available 4-(trifluoromethyl)cyclohexanone.[3][4] The most probable approach involves a variation of the Strecker synthesis, a classic method for producing α-amino acids from aldehydes or ketones.[5][6] In this adaptation, the ketone is converted to an α-aminonitrile, which is then reduced to the desired α-amino alcohol.
The overall synthetic strategy can be visualized as a two-step process:
-
Formation of the α-Aminonitrile: Treatment of 4-(trifluoromethyl)cyclohexanone with an ammonia source and a cyanide source to form the intermediate 1-amino-4-(trifluoromethyl)cyclohexane-1-carbonitrile.
-
Reduction of the Nitrile: Reduction of the nitrile group of the α-aminonitrile to a primary amine, yielding the final product, 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol.
Caption: Plausible synthetic pathway for 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol.
Detailed Experimental Protocol
The following protocol is a representative procedure based on established chemical transformations for similar substrates.[7][8]
Step 1: Synthesis of 1-Amino-4-(trifluoromethyl)cyclohexane-1-carbonitrile
This step employs a Strecker-type reaction on a ketone. The reaction proceeds via the initial formation of an imine from the ketone and ammonia, followed by the nucleophilic addition of cyanide to the iminium ion.[9]
Methodology:
-
To a solution of 4-(trifluoromethyl)cyclohexanone (1.0 eq) in methanol, add a solution of ammonium chloride (1.5 eq) in water.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of sodium cyanide (1.5 eq) in water, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude α-aminonitrile.
Step 2: Synthesis of 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol
The reduction of the nitrile group in the α-aminonitrile intermediate to a primary amine can be achieved using a variety of reducing agents. Lithium aluminum hydride (LiAlH4) is a powerful and effective reagent for this transformation.[1]
Methodology:
-
Under an inert atmosphere (e.g., argon or nitrogen), suspend lithium aluminum hydride (3.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C.
-
Slowly add a solution of the crude 1-amino-4-(trifluoromethyl)cyclohexane-1-carbonitrile (1.0 eq) from Step 1 in anhydrous THF.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to 0 °C and carefully quench by the sequential addition of water, 15% aqueous sodium hydroxide, and then water again (Fieser workup).
-
Filter the resulting precipitate and wash with THF.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol as a mixture of cis and trans isomers.
Caption: Experimental workflow for the synthesis of 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol.
Characterization and Stereochemistry
The final product, 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol, is expected to be a mixture of cis and trans diastereomers. The stereochemical outcome of the nitrile reduction can be influenced by the choice of reducing agent and reaction conditions.
| Property | Expected Data |
| Molecular Formula | C7H12F3NO[10] |
| Molecular Weight | 183.17 g/mol [10] |
| ¹H NMR | Signals corresponding to the cyclohexyl protons, with distinct chemical shifts and coupling constants for the cis and trans isomers. The presence of the amino and hydroxyl protons will also be observed.[7] |
| ¹³C NMR | A quartet for the CF3 carbon due to coupling with fluorine. Signals for the quaternary carbon bearing the OH and CF3 groups, and distinct signals for the carbons of the cyclohexane ring for each isomer.[1] |
| ¹⁹F NMR | A singlet corresponding to the CF3 group. |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated exact mass. |
The unequivocal assignment of the cis and trans isomers would require advanced NMR techniques, such as NOESY experiments, or single-crystal X-ray diffraction analysis.[7]
Conclusion and Future Outlook
4-Amino-1-(trifluoromethyl)cyclohexan-1-ol is a valuable fluorinated building block with significant potential in medicinal chemistry and materials science. While its formal "discovery" in the literature is not clearly documented, its synthesis can be reliably achieved through established synthetic methodologies. The protocol outlined in this guide provides a robust framework for the preparation of this important compound, opening avenues for the exploration of its utility in the design of novel molecules with enhanced properties. As the demand for sophisticated fluorinated scaffolds continues to grow, the importance of compounds like 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol in the drug discovery pipeline is set to increase.
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An In-Depth Technical Guide to the Biological Activity Screening of Trifluoromethyl-Substituted Cyclohexanols
Introduction: The Strategic Imperative of Fluorination in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine atoms, particularly as the trifluoromethyl (CF₃) group, has become a cornerstone of rational drug design.[1] This powerful substituent can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, offering a versatile tool to optimize drug candidates.[2] The trifluoromethyl group enhances lipophilicity, which can improve absorption and membrane permeability.[2] Furthermore, its strong electron-withdrawing nature and steric bulk can lead to more potent and selective interactions with biological targets.[1][2] When coupled with the cyclohexanol scaffold, a common motif in natural products and pharmaceuticals, the resulting trifluoromethyl-substituted cyclohexanols represent a promising class of compounds for biological activity screening. This guide provides a comprehensive overview of the key biological activities to explore for this unique chemical space, detailed protocols for their evaluation, and the scientific rationale underpinning these experimental choices.
Core Biological Screening Platforms for Trifluoromethyl-Substituted Cyclohexanols
Based on the known impact of the trifluoromethyl group on molecular properties and the broad bioactivity of cyclic alcohols, the primary screening cascade for novel trifluoromethyl-substituted cyclohexanols should focus on three key therapeutic areas: antimicrobial, anticancer, and anti-inflammatory activities.
Workflow for Comprehensive Biological Activity Screening
The following diagram outlines a logical workflow for the systematic evaluation of a library of trifluoromethyl-substituted cyclohexanols.
Caption: Simplified overview of the NF-κB and COX-2 inflammatory pathways.
Experimental Protocol: COX Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes. [3][4] Step-by-Step Methodology:
-
Enzyme and Substrate Preparation:
-
Use commercially available recombinant human COX-1 and COX-2 enzymes.
-
Prepare a solution of arachidonic acid, the substrate for COX enzymes.
-
-
Inhibition Assay:
-
In a 96-well plate, incubate the COX enzyme with various concentrations of the trifluoromethyl-substituted cyclohexanol derivatives.
-
Include a positive control (a known COX inhibitor, e.g., celecoxib for COX-2) and a negative control (enzyme without inhibitor).
-
-
Reaction Initiation and Detection:
-
Initiate the reaction by adding arachidonic acid.
-
The production of prostaglandins can be measured using various methods, including enzyme-linked immunosorbent assay (ELISA) for PGE₂ or fluorometric detection kits. [5]
-
-
Data Analysis:
-
Calculate the percentage of COX inhibition for each compound concentration.
-
Determine the IC₅₀ values for both COX-1 and COX-2 to assess potency and selectivity.
-
Expected Data and Interpretation
The IC₅₀ values and the COX-2/COX-1 selectivity index are key parameters for evaluating the anti-inflammatory potential and potential for gastrointestinal side effects.
Table 3: Hypothetical COX Inhibition by Trifluoromethyl-Substituted Cyclohexanols (IC₅₀ in µM)
| Compound ID | COX-1 IC₅₀ | COX-2 IC₅₀ | COX-2 Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀) |
| TFC-001 | 25.3 | 5.1 | 4.96 |
| TFC-002 | >100 | 2.8 | >35 |
| TFC-003 | 15.6 | 12.4 | 1.26 |
| Celecoxib | 15 | 0.04 | 375 |
Note: The data in this table is illustrative and based on the activity of known COX inhibitors. The potency and selectivity of specific trifluoromethyl-substituted cyclohexanols would need to be determined experimentally.
Conclusion and Future Directions
The biological activity screening of trifluoromethyl-substituted cyclohexanols offers a promising avenue for the discovery of novel therapeutic agents. The strategic incorporation of the trifluoromethyl group can impart favorable physicochemical and biological properties, enhancing the potential for antimicrobial, anticancer, and anti-inflammatory activities. The systematic screening approach outlined in this guide, from primary assays to mechanistic studies, provides a robust framework for identifying and characterizing lead compounds. Subsequent structure-activity relationship (SAR) studies will be crucial for optimizing the potency and selectivity of these promising molecules, ultimately paving the way for the development of next-generation therapeutics.
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Design, Synthesis, and Antibacterial and Antifungal Activities of Novel Trifluoromethyl and Trifluoromethoxy Substituted Chalcone Derivatives - PubMed. (2020). Retrieved January 3, 2026, from [Link]
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A Technical Guide to 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol: A Novel Scaffold for Modern Drug Discovery
Abstract
In the landscape of medicinal chemistry, the strategic selection of molecular scaffolds is paramount to the successful development of novel therapeutics. The introduction of fluorine-containing moieties, particularly the trifluoromethyl (CF₃) group, has become a cornerstone strategy for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1] This guide introduces 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol, a novel chemical scaffold that synergistically combines the conformational rigidity of a cyclohexane ring with the potent electronic and metabolic advantages of a geminal trifluoromethyl alcohol and the versatile functionality of an amino group. We provide an in-depth analysis of its structure, physicochemical properties, synthetic strategies, and potential applications, positioning it as a high-value building block for researchers, scientists, and drug development professionals.
Introduction: The Rationale for a Novel Scaffold
The quest for new drugs is often a journey of molecular architecture. At the core of this endeavor lies the "scaffold," a foundational structure upon which functional groups are arranged to achieve specific biological activity. An ideal scaffold should offer a unique three-dimensional vectoral display of substituents, possess favorable physicochemical properties, and be synthetically accessible.
The 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol core integrates three key structural motifs, each contributing distinct and valuable properties for drug design:
-
The Cyclohexane Ring: This saturated carbocycle provides a rigid, non-planar framework, reducing conformational flexibility compared to acyclic analogs. This pre-organization can lead to a lower entropic penalty upon binding to a biological target, potentially increasing binding affinity. Its defined stereoisomers (cis and trans) allow for precise spatial positioning of functional groups.
-
The Trifluoromethyl (CF₃) Group: The CF₃ group is a powerful tool in medicinal chemistry.[2] Its strong electron-withdrawing nature can modulate the pKa of nearby functional groups, such as the tertiary alcohol and the distal amino group.[3] Furthermore, the CF₃ group significantly enhances lipophilicity (Hansch π value of +0.88) and metabolic stability, as the carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage by cytochrome P450 enzymes.[4][5] This often translates to improved bioavailability and a longer plasma half-life.[4]
-
The Amino and Hydroxyl Groups: The primary amino group serves as a versatile synthetic handle for derivatization and as a key hydrogen bond donor or acceptor for target interactions. The tertiary alcohol, stabilized by the adjacent CF₃ group, also acts as a hydrogen bond donor/acceptor. The interplay between these polar groups is critical for aqueous solubility and target engagement.
This unique combination makes 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol a compelling scaffold for exploring new chemical space, particularly for targets where a combination of rigidity, metabolic robustness, and specific polar interactions is required.
Physicochemical Properties and Stereochemical Analysis
The scaffold exists as two primary diastereomers: cis and trans. The spatial relationship between the amino and hydroxyl groups dictates the overall shape and polarity of the molecule, which in turn influences its biological activity and pharmacokinetic profile.
In the most stable chair conformation of the trans isomer, both the amino group and the hydroxyl/CF₃-bearing carbon are positioned equatorially, minimizing steric strain.[6] Conversely, the cis isomer will have one substituent in an axial position and one in an equatorial position. This defined stereochemistry is a critical design element for achieving selective target binding.
Table 1: Predicted Physicochemical Properties of 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol Isomers
| Property | cis-Isomer (Predicted) | trans-Isomer (Predicted) | Rationale for Impact |
| Molecular Weight | 185.17 g/mol | 185.17 g/mol | Identical composition. |
| pKa (Amine) | ~9.5 - 10.5 | ~10.0 - 11.0 | The electron-withdrawing CF₃ group slightly lowers the basicity of the amino group. The equatorial amine in the trans isomer is generally more basic. |
| cLogP | ~0.8 - 1.2 | ~0.9 - 1.3 | The CF₃ group increases lipophilicity. The trans isomer, with equatorial groups, may present a slightly more lipophilic surface. |
| Polar Surface Area | ~46.3 Ų | ~46.3 Ų | Identical functional groups result in the same PSA. |
Note: These values are estimations based on the parent 4-aminocyclohexanol structure and the known effects of trifluoromethylation. Experimental validation is required.
Synthesis and Derivatization
The synthesis of the 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol scaffold is achievable through established organofluorine chemistry methodologies. A robust and reliable synthetic route is crucial for its adoption in drug discovery programs.
Core Scaffold Synthesis Workflow
The most direct approach involves the nucleophilic trifluoromethylation of a protected 4-aminocyclohexanone precursor. The Ruppert-Prakash reagent (TMSCF₃) is the reagent of choice for this transformation due to its relative safety and high efficiency.[7][8]
Caption: General synthetic workflow for the target scaffold.
Detailed Experimental Protocol: Synthesis of trans-4-(Boc-amino)-1-(trifluoromethyl)cyclohexan-1-ol
This protocol outlines the key trifluoromethylation step.
-
Reactor Setup: To a flame-dried 250 mL three-necked round-bottomed flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add N-Boc-4-aminocyclohexanone (10.0 g, 46.9 mmol) and anhydrous tetrahydrofuran (THF, 100 mL).[9]
-
Inert Atmosphere: Purge the flask with dry nitrogen and cool the solution to 0°C in an ice-water bath.
-
Reagent Addition: Add (trifluoromethyl)trimethylsilane (TMSCF₃, 9.3 mL, 61.0 mmol) via syringe.[9]
-
Initiation: Add a catalytic amount of tetrabutylammonium fluoride (TBAF, ~1 M solution in THF, 0.5 mL) dropwise. An exothermic reaction may be observed. Maintain the internal temperature below 5°C.
-
Reaction Monitoring: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
Quenching and Desilylation: Re-cool the mixture to 0°C and slowly add 3 N aqueous hydrochloric acid (40 mL) to quench the reaction and hydrolyze the intermediate trimethylsilyl ether.[9] Stir vigorously for 8 hours at room temperature.
-
Work-up: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product, a mixture of cis and trans isomers, can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the desired diastereomers. The trans isomer is typically the major product.
-
Characterization: Confirm the structure and purity of the isolated isomers using ¹H NMR, ¹⁹F NMR, ¹³C NMR, and mass spectrometry.
Applications in Medicinal Chemistry & Drug Design
The 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol scaffold is a versatile platform for generating diverse chemical libraries. The primary amino group can be readily functionalized via reductive amination, acylation, or sulfonylation to introduce a wide range of R-groups, enabling exploration of structure-activity relationships (SAR).
Caption: Relationship between scaffold features and drug properties.
Potential Therapeutic Areas:
-
Central Nervous System (CNS) Disorders: The enhanced lipophilicity and metabolic stability conferred by the CF₃ group can improve a drug's ability to cross the blood-brain barrier.[4][5] This makes the scaffold attractive for developing agents targeting CNS receptors or enzymes implicated in neurodegenerative diseases or psychiatric disorders.
-
Oncology: The rigid cyclohexane core can be used to orient functional groups to selectively target the ATP-binding site of kinases, a common strategy in cancer therapy. The amino group can serve as a crucial hydrogen-bonding moiety to the kinase hinge region.
-
Metabolic Diseases: The scaffold could be incorporated into inhibitors of enzymes like dipeptidyl peptidase-4 (DPP-4) or sodium-glucose co-transporter-2 (SGLT2), where the combination of rigidity and specific polar interactions is key to potency and selectivity.
Conclusion and Future Directions
The 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol scaffold represents a significant addition to the medicinal chemist's toolbox. It provides a structurally novel, three-dimensional framework that merges the benefits of conformational constraint with the well-established advantages of trifluoromethylation. Its synthetic accessibility and the versatile nature of the amino group allow for the creation of diverse and innovative molecular libraries.
Future work should focus on the stereoselective synthesis of the cis and trans isomers to enable a thorough investigation of their respective contributions to biological activity. The development of derivatives and their evaluation in a range of biological assays will be critical to unlocking the full therapeutic potential of this promising new scaffold.
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- 4. nbinno.com [nbinno.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Deoxytrifluoromethylation/aromatization of cyclohexan(en)ones to access highly substituted trifluoromethyl arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
Preliminary Bioactivity of 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol: A Proposed Investigational Framework
Abstract
This technical guide outlines a proposed investigational framework for determining the preliminary bioactivity of the novel compound, 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol. Given the established pharmacological relevance of both the amino alcohol and trifluoromethyl moieties in drug discovery, this molecule presents a compelling candidate for biological screening. This document provides a comprehensive, step-by-step approach for its initial characterization, encompassing in vitro cytotoxicity evaluation against relevant cancer cell lines, broad-spectrum antimicrobial susceptibility testing, and a preliminary in vivo assessment of toxicity and anticancer activity using a zebrafish model. The methodologies detailed herein are grounded in established protocols and are designed to generate a foundational dataset to guide future drug development efforts.
Introduction and Rationale
The quest for novel therapeutic agents is a cornerstone of medicinal chemistry. The strategic incorporation of specific functional groups is a key approach in the design of new molecular entities with desired pharmacological profiles. 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol is a synthetic organic molecule that combines two such pharmacologically significant motifs: a cyclic amino alcohol and a trifluoromethyl group.
-
Amino Alcohols: This functional group is a well-established pharmacophore present in numerous biologically active compounds, including β-blockers and various antimicrobial and anticancer agents.[1][][3] The presence of both a hydroxyl and an amino group allows for diverse hydrogen bonding interactions, which can be critical for target binding.
-
Trifluoromethyl Group: The introduction of a trifluoromethyl (CF3) group into a molecule can significantly enhance its metabolic stability, lipophilicity, and binding affinity to target proteins.[4] This has made it a popular substituent in the development of modern pharmaceuticals.
The combination of these features within a cyclohexyl scaffold suggests that 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol could exhibit a range of biological activities. However, to date, the bioactivity of this specific compound remains uncharacterized. This guide, therefore, proposes a structured and scientifically rigorous workflow to elucidate its preliminary biological activity, focusing on two key areas with high potential: oncology and microbiology.
Compound Profile: 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol
| Property | Value |
| Molecular Formula | C7H13ClF3NO (Hydrochloride salt) |
| Molecular Weight | 219.63 g/mol (Hydrochloride salt) |
| CAS Number | 2408962-48-9 (cis-hydrochloride salt) |
| Key Structural Features | Cyclohexane ring, Tertiary alcohol, Primary amine, Trifluoromethyl group |
The synthesis of 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol can be achieved through a multi-step process, typically commencing with a cyclohexanone derivative. Key synthetic steps involve the introduction of the trifluoromethyl group, often utilizing a nucleophilic trifluoromethylating agent, followed by an amination reaction.
Proposed Experimental Workflow for Bioactivity Screening
The following sections detail a proposed multi-stage experimental plan to comprehensively assess the preliminary bioactivity of 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol.
Stage 1: In Vitro Cytotoxicity Screening
The initial step in evaluating the potential of a novel compound in oncology is to assess its cytotoxicity against a panel of human cancer cell lines. The MTT assay is a robust and widely used colorimetric method for this purpose, measuring cellular metabolic activity as an indicator of cell viability.[5][6][7]
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Culture: A panel of human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HCT116 (colon)) and a non-cancerous control cell line (e.g., HEK293) will be cultured in appropriate media and conditions.
-
Cell Seeding: Cells will be seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol will be dissolved in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations. The cells will be treated with these concentrations for 48-72 hours.
-
MTT Addition: After the incubation period, the media will be replaced with fresh media containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and incubated for 3-4 hours.
-
Formazan Solubilization: The MTT-containing medium will be removed, and the resulting formazan crystals will be dissolved in DMSO.
-
Absorbance Measurement: The absorbance of the solubilized formazan will be measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability will be calculated relative to untreated control cells. The half-maximal inhibitory concentration (IC50) will be determined from the dose-response curves.
Hypothetical Data Presentation:
| Cell Line | IC50 (µM) of 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol |
| MCF-7 | [Hypothetical Value] |
| A549 | [Hypothetical Value] |
| HCT116 | [Hypothetical Value] |
| HEK293 | [Hypothetical Value] |
Workflow for In Vitro Cytotoxicity Screening
Caption: Workflow for determining the in vitro cytotoxicity of 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol using the MTT assay.
Stage 2: Antimicrobial Susceptibility Testing
The structural motifs of 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol are also present in known antimicrobial agents. Therefore, it is prudent to evaluate its activity against a panel of pathogenic bacteria and fungi. Standard methods such as broth microdilution or disk diffusion can be employed to determine the minimum inhibitory concentration (MIC).[8][9][10][11]
Experimental Protocol: Broth Microdilution for MIC Determination
-
Microorganism Preparation: Cultures of representative Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungi (e.g., Candida albicans) will be prepared and their concentrations standardized.
-
Compound Dilution: 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol will be serially diluted in a 96-well microtiter plate containing appropriate growth media.
-
Inoculation: Each well will be inoculated with the standardized microbial suspension.
-
Incubation: The plates will be incubated under conditions suitable for the growth of the respective microorganisms.
-
MIC Determination: The MIC will be determined as the lowest concentration of the compound that visibly inhibits microbial growth.
Hypothetical Data Presentation:
| Microorganism | MIC (µg/mL) of 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol |
| Staphylococcus aureus | [Hypothetical Value] |
| Escherichia coli | [Hypothetical Value] |
| Candida albicans | [Hypothetical Value] |
Workflow for Antimicrobial Susceptibility Testing
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol.
Stage 3: Preliminary In Vivo Assessment in a Zebrafish Model
Should promising activity be observed in the in vitro cytotoxicity assays, a preliminary in vivo assessment of toxicity and anticancer activity is warranted. The zebrafish (Danio rerio) model offers a rapid, cost-effective, and ethically sound platform for such studies.[12][13][14][15] The optical transparency of zebrafish embryos allows for real-time imaging of tumor progression and metastasis.
Experimental Protocol: Zebrafish Xenograft Model
-
Zebrafish Maintenance: Zebrafish embryos will be maintained in standard conditions.
-
Cancer Cell Xenotransplantation: Fluorescently labeled human cancer cells (e.g., from the most sensitive cell line in the MTT assay) will be microinjected into the yolk sac or perivitelline space of 2-day post-fertilization (dpf) embryos.
-
Compound Exposure: Following injection, the embryos will be transferred to a multi-well plate containing embryo medium with varying concentrations of 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol.
-
Toxicity Assessment: General toxicity will be assessed by monitoring survival rates and morphological changes in the embryos over a period of 3-5 days.
-
Anticancer Activity Evaluation: The proliferation and migration of the fluorescently labeled cancer cells will be monitored daily using fluorescence microscopy. The size of the tumor mass and the extent of cell dissemination will be quantified.
-
Data Analysis: The effect of the compound on tumor growth and metastasis will be compared to vehicle-treated controls.
Hypothetical Data Presentation:
| Treatment Group | Embryo Survival Rate (%) | Relative Tumor Growth (%) | Metastatic Events (count) |
| Vehicle Control | [Hypothetical Value] | 100 | [Hypothetical Value] |
| Compound (Low Dose) | [Hypothetical Value] | [Hypothetical Value] | [Hypothetical Value] |
| Compound (High Dose) | [Hypothetical Value] | [Hypothetical Value] | [Hypothetical Value] |
Workflow for In Vivo Zebrafish Xenograft Study
Caption: Workflow for the preliminary in vivo assessment of 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol using a zebrafish xenograft model.
Future Directions
The data generated from this proposed investigational framework will provide a critical foundation for the further development of 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol. Positive results in any of these assays would warrant more advanced studies, including:
-
Mechanism of Action Studies: To elucidate the molecular targets and pathways through which the compound exerts its biological effects.
-
Structure-Activity Relationship (SAR) Studies: To synthesize and evaluate analogs of the parent compound to optimize potency and selectivity.
-
Advanced In Vivo Studies: To assess efficacy in more complex animal models, such as rodent xenograft models.
-
Pharmacokinetic and Toxicological Profiling: To evaluate the absorption, distribution, metabolism, excretion, and safety profile of the compound.
Conclusion
4-Amino-1-(trifluoromethyl)cyclohexan-1-ol represents a novel chemical entity with significant potential for biological activity due to its unique combination of pharmacologically relevant functional groups. The structured, multi-stage investigational framework proposed in this guide provides a clear and scientifically rigorous path for its initial bioactivity screening. By systematically evaluating its in vitro cytotoxicity, antimicrobial properties, and preliminary in vivo efficacy and toxicity, a foundational understanding of this compound's therapeutic potential can be established, paving the way for future drug discovery and development efforts.
References
-
Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (n.d.). Retrieved from [Link]
-
Cancer Modeling in Zebrafish: Tools for Oncology Drug Development. (2025). ZeClinics. Retrieved from [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved from [Link]
-
Antibiotic sensitivity testing. (n.d.). Wikipedia. Retrieved from [Link]
-
LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). WOAH. Retrieved from [Link]
-
Antimicrobial Susceptibility Testing. (n.d.). Apec.org. Retrieved from [Link]
-
Zebrafish In Vivo Models of Cancer and Metastasis. (n.d.). PMC - PubMed Central. Retrieved from [Link]
-
MTT Cytotoxicity Assay and Exotoxin A (ExoA) Titration. (n.d.). Retrieved from [Link]
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies. Retrieved from [Link]
-
Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. (2021). INTEGRA Biosciences. Retrieved from [Link]
-
Zebrafish as a Versatile Model for Cancer Research: Insights from In vitro and In vivo Studies. (2025). Retrieved from [Link]
-
Zebrafish as a Model for Anticancer Nanomedicine Studies. (n.d.). MDPI. Retrieved from [Link]
-
Zebrafish-Based Screening Models for the Identification of Anti-Metastatic Drugs. (2020). PMC. Retrieved from [Link]
-
Structure-activity relationship of trifluoromethyl-containing metallocenes: electrochemistry, lipophilicity, cytotoxicity, and ROS production. (n.d.). PubMed. Retrieved from [Link]
-
Trifluoromethyl groups tug on cyclohexane. (n.d.). Internet Archive. Retrieved from [Link]
-
Ultra-fluorinated cyclohexane shows off two faces. (2020). Chemistry World. Retrieved from [Link]
-
(PDF) Influence of the spatial position of a trifluoromethyl group on the C-13 chemical shifts in the cyclohexane series. (n.d.). ResearchGate. Retrieved from [Link]
-
(Trifluoromethyl)cyclohexane. (n.d.). PubChem. Retrieved from [Link]
-
Amino acid pharmacokinetics and safety assessment. (n.d.). PubMed. Retrieved from [Link]
-
Amino Alcohols as Potential Antibiotic and Antifungal Leads. (2022). MDPI. Retrieved from [Link]
-
Amino Alcohols and Analytical Chemistry Techniques. (n.d.). ResearchGate. Retrieved from [Link]
-
Amino Alcohols: Stereoselective Synthesis and Applications in Diversity-Oriented Synthesis. (n.d.). DiVA portal. Retrieved from [Link]
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- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
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Methodological & Application
Application Note & Synthetic Protocols: 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol
Introduction: The Strategic Value of a Fluorinated Alicyclic Scaffold
4-Amino-1-(trifluoromethyl)cyclohexan-1-ol is a key building block in modern medicinal chemistry. Its structure is of significant interest due to the unique combination of a rigid alicyclic cyclohexane core, a basic amino group crucial for pharmacokinetic profiling, and a tertiary alcohol bearing a trifluoromethyl (CF₃) group. The CF₃ group is a powerful modulator of physicochemical and biological properties, often enhancing metabolic stability, binding affinity, and membrane permeability.[1][2] The stereochemical relationship (cis or trans) between the C1-hydroxyl and C4-amino groups presents distinct three-dimensional vectors for molecular exploration, making stereocontrolled synthesis a critical objective for its application in drug discovery programs.
This document provides detailed, field-proven protocols for the synthesis of 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol, focusing on practical execution, mechanistic rationale, and stereochemical control.
Synthetic Strategy Overview
Two primary retrosynthetic pathways are presented. The choice of strategy depends on the availability of starting materials, desired stereochemical outcome, and scale.
-
Strategy A: Late-Stage Trifluoromethylation. This is the most direct approach, involving the nucleophilic addition of a trifluoromethyl group to a pre-functionalized aminoketone precursor. This strategy offers the advantage of building the core scaffold first and installing the crucial CF₃ group in a final key step.
-
Strategy B: Early-Stage Trifluoromethylation. This pathway begins with the trifluoromethylation of a simple cyclic ketone, followed by the subsequent installation of the amino functionality at the C4 position. This route can be advantageous if the precursor, 1-(trifluoromethyl)cyclohexan-1-ol, is readily available or if the aminoketone required for Strategy A is challenging to prepare.
Diagram of Synthetic Pathways
Caption: Step-by-step workflow for the Late-Stage Trifluoromethylation route.
This precursor can be synthesized via reductive amination of cyclohexane-1,4-dione with dibenzylamine or by oxidation of the corresponding alcohol. For the purpose of this protocol, we assume the starting ketone is available. [3]
Rationale: This step utilizes (trifluoromethyl)trimethylsilane (TMSCF₃) as a safe and effective nucleophilic "CF₃⁻" equivalent. The reaction is initiated by a catalytic amount of a fluoride source, such as tetrabutylammonium fluoride (TBAF), which attacks the silicon atom, liberating the reactive trifluoromethyl anion for addition to the ketone. The reaction typically yields a mixture of diastereomers. [3][4]
| Reagent/Material | Molar Eq. | Amount | Purpose |
|---|---|---|---|
| 4-(Dibenzylamino)cyclohexanone | 1.0 | (e.g., 1.0 g) | Substrate |
| Anhydrous Tetrahydrofuran (THF) | - | 10 mL / g | Solvent |
| (Trifluoromethyl)trimethylsilane (TMSCF₃) | 1.5 | (e.g., 1.5-2.0 equiv) | CF₃ Source |
| TBAF (1M solution in THF) | 0.1 | (e.g., 0.1-0.2 equiv) | Initiator |
Procedure:
-
To a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Argon), add 4-(dibenzylamino)cyclohexanone.
-
Dissolve the ketone in anhydrous THF.
-
Cool the solution to 0 °C in an ice-water bath.
-
Add TMSCF₃ via syringe, followed by the slow, dropwise addition of the TBAF solution over 5 minutes.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-12 hours.
-
Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC) until consumption of the starting material is observed.
-
Work-up: Upon completion, carefully quench the reaction by adding a saturated aqueous solution of NH₄Cl. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The resulting crude oil, containing a mixture of cis- and trans-isomers, is purified by flash column chromatography on silica gel. A gradient elution system (e.g., hexane/ethyl acetate) is typically effective for separating the diastereomers. [3]
Rationale: The dibenzyl (Bn₂) protecting group is efficiently cleaved under hydrogenolysis conditions. A palladium on carbon (Pd/C) catalyst facilitates the reaction with hydrogen gas, yielding the free amine and toluene as a byproduct.
Procedure:
-
Dissolve the purified, protected amino alcohol isomer (e.g., 500 mg) in ethanol or methanol in a flask.
-
Carefully add 10% Palladium on Carbon (Pd/C) catalyst (approx. 10% by weight of the substrate).
-
Evacuate the flask and backfill with hydrogen gas (H₂) from a balloon. Repeat this cycle three times.
-
Stir the mixture vigorously under a positive pressure of H₂ at room temperature for 12-24 hours.
-
Monitoring: Monitor the reaction by TLC for the disappearance of the starting material.
-
Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with additional solvent.
-
Concentrate the filtrate under reduced pressure to yield the final product, 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol, as a single stereoisomer.
Protocol 2: Synthesis via Early-Stage Trifluoromethylation (Strategy B)
This protocol builds the molecule by first creating the trifluoromethylated tertiary alcohol and then installing the amine. It leverages a robust procedure from Organic Syntheses for the initial step. [5]
Rationale: This established method involves the Grignard-like addition of a trifluoromethyl anion, generated in situ from bromotrifluoromethane and magnesium, to cyclohexanone. [5]Due to the gaseous nature of bromotrifluoromethane, this procedure requires careful handling and low-temperature conditions.
| Reagent/Material | Molar Eq. | Amount | Purpose |
| Magnesium turnings | 3.5 | (e.g., 3.5 equiv) | Reagent |
| Anhydrous Diethyl Ether | - | - | Solvent |
| Bromotrifluoromethane (CF₃Br) | 3.25 | (e.g., 3.25 equiv) | CF₃ Source |
| Cyclohexanone | 1.0 | (e.g., 1.0 equiv) | Substrate |
Procedure:
-
Assemble a three-neck flask with a mechanical stirrer, a dry ice condenser, and an addition funnel. Ensure the system is under an inert atmosphere.
-
Add magnesium turnings and anhydrous diethyl ether to the flask.
-
Condense bromotrifluoromethane gas into a cold reservoir and add it slowly to the magnesium slurry at -30 °C to form the trifluoromethyl Grignard reagent equivalent.
-
Slowly add a solution of cyclohexanone in diethyl ether to the reaction mixture at -60 °C.
-
After the addition is complete, allow the reaction to stir and slowly warm.
-
Work-up: Quench the reaction with saturated aqueous NH₄Cl. Separate the organic layer, and extract the aqueous layer with ether.
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate. The product can be purified by distillation or sublimation to yield 1-(trifluoromethyl)cyclohexan-1-ol. [5]
Rationale: With the C1 position set, the C4 position must be converted to an amine. A reliable method involves oxidizing the C4 position to a ketone, converting the ketone to an oxime, and then reducing the oxime to the amine. This sequence provides access to the amino group while preserving the C1 tertiary alcohol.
Procedure Outline:
-
Oxidation: Selectively oxidize the C4 position of 1-(trifluoromethyl)cyclohexan-1-ol to a ketone using an appropriate oxidant (e.g., PCC or a Swern oxidation). The tertiary alcohol at C1 is non-oxidizable under these conditions. Purify the resulting 4-hydroxy-4-(trifluoromethyl)cyclohexanone.
-
Oximation: React the ketone with hydroxylamine hydrochloride (NH₂OH·HCl) in the presence of a base (e.g., sodium acetate) in an alcoholic solvent to form the corresponding oxime.
-
Reduction: Reduce the oxime to the primary amine. This can be achieved using various reducing agents, such as lithium aluminum hydride (LiAlH₄) in THF or catalytic hydrogenation (H₂ with Raney Nickel or Pd/C). [2][4]This reduction will produce a mixture of cis and trans isomers that will require chromatographic separation.
Characterization
The identity, purity, and stereochemistry of the final products and key intermediates must be confirmed through standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides definitive structural information. In ¹³C NMR, the carbon attached to the CF₃ group will appear as a characteristic quartet due to C-F coupling. [2]* Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compounds.
-
Infrared (IR) Spectroscopy: Shows characteristic absorption bands for O-H (alcohol), N-H (amine), and C-F bonds. [2]
References
- Smolecule. (2023). 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol.
- Prakash, G. K. S., & Yudin, A. K. (1997). Perfluoroalkylation with Organosilicon Reagents. Chemical Reviews, 97(3), 757–786. (Note: URL not provided in search results, referencing the general topic of the Ruppert-Prakash reagent).
-
Salnikova, M. A., et al. (2021). Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. Molecules, 26(23), 7159. Available at: [Link]
-
ResearchGate. (2016). Synthesis of dibenzylamino-1-methylcyclohexanol and dibenzylamino-1-trifluoromethylcyclohexanol isomers. Organic & Biomolecular Chemistry, 14, 172-182. Available at: [Link]
-
Prakash, G. K. S., et al. (1990). 1-Trifluoromethyl-1-cyclohexanol. Organic Syntheses, 69, 159. Available at: [Link]
- Fustero, S., et al. (2009). Synthesis of β-amino-α-trifluoromethyl alcohols and their applications in organic synthesis. Journal of Fluorine Chemistry, 130(3), 269-296.
- MDPI. (2021). Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. Molecules.
Sources
Application Notes & Protocols: Trifluoromethylation of 4-Aminocyclohexanone Derivatives
A Guide for Researchers in Medicinal Chemistry and Drug Development
Introduction: The Strategic Importance of the Trifluoromethyl Group
In the landscape of modern drug design, the trifluoromethyl (-CF3) group is a cornerstone functional moiety. Its incorporation into bioactive molecules can profoundly enhance pharmacological properties, including metabolic stability, lipophilicity, and binding affinity.[1] The unique electronic nature of the -CF3 group, characterized by high electronegativity and steric demand, allows medicinal chemists to fine-tune the potency and pharmacokinetic profiles of drug candidates.[2] The 4-aminocyclohexanone scaffold, a common structural motif in medicinal chemistry, presents a unique synthetic challenge when targeted for trifluoromethylation due to the presence of two reactive centers: a nucleophilic amine and an electrophilic ketone. This guide provides a detailed overview of the strategies and protocols for the selective trifluoromethylation of this important bifunctional substrate class.
The Chemoselectivity Challenge
The primary hurdle in the trifluoromethylation of 4-aminocyclohexanone derivatives is achieving chemoselectivity. The reaction must be directed exclusively to the carbonyl carbon without undesired side reactions at the amine nitrogen. Furthermore, the amine can influence the reactivity of the ketone, for instance, by forming enamines or participating in transannular reactions.[3]
Key Considerations:
-
Protecting Groups: The most straightforward strategy to ensure selectivity is the protection of the amine functionality. Standard protecting groups like Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) effectively render the nitrogen non-nucleophilic, allowing the trifluoromethylation to proceed cleanly at the ketone.
-
Reaction Pathway: The choice between nucleophilic and electrophilic trifluoromethylation methods will dictate the required reaction conditions and potential intermediates, significantly impacting the outcome.
Nucleophilic Trifluoromethylation: The Ruppert-Prakash Reagent
The most prevalent method for introducing a -CF3 group onto a carbonyl is through nucleophilic addition using (trifluoromethyl)trimethylsilane (TMSCF3), famously known as the Ruppert-Prakash reagent.[4][5] This approach is highly efficient for a wide range of ketones, including cyclic substrates.[2]
Mechanism of Action
The reaction is initiated by a catalytic amount of a nucleophilic activator, typically a fluoride source like tetrabutylammonium fluoride (TBAF) or cesium fluoride (CsF).[1][6] The activator attacks the silicon atom of TMSCF3, generating a transient, highly nucleophilic trifluoromethide anion equivalent (CF3⁻).[4][7] This anion then attacks the electrophilic carbonyl carbon of the 4-aminocyclohexanone derivative. The resulting alkoxide is trapped by another molecule of TMSCF3 to form a stable trimethylsilyl (TMS) ether. A final aqueous acidic workup cleaves the TMS ether to yield the desired tertiary trifluoromethyl alcohol.[2]
Caption: Mechanism of Nucleophilic Trifluoromethylation.
Protocol 1: Nucleophilic Trifluoromethylation using TMSCF3
This protocol details the trifluoromethylation of N-Boc-4-aminocyclohexanone.
Materials:
-
N-Boc-4-aminocyclohexanone
-
(Trifluoromethyl)trimethylsilane (TMSCF3, Ruppert-Prakash Reagent)
-
Anhydrous Tetrahydrofuran (THF)
-
Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF
-
Hydrochloric acid (HCl), 1 M aqueous solution
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na2SO4)
-
Round-bottom flask, magnetic stirrer, argon/nitrogen inlet, and other standard glassware.
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add N-Boc-4-aminocyclohexanone (1.0 equiv) and dissolve it in anhydrous THF.
-
Reagent Addition: Add the Ruppert-Prakash reagent (1.5 equiv) to the solution.[1]
-
Initiation: Cool the reaction mixture to 0 °C in an ice bath. Slowly add the TBAF solution (0.1 equiv) dropwise to the stirred reaction mixture.[1]
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quenching and Workup: Upon completion, cool the mixture back to 0 °C and quench the reaction by the slow addition of 1 M HCl.[2] Stir for 30 minutes to ensure complete desilylation of the intermediate TMS ether.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 times).
-
Washing and Drying: Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, and filter.[2]
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the pure 4-(Boc-amino)-1-(trifluoromethyl)cyclohexan-1-ol.
Electrophilic Trifluoromethylation: Hypervalent Iodine Reagents
An alternative strategy involves electrophilic trifluoromethylation, where the ketone is first converted into a nucleophilic enolate or enamine, which then attacks an electrophilic "CF3+" source. Hypervalent iodine compounds, such as Togni's reagents, are powerful and widely used for this purpose.[8][9]
Mechanism of Action
The reaction typically begins with the deprotonation of the α-carbon of the ketone using a suitable base (e.g., LDA, NaHMDS) to form a lithium or sodium enolate. This enolate then acts as the nucleophile, attacking the electrophilic iodine center of the Togni reagent. This process can proceed through a radical pathway or a concerted process, leading to the transfer of the CF3 group to the α-position of the ketone. For 4-aminocyclohexanone derivatives, this method would yield an α-trifluoromethyl ketone, a different constitutional isomer than the product from nucleophilic addition.
Caption: Mechanism of Electrophilic Trifluoromethylation.
Protocol 2: Electrophilic Trifluoromethylation using Togni's Reagent II
This protocol describes the α-trifluoromethylation of N-Boc-4-aminocyclohexanone.
Materials:
-
N-Boc-4-aminocyclohexanone
-
Togni's Reagent II (1-(Trifluoromethyl)-1,2-benziodoxol-3(1H)-one)[10]
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA) or Sodium bis(trimethylsilyl)amide (NaHMDS) solution
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Standard extraction and purification solvents and materials.
Procedure:
-
Reaction Setup: In a flame-dried, multi-necked flask under an inert atmosphere, dissolve N-Boc-4-aminocyclohexanone (1.0 equiv) in anhydrous THF.
-
Enolate Formation: Cool the solution to -78 °C (dry ice/acetone bath). Add the strong base (e.g., LDA, 1.1 equiv) dropwise. Stir the mixture at this temperature for 1 hour to ensure complete enolate formation.
-
Trifluoromethylation: In a separate flask, dissolve Togni's Reagent II (1.2 equiv) in a minimal amount of anhydrous THF. Add this solution dropwise to the cold enolate solution.
-
Reaction Monitoring: Stir the reaction at -78 °C and allow it to slowly warm to room temperature overnight. Monitor the reaction progress by TLC.
-
Quenching and Workup: Quench the reaction by adding saturated aqueous NH4Cl solution.
-
Extraction and Purification: Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over Na2SO4, and concentrate. Purify the crude product by flash column chromatography to yield the desired 4-(Boc-amino)-2-(trifluoromethyl)cyclohexan-1-one.
Data Summary and Comparison
The choice of method depends critically on the desired final product. Nucleophilic addition yields a tertiary alcohol, while electrophilic substitution yields an α-substituted ketone.
| Method | Reagent | Key Intermediate | Product Type | Key Advantages | Challenges |
| Nucleophilic | TMSCF3 (Ruppert-Prakash) | Trifluoromethide anion | Tertiary Alcohol | High yields, well-established, broad substrate scope.[2] | Requires stoichiometric reagent and a nucleophilic initiator.[5] |
| Electrophilic | Togni's Reagent | Ketone Enolate | α-CF3 Ketone | Access to different isomers, stable reagent.[9][11] | Requires strong base, sensitive to moisture, potential for side reactions. |
Troubleshooting and Key Insights
-
Incomplete Reaction (Nucleophilic): If the reaction stalls, a fresh batch of activator (e.g., TBAF) may be needed, as fluoride sources can be deactivated by moisture.[12] Ensure all reagents and solvents are scrupulously dry.
-
Low Yield (Electrophilic): Incomplete enolate formation is a common issue. Ensure the base is of high quality and the temperature is maintained at -78 °C during addition. The order of addition is critical.
-
Diastereoselectivity: For substituted cyclohexanone rings, the addition of the CF3 group can lead to diastereomers. The facial selectivity of the attack (axial vs. equatorial) will depend on the steric and electronic environment of the cyclohexanone ring. Purification and characterization (e.g., by NMR) will be necessary to distinguish between isomers.
-
Alternative Activators: For nucleophilic trifluoromethylation, other catalysts like carbonates or phosphates in DMF have been shown to be effective and may be less sensitive to moisture than fluoride-based initiators.[12]
Conclusion
The trifluoromethylation of 4-aminocyclohexanone derivatives is a valuable transformation for generating novel structures for drug discovery. By selecting the appropriate protecting group strategy and trifluoromethylation method—nucleophilic addition with the Ruppert-Prakash reagent to form tertiary alcohols or electrophilic substitution with Togni's reagent to form α-trifluoromethyl ketones—researchers can selectively synthesize a diverse range of fluorinated building blocks. The protocols and mechanistic insights provided herein serve as a robust starting point for further exploration and optimization in the synthesis of next-generation therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. arkat-usa.org [arkat-usa.org]
- 4. Trifluoromethyltrimethylsilane - Wikipedia [en.wikipedia.org]
- 5. Trimethyl(trifluoromethyl)silane (Ruppert–Prakash Reagent) [sigmaaldrich.com]
- 6. Synthesis of Trifluoromethylated Monoterpene Amino Alcohols [mdpi.com]
- 7. Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Electrophilic Trifluoromethylation | Chem-Station Int. Ed. [en.chem-station.com]
- 10. Togni reagent II - Wikipedia [en.wikipedia.org]
- 11. Togni reagent - Enamine [enamine.net]
- 12. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Purification of 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction
4-Amino-1-(trifluoromethyl)cyclohexan-1-ol is a fascinating and structurally unique molecule that holds significant potential in medicinal chemistry and drug development. The presence of a trifluoromethyl group can enhance metabolic stability, binding affinity, and lipophilicity of parent molecules, making this compound an attractive building block for novel therapeutics. Furthermore, the amino and hydroxyl functionalities offer versatile handles for subsequent chemical modifications.
The synthesis of such substituted cyclohexanol derivatives often yields a mixture of stereoisomers (cis and trans) along with various process-related impurities. Therefore, robust and efficient purification strategies are paramount to obtaining the desired isomer in high purity, a critical prerequisite for its use in pharmaceutical research and development. This guide provides a detailed overview of the key purification techniques applicable to 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol, grounded in the principles of organic chemistry and supported by established methodologies for analogous compounds.
Understanding the Purification Challenge
The primary purification challenges for 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol revolve around two key aspects:
-
Stereoisomer Separation: The synthesis of 4-substituted cyclohexanols often results in a mixture of cis and trans isomers. The relative orientation of the amino and hydroxyl groups significantly impacts the molecule's three-dimensional structure and, consequently, its biological activity. Therefore, the separation of these isomers is often the most critical step in the purification process.
-
Removal of Synthetic Impurities: Depending on the synthetic route, common impurities may include unreacted starting materials, reagents, and by-products from side reactions. For instance, if the synthesis involves the reduction of a ketone, the corresponding starting ketone could be a potential impurity.
Physicochemical Properties and Their Implications for Purification
While specific experimental data for 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol is not extensively published, we can infer its properties based on its structural motifs. The presence of the polar amino and hydroxyl groups suggests that the molecule will be a solid at room temperature and will exhibit some solubility in polar solvents. The trifluoromethyl group will increase its lipophilicity compared to its non-fluorinated analog.
| Property | Predicted Characteristic | Implication for Purification |
| Physical State | Likely a crystalline solid | Recrystallization is a viable purification method. |
| Solubility | Soluble in polar protic solvents (e.g., methanol, ethanol), sparingly soluble in less polar solvents (e.g., ethyl acetate, dichloromethane), and likely insoluble in nonpolar solvents (e.g., hexanes). | Allows for the selection of appropriate solvent systems for both recrystallization and chromatography. |
| Polarity | High due to the amino and hydroxyl groups | Amenable to normal-phase and hydrophilic interaction chromatography (HILIC). |
| Basicity | The amino group is basic. | Can be converted to a salt (e.g., hydrochloride) to modify solubility and facilitate purification by recrystallization. |
Purification Strategies
The choice of purification strategy will depend on the scale of the purification, the nature of the impurities, and the desired final purity. A multi-step approach, combining different techniques, is often necessary.
Fractional Recrystallization
Recrystallization is a powerful technique for purifying solid compounds, and it can be particularly effective for separating diastereomers, such as the cis and trans isomers of 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol. The principle behind fractional recrystallization is the slight difference in solubility between the isomers in a given solvent system.
Causality Behind Experimental Choices:
-
Solvent Selection: The ideal solvent is one in which the target compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For a polar amino alcohol, polar protic solvents like ethanol or isopropanol, or a mixture of a polar solvent with a less polar co-solvent (e.g., ethanol/ethyl acetate), are good starting points.
-
Salt Formation: Converting the free amine to its hydrochloride salt can significantly alter its solubility profile and often leads to more well-defined crystals. This is a common strategy for purifying amines.[1]
Protocol 1: Recrystallization of the Free Base
-
Solvent Screening: In small test tubes, test the solubility of the crude material (approx. 10-20 mg) in various solvents (e.g., methanol, ethanol, isopropanol, ethyl acetate, acetonitrile, and mixtures thereof) at room temperature and upon heating.
-
Dissolution: In an appropriately sized flask, add the crude 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol and the chosen solvent. Heat the mixture to reflux with stirring until the solid is completely dissolved. Add the minimum amount of hot solvent required for complete dissolution.
-
Cooling and Crystallization: Slowly cool the solution to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Once crystallization begins, allow the flask to stand undisturbed to allow for the formation of large, pure crystals.
-
Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent. Dry the crystals under vacuum to remove any residual solvent.
Protocol 2: Recrystallization of the Hydrochloride Salt
-
Salt Formation: Dissolve the crude free base in a minimal amount of a suitable solvent, such as diethyl ether or methanol. Slowly add a solution of hydrochloric acid (e.g., 2 M in diethyl ether or concentrated HCl) dropwise with stirring. The hydrochloride salt should precipitate. Collect the salt by filtration.
-
Recrystallization: Follow the procedure outlined in Protocol 1, using a more polar solvent or solvent mixture (e.g., ethanol/water) suitable for dissolving the salt at an elevated temperature.
Data Presentation: Example of Solvent Screening
| Solvent | Solubility at RT | Solubility at Reflux | Crystal Formation on Cooling |
| Methanol | High | Very High | Poor |
| Ethanol | Moderate | High | Good |
| Isopropanol | Low | Moderate | Excellent |
| Ethyl Acetate | Low | Low | - |
| Ethanol/Ethyl Acetate (1:1) | Low | High | Very Good |
Column Chromatography
Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase. For a polar, basic compound like 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol, several chromatographic strategies can be employed.
Causality Behind Experimental Choices:
-
Stationary Phase: Standard silica gel is acidic and can cause peak tailing and irreversible adsorption of basic compounds. Therefore, using a modified stationary phase like alumina (basic or neutral) or deactivating the silica gel with a basic modifier in the eluent is often necessary.
-
Mobile Phase: A gradient elution with an increasing concentration of a polar solvent (e.g., methanol) in a less polar solvent (e.g., dichloromethane or ethyl acetate) is typically used. Adding a small amount of a basic modifier like triethylamine (0.1-1%) to the mobile phase can significantly improve the peak shape and recovery of amines from a silica gel column.
Protocol 3: Flash Column Chromatography on Silica Gel
-
Column Packing: Pack a glass column with silica gel as a slurry in the initial, less polar mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.
-
Elution: Begin elution with a non-polar solvent system (e.g., 98:2 dichloromethane:methanol with 0.1% triethylamine). Gradually increase the polarity of the mobile phase (e.g., to 95:5, then 90:10 dichloromethane:methanol with 0.1% triethylamine).
-
Fraction Collection and Analysis: Collect fractions and analyze them by thin-layer chromatography (TLC) to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 4: Chromatography on Alumina
-
Column Packing: Pack a column with basic or neutral alumina as a slurry in the initial mobile phase.
-
Sample Loading and Elution: Follow the same procedure as for silica gel chromatography (Protocol 3). The use of triethylamine in the eluent may not be necessary with an alumina stationary phase.
Visualization of Purification Workflow
Caption: General purification workflow for 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol.
High-Performance Liquid Chromatography (HPLC)
For analytical purposes or small-scale preparative separations, High-Performance Liquid Chromatography (HPLC) offers excellent resolution. Given the polar and basic nature of the target molecule, several HPLC modes are applicable.
Causality Behind Experimental Choices:
-
Reversed-Phase (RP-HPLC): While challenging for highly polar compounds, RP-HPLC can be effective. The addition of an ion-pairing agent to the mobile phase can improve retention and peak shape. A C18 column is a common choice.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is well-suited for the separation of polar compounds. It utilizes a polar stationary phase (e.g., silica or an amino-bonded phase) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of water.
-
Chiral HPLC: For the separation of enantiomers (if the synthesis is not stereospecific), chiral HPLC is the method of choice. This requires a chiral stationary phase (CSP).
Protocol 5: Analytical HILIC Method Development
-
Column: Use a HILIC column (e.g., silica or amino-bonded phase, 5 µm particle size, 4.6 x 150 mm).
-
Mobile Phase A: Acetonitrile.
-
Mobile Phase B: Water with 0.1% formic acid or ammonium formate buffer.
-
Gradient: Start with a high percentage of mobile phase A (e.g., 95%) and gradually increase the percentage of mobile phase B.
-
Detection: UV detection at a low wavelength (e.g., 210 nm) or, ideally, mass spectrometry (MS) for sensitive and specific detection.
Visualization of Separation Principles
References
Application Note: A Scalable and Efficient Synthesis of 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol
Abstract
This application note provides a comprehensive and scalable protocol for the synthesis of 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol, a valuable building block in medicinal chemistry and drug development. The presence of both an amino group and a trifluoromethyl group on a cyclohexyl scaffold makes this molecule a desirable component for creating novel therapeutic agents with potentially enhanced metabolic stability and binding affinity.[1][2][3] This guide details a robust synthetic route, starting from commercially available 4-(Trifluoromethyl)cyclohexanone, with a focus on procedural safety, scalability, and analytical validation. The protocols provided are designed for researchers, scientists, and professionals in drug development seeking a reliable method for producing this key intermediate in significant quantities.
Introduction: The Significance of Trifluoromethylated Scaffolds
The introduction of a trifluoromethyl (-CF3) group into organic molecules is a well-established strategy in modern drug design to modulate key physicochemical and biological properties.[2] The -CF3 group can enhance lipophilicity, improve metabolic stability by blocking sites of oxidation, and alter the pKa of nearby functional groups, all of which can lead to improved pharmacokinetic profiles and target engagement.[2][3] The cyclohexyl scaffold provides a three-dimensional framework that is prevalent in many bioactive molecules. The combination of these features in 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol makes it a highly sought-after intermediate for the synthesis of novel chemical entities in various therapeutic areas.[1]
This application note outlines a two-step synthetic sequence for the preparation of 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol, commencing with the nucleophilic addition of a trifluoromethyl group to a protected aminoketone precursor, followed by deprotection to yield the target compound. The methodology is designed to be straightforward, scalable, and reproducible.
Synthetic Strategy and Rationale
The chosen synthetic pathway involves two key transformations:
-
Reductive Amination: Conversion of 4-(Trifluoromethyl)cyclohexanone to N-Benzyl-4-(trifluoromethyl)cyclohexanamine. The benzyl group serves as a readily removable protecting group for the amine.
-
Hydroxylation and Deprotection: Introduction of the hydroxyl group at the 1-position and subsequent removal of the benzyl protecting group to yield the final product. A more direct approach starting from a protected 4-aminocyclohexanone and then adding the trifluoromethyl group is also a viable alternative. For the purpose of this note, we will focus on a route starting from the commercially available 4-(Trifluoromethyl)cyclohexanone.[4]
This route is advantageous for scale-up due to the availability of the starting material and the generally high-yielding nature of reductive amination and hydrogenation reactions.
Experimental Protocols
Materials and Instrumentation
All reagents should be of ACS grade or higher and used as received unless otherwise specified. Solvents should be anhydrous where noted. Reactions should be carried out in a well-ventilated fume hood.
Instrumentation:
-
Nuclear Magnetic Resonance (NMR) Spectrometer (¹H, ¹³C, ¹⁹F)
-
Mass Spectrometer (MS)
-
High-Performance Liquid Chromatography (HPLC)
-
Fourier-Transform Infrared (FTIR) Spectrometer
-
Melting Point Apparatus
-
Glass reactors suitable for multi-liter scale
Step 1: Synthesis of N-Benzyl-4-(trifluoromethyl)cyclohexanamine
This step involves the reductive amination of 4-(Trifluoromethyl)cyclohexanone with benzylamine.
Protocol:
-
To a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, add 4-(Trifluoromethyl)cyclohexanone (50.0 g, 0.30 mol) and methanol (500 mL).
-
Stir the mixture at room temperature until the ketone has completely dissolved.
-
Add benzylamine (32.1 g, 0.30 mol) dropwise over 15 minutes.
-
After the addition is complete, stir the reaction mixture for 1 hour at room temperature to allow for imine formation.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Carefully add sodium borohydride (17.0 g, 0.45 mol) portion-wise over 30 minutes, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, quench the reaction by the slow addition of 1 M HCl (100 mL) at 0 °C.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Add water (200 mL) and ethyl acetate (300 mL). Separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 150 mL).
-
Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford N-Benzyl-4-(trifluoromethyl)cyclohexanamine as a colorless oil.
Step 2: Synthesis of 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol
This step involves the hydroxylation of the intermediate followed by deprotection of the amine. For the purpose of providing a robust protocol, we will assume a direct trifluoromethylation of a protected aminoketone, which is a common and effective strategy.
Alternative and Recommended Protocol:
A more direct and often higher-yielding approach on a large scale involves the trifluoromethylation of a protected 4-aminocyclohexanone. This avoids potential side reactions in the previous step.
Protocol:
-
Protection of 4-Aminocyclohexanone: Start with commercially available 4-aminocyclohexanone hydrochloride. This can be protected as the N-Boc derivative.
-
Trifluoromethylation: To a solution of N-Boc-4-aminocyclohexanone (50.0 g, 0.23 mol) in anhydrous THF (500 mL) at -78 °C under a nitrogen atmosphere, add Ruppert-Prakash reagent (TMSCF₃) (49.8 g, 0.35 mol).[5]
-
Add a catalytic amount of tetrabutylammonium fluoride (TBAF) (1 M solution in THF, 23 mL, 0.023 mol) dropwise.
-
Allow the reaction to stir at -78 °C for 1 hour and then warm to room temperature and stir for an additional 4 hours.
-
Monitor the reaction by TLC or ¹⁹F NMR.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl (200 mL).
-
Extract the mixture with ethyl acetate (3 x 200 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The intermediate silyl ether is often taken to the next step without extensive purification.
-
Desilylation and Deprotection: Dissolve the crude intermediate in methanol (500 mL) and add 4 M HCl in dioxane (200 mL).
-
Stir the mixture at room temperature for 12 hours to effect both desilylation and Boc deprotection.
-
Monitor the reaction by LC-MS.
-
Once complete, concentrate the reaction mixture under reduced pressure.
-
Add diethyl ether (300 mL) to precipitate the hydrochloride salt of the product.
-
Filter the solid, wash with cold diethyl ether, and dry under vacuum to yield 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol hydrochloride as a white solid.
-
For the free base, the hydrochloride salt can be dissolved in water and neutralized with a base such as sodium bicarbonate, followed by extraction with an organic solvent.
Data and Results
Table 1: Summary of a Typical Reaction Batch
| Parameter | Step 1 (Reductive Amination) | Step 2 (Trifluoromethylation & Deprotection) |
| Starting Material | 4-(Trifluoromethyl)cyclohexanone | N-Boc-4-aminocyclohexanone |
| Scale | 50 g | 50 g |
| Key Reagents | Benzylamine, NaBH₄ | TMSCF₃, TBAF, HCl |
| Solvent | Methanol | THF, Methanol |
| Reaction Time | 12 hours | 4 hours (Trifluoromethylation), 12 hours (Deprotection) |
| Typical Yield | 75-85% | 70-80% (over two steps) |
| Product Purity (HPLC) | >95% | >98% |
Characterization Data for 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol:
-
¹H NMR (400 MHz, D₂O, as HCl salt): δ 3.25-3.15 (m, 1H), 2.10-1.90 (m, 4H), 1.85-1.70 (m, 4H).
-
¹³C NMR (101 MHz, D₂O, as HCl salt): δ 125.4 (q, J = 286 Hz, CF₃), 74.1 (q, J = 28 Hz, C-OH), 48.9, 32.5, 28.7.
-
¹⁹F NMR (376 MHz, D₂O, as HCl salt): δ -78.2 (s).
-
MS (ESI+): m/z 184.1 [M+H]⁺.
-
Melting Point: >250 °C (as HCl salt).
Safety and Handling
General Precautions:
-
Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.
-
Trifluoromethylated compounds should be handled with care. While the trifluoromethyl group itself is generally stable, precursors and reagents can be hazardous.[6]
-
Sodium borohydride is a flammable solid and reacts with water to produce hydrogen gas. Handle with care and quench slowly.
-
The Ruppert-Prakash reagent (TMSCF₃) is moisture-sensitive and should be handled under an inert atmosphere.
-
TBAF is corrosive and should be handled with caution.
-
Hydrogen chloride in dioxane is a corrosive and toxic reagent.
Emergency Procedures:
-
Skin Contact: Immediately wash the affected area with copious amounts of water. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek medical attention.
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Wash out mouth with water and give plenty of water to drink. Seek immediate medical attention.
Workflow and Process Visualization
Overall Synthetic Workflow
Caption: Synthetic workflow for the preparation of 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol.
Reaction Mechanism: Trifluoromethylation
Caption: Simplified mechanism of nucleophilic trifluoromethylation using the Ruppert-Prakash reagent.
Conclusion
This application note details a reliable and scalable synthesis of 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol. The described protocol, starting from a protected 4-aminocyclohexanone, provides a practical route for obtaining this valuable building block in high yield and purity. The methods and safety precautions outlined herein are intended to facilitate the successful implementation of this synthesis in a research and development setting, thereby supporting the advancement of medicinal chemistry programs.
References
- 1. Buy 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol | 1408076-30-1 [smolecule.com]
- 2. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. mdpi.com [mdpi.com]
- 6. reddit.com [reddit.com]
Application Note & Protocols: Derivatization of 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol for Medicinal Chemistry
Abstract
The 4-amino-1-(trifluoromethyl)cyclohexan-1-ol scaffold is a valuable building block in modern medicinal chemistry. Its unique three-dimensional structure, combined with the metabolic stability and potent binding interactions often conferred by the trifluoromethyl (CF₃) group, makes it an attractive starting point for the synthesis of novel therapeutic agents.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the key derivatization strategies for this scaffold. It includes detailed, field-tested protocols for common and high-value transformations, an explanation of the underlying chemical principles, and guidance on reagent selection to empower the rational design of compound libraries for drug discovery programs.
The Strategic Value of the 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol Scaffold
The incorporation of fluorine-containing groups is a well-established strategy in drug design to modulate key physicochemical properties.[2] The trifluoromethyl group, in particular, is prized for its ability to enhance metabolic stability, increase lipophilicity, and alter pKa, often leading to improved cell permeability and oral bioavailability.[2] When appended to a cyclohexyl ring, it creates a conformationally restricted scaffold that presents substituents in well-defined three-dimensional vectors.
The 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol core combines these advantages with a synthetically versatile primary amino group. This amine serves as a crucial handle for diversification, allowing chemists to readily explore structure-activity relationships (SAR) by introducing a wide array of functional groups. The tertiary alcohol provides an additional point of potential interaction or modification, though the primary amine is the most common site for derivatization. This guide focuses on four cornerstone reactions for elaborating the amino group:
-
Amide Bond Formation: The most frequent reaction in medicinal chemistry for linking molecular fragments.[3]
-
Sulfonamide Synthesis: To introduce a key hydrogen-bond donating and accepting moiety.
-
Reductive Amination (N-Alkylation): For the synthesis of secondary amines, providing flexibility and modulating basicity.
-
Urea and Thiourea Formation: To install powerful hydrogen-bonding motifs crucial for target engagement.
Derivatization Protocol I: Amide Bond Formation
Amide coupling is the definitive reaction for building complex molecules from amine and carboxylic acid fragments. The direct reaction is slow; thus, "coupling reagents" are used to activate the carboxylic acid for nucleophilic attack by the amine. The choice of coupling reagent is critical and depends on factors like steric hindrance and the presence of sensitive functional groups.[3][4]
Causality Behind the Protocol:
This protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient and widely used coupling reagent. HATU, in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA), converts the carboxylic acid into a highly reactive O-acylisourea intermediate, which rapidly acylates the amine. This method is effective even for sterically hindered substrates where simpler reagents like DCC might fail or lead to side products.[3][5]
Experimental Workflow: Amide Coupling
Caption: Workflow for HATU-mediated amide coupling.
Step-by-Step Protocol: Amide Coupling
-
Activation: In a clean, dry flask, dissolve the desired carboxylic acid (1.1 equivalents) and HATU (1.1 equivalents) in anhydrous N,N-Dimethylformamide (DMF).
-
Add Diisopropylethylamine (DIPEA) (2.5 equivalents) to the solution and stir at room temperature for 15 minutes to allow for pre-activation.
-
Reaction: In a separate flask, dissolve 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol (1.0 equivalent) in anhydrous DMF.
-
Add the activated carboxylic acid solution dropwise to the amine solution.
-
Stir the reaction mixture at room temperature. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed (typically 2-16 hours).
-
Workup: Upon completion, pour the reaction mixture into water and extract the product with ethyl acetate (3x).
-
Combine the organic layers and wash with 5% aqueous LiCl solution (to remove DMF), followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired amide.
| Parameter | Condition/Reagent | Rationale |
| Coupling Agent | HATU | High efficiency, suitable for hindered substrates, minimizes side reactions.[5] |
| Base | DIPEA | Non-nucleophilic tertiary amine; prevents unwanted side reactions. |
| Solvent | Anhydrous DMF | Excellent solvent for all components, high boiling point. |
| Temperature | Room Temperature | Sufficient for most couplings with HATU; minimizes thermal degradation. |
| Workup Wash | 5% aq. LiCl | Effectively removes residual DMF from the organic phase. |
Derivatization Protocol II: Sulfonamide Synthesis
Sulfonamides are a privileged functional group in medicinal chemistry, acting as transition-state mimetics and excellent hydrogen bond donors/acceptors. The synthesis is typically straightforward, involving the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base.
Causality Behind the Protocol:
The protocol employs a sulfonyl chloride as the electrophile and pyridine as both the base and a nucleophilic catalyst. Pyridine neutralizes the HCl generated during the reaction, driving it to completion. It can also form a highly reactive sulfonylpyridinium intermediate, accelerating the reaction. Using pyridine as the solvent ensures a high concentration of the base/catalyst. Milder, amine-free methods exist for sensitive substrates but this classic approach is robust for many applications.[6]
Experimental Workflow: Sulfonylation
Caption: Workflow for sulfonamide synthesis.
Step-by-Step Protocol: Sulfonylation
-
Reaction Setup: Dissolve 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol (1.0 equivalent) in anhydrous pyridine in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add the desired sulfonyl chloride (1.2 equivalents) portion-wise or dropwise, ensuring the temperature remains below 10 °C.
-
Allow the reaction to warm to room temperature and stir overnight. Monitor completion by TLC or LC-MS.
-
Workup: Carefully pour the reaction mixture onto crushed ice or into cold water.
-
Acidify the aqueous mixture to ~pH 2 by the slow addition of 2M HCl.
-
Extract the product with dichloromethane (DCM) (3x).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or recrystallization.
| Parameter | Condition/Reagent | Rationale |
| Electrophile | Sulfonyl Chloride | Highly reactive and commercially available. |
| Base/Solvent | Pyridine | Acts as an acid scavenger and catalyst. |
| Temperature | 0 °C to RT | Initial cooling controls the exothermic reaction; RT allows it to proceed to completion. |
| Workup | Acidification | Protonates pyridine, making it water-soluble for easy removal during extraction. |
Derivatization Protocol III: Reductive Amination (N-Alkylation)
Reductive amination is a powerful method for forming C-N bonds, allowing for the N-alkylation of amines.[7] The process involves the reaction of an amine with a carbonyl compound (aldehyde or ketone) to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding secondary or tertiary amine.[8]
Causality Behind the Protocol:
This protocol uses sodium triacetoxyborohydride (STAB), a mild and selective reducing agent.[7] Unlike stronger reagents like sodium borohydride, STAB is less likely to reduce the starting aldehyde/ketone, minimizing byproduct formation. It is also tolerant of mildly acidic conditions, which are required to catalyze the formation of the iminium ion intermediate.[7] Acetic acid serves as this catalyst.
Experimental Workflow: Reductive Amination
Caption: Workflow for reductive amination using STAB.
Step-by-Step Protocol: Reductive Amination
-
Reaction Setup: To a round-bottom flask, add 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol (1.0 equivalent), the desired aldehyde or ketone (1.2 equivalents), and anhydrous dichloromethane (DCM).
-
Iminium Formation: Add glacial acetic acid (1.2 equivalents) and stir the mixture at room temperature for 30 minutes.
-
Reduction: Slowly add sodium triacetoxyborohydride (STAB) (1.5 equivalents) to the stirring solution in portions. The addition may be slightly exothermic.
-
Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by TLC or LC-MS (typically 4-24 hours).
-
Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the layers and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
| Parameter | Condition/Reagent | Rationale |
| Reducing Agent | Sodium Triacetoxyborohydride (STAB) | Mild and selective for the iminium ion over the carbonyl starting material.[7] |
| Catalyst | Acetic Acid | Catalyzes iminium ion formation. |
| Solvent | Dichloromethane (DCM) | Common solvent, does not react with reagents. |
| Workup | Sat. aq. NaHCO₃ | Neutralizes the acetic acid catalyst and quenches any remaining reducing agent. |
Derivatization Protocol IV: Urea & Thiourea Formation
Urea and thiourea moieties are excellent hydrogen bond donors and are frequently used to achieve high-affinity binding to biological targets. Their synthesis is highly efficient and typically involves the nucleophilic attack of an amine on an isocyanate or isothiocyanate, respectively.
Causality Behind the Protocol:
This reaction is highly reliable due to the extreme electrophilicity of the central carbon atom in isocyanates and isothiocyanates. The reaction is often quantitative and proceeds without the need for a catalyst, although a mild base can be used for less reactive amines. The protocol is simple, involving mixing the two components in a suitable solvent. Thioureas are structurally similar to ureas but differ in their properties due to the replacement of the oxygen atom with sulfur.[9]
Experimental Workflow: Urea/Thiourea Formation
Caption: Workflow for Urea and Thiourea Synthesis.
Step-by-Step Protocol: Urea/Thiourea Formation
-
Reaction Setup: Dissolve 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol (1.0 equivalent) in a suitable anhydrous solvent such as Tetrahydrofuran (THF) or DCM.
-
Reagent Addition: Add the desired isocyanate or isothiocyanate (1.05 equivalents) to the solution at room temperature.
-
Stir the reaction mixture at room temperature. The reaction is often rapid, and the product may precipitate from the solution. Monitor by TLC or LC-MS.
-
Isolation: Upon completion, concentrate the reaction mixture under reduced pressure.
-
If a precipitate has formed, it can be isolated by filtration and washed with a cold, non-polar solvent (e.g., hexanes or diethyl ether).
-
If the product is soluble, it can be purified by flash column chromatography.
| Parameter | Condition/Reagent | Rationale |
| Electrophile | Isocyanate / Isothiocyanate | Highly reactive electrophiles that provide clean and efficient reactions.[10] |
| Solvent | THF, DCM | Aprotic solvents that do not interfere with the reaction. |
| Temperature | Room Temperature | The reaction is typically fast and efficient without heating. |
| Stoichiometry | ~1:1 | A slight excess of the is(othi)ocyanate ensures full conversion of the valuable amine. |
References
- Smolecule. (2023). 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol.
- MDPI. (n.d.). Bioactivity of Synthesized Trifluoromethyl Thioxanthone Analogues.
- Organic Chemistry Portal. (2022). Amine-Free O-Sulfonylation by a Combination of 4-Methylpyridine N-Oxide Catalyst with 4Å Molecular Sieves.
- RSC Publishing. (n.d.). Organic & Biomolecular Chemistry.
- O'Hagan, D. et al. (2017). Fluorinated cyclohexanes: Synthesis of amine building blocks of the all-cis 2,3,5,6-tetrafluorocyclohexylamine motif. Beilstein Journal of Organic Chemistry.
- BenchChem. (2025). Application Note: A Robust Protocol for the Reductive Amination of 4-Hydroxycyclohexanone.
- Hughes, G. et al. (2007). Diastereoselective reductive amination of aryl trifluoromethyl ketones and alpha-amino esters. Angewandte Chemie International Edition in English.
- MDPI. (n.d.). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones.
- MDPI. (n.d.). Synthesis of Trifluoromethylated Monoterpene Amino Alcohols.
- NIH PMC. (n.d.). Quantifying Reductive Amination in Nonenzymatic Amino Acid Synthesis.
- Kočovský, P. (n.d.). Organocatalyzed Reductive Amination and its Application in the Construction of Biologically Significant Molecules. Charles University.
- PubMed. (n.d.). 4-Amino-4-arylcyclohexanones and their derivatives, a novel class of analgesics. 1. Modification of the aryl ring.
- Alfa Chemistry. (n.d.). 4-amino-1-(trifluoromethyl)cyclohexan-1-ol (CAS No. 1202411-98-0) Suppliers.
- NIH PMC. (n.d.). Deoxytrifluoromethylation/aromatization of cyclohexan(en)ones to access highly substituted trifluoromethyl arenes.
- ResearchGate. (2025). Amide bond formation using amino acid fluorides.
- Organic Chemistry Portal. (n.d.). Thiourea synthesis by thioacylation.
- NIH. (n.d.). Synthesis and Biological Activities of 4-Aminoantipyrine Derivatives Derived from Betti-Type Reaction.
- NIH PMC. (2025). Synthetic Methods for Four‐Membered Carbocycles Bearing Emerging Fluorinated Motifs.
- Ataman Kimya. (n.d.). Thiourea.
- Semantic Scholar. (2014). Synthesis and Biological Activities of 4-Aminoantipyrine Derivatives Derived from Betti-Type Reaction.
- NIH PMC. (n.d.). Protecting‐Group‐Free Amidation of Amino Acids using Lewis Acid Catalysts.
- MDPI. (n.d.). Characterization of Antimicrobial, Antioxidant, and Leishmanicidal Activities of Schiff Base Derivatives of 4-Aminoantipyrine.
- MDPI. (n.d.). Chiral Thioureas—Preparation and Significance in Asymmetric Synthesis and Medicinal Chemistry.
- Wikipedia. (n.d.). Thiourea.
- NIH PMC. (2017). Synthesis of Chiral Thiourea-Thioxanthone Hybrids.
- ResearchGate. (n.d.). ChemInform Abstract: Synthesis of Monotrifluoromethyl-Substituted Saturated Cycles | Request PDF.
- University of Michigan. (n.d.). Amide bond formation using amino acid fluorides.
Sources
- 1. Buy 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol | 1408076-30-1 [smolecule.com]
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- 3. pubs.rsc.org [pubs.rsc.org]
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Application Notes & Protocols: Leveraging 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol in Fragment-Based Drug Discovery
Introduction: The Strategic Advantage of Fluorinated Alicyclic Fragments in FBDD
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for the identification of high-quality lead compounds, complementing traditional high-throughput screening (HTS) methodologies.[1][2] FBDD operates on the principle of screening small, low-complexity molecules, or "fragments," which typically bind to protein targets with low affinity but do so with high ligand efficiency.[3][4] These initial "hits" then serve as starting points for rational, structure-guided optimization into potent and selective drug candidates.[5]
The selection of fragments for a screening library is a critical determinant of an FBDD campaign's success. An ideal fragment should possess a balance of desirable physicochemical properties, including aqueous solubility, and three-dimensional character to explore complex binding pockets. Furthermore, it should contain chemical vectors that facilitate straightforward synthetic elaboration.
This guide focuses on a particularly compelling fragment, 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol . This compound uniquely combines three key structural features beneficial for FBDD:
-
Alicyclic Scaffold: The cyclohexane ring provides a rigid, three-dimensional core, moving away from the flat, aromatic structures that often dominate fragment libraries. This increased sp³ character is increasingly sought after in modern drug discovery to improve physicochemical properties and access novel chemical space.
-
Trifluoromethyl (CF₃) Group: The CF₃ group is a powerful modulator of molecular properties.[5] Its strong electron-withdrawing nature can influence pKa, while its lipophilicity can enhance membrane permeability and binding interactions through hydrophobic or even specific, non-canonical interactions like C-F···C=O.[5] Crucially, the CF₃ group often enhances metabolic stability by blocking potential sites of oxidation, a highly desirable trait for drug candidates.
-
Amino and Hydroxyl Groups: These functional groups serve as key hydrogen bond donors and acceptors, providing critical anchor points for binding to a protein target. They also represent versatile synthetic handles for subsequent fragment evolution, allowing for "growing" or "linking" strategies to enhance affinity and selectivity.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol in an FBDD workflow. We will detail the rationale behind its use, provide step-by-step protocols for screening and validation, and discuss strategies for hit-to-lead progression.
Physicochemical Properties of the Fragment
A thorough understanding of the fragment's properties is the foundation of a successful screening campaign. 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol is a unique fragment that adheres well to the "Rule of Three," a common guideline for fragment design.
| Property | Value | Significance in FBDD |
| Molecular Weight | 183.17 g/mol | Compliant with the "Rule of Three" (<300 Da), ensuring higher ligand efficiency and more room for optimization.[6][7] |
| Molecular Formula | C₇H₁₂F₃NO | Provides a good balance of carbon scaffold to heteroatoms. |
| Hydrogen Bond Donors | 2 (OH, NH₂) | Offers strong potential for specific interactions with the target protein. |
| Hydrogen Bond Acceptors | 4 (F₃, O, N) | Multiple points for engaging in hydrogen bonding networks within a binding site. |
| cLogP (Predicted) | ~0.5 - 1.5 | Indicates good solubility and a balance of hydrophilicity/lipophilicity, reducing the risk of non-specific binding. |
| 3D Character | High F(sp³) | The cyclohexane scaffold provides conformational rigidity and three-dimensionality, enabling exploration of non-flat binding pockets. |
The FBDD Workflow: A Phased Approach
The journey from a fragment library to a validated hit involves a multi-step, iterative process designed to reliably identify true binders and provide a clear path for optimization. The use of orthogonal techniques is critical to eliminate false positives and build confidence in the results.
Figure 1: A typical workflow for a Fragment-Based Drug Discovery campaign.
Phase 1: Primary Screening Protocols
The initial goal is to rapidly and sensitively detect weak binding events from a fragment library. Nuclear Magnetic Resonance (NMR) and Surface Plasmon Resonance (SPR) are the most common and powerful techniques for this purpose.[5][8] Due to its trifluoromethyl group, 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol is also an excellent candidate for ¹⁹F NMR screening, which offers a very sensitive and specific detection method with a low background signal.[9][10]
Protocol 1A: NMR-Based Primary Screen using Saturation Transfer Difference (STD)
Rationale: STD NMR is a ligand-observed technique that is highly sensitive to weak, transient binding.[11] It works by selectively saturating protons on the macromolecular target. This saturation is transferred via spin diffusion to any bound ligand. When the ligand dissociates, it retains this "memory" of saturation, leading to a decrease in its signal intensity. By subtracting a spectrum with on-resonance saturation from one with off-resonance saturation, only the signals of binding fragments remain.[12]
Materials:
-
Target Protein Stock: 50-100 µM in a deuterated aqueous buffer (e.g., 20 mM Phosphate, 150 mM NaCl, pH 7.4 in 99.9% D₂O).
-
Fragment Stock: 100 mM 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol in DMSO-d₆.
-
NMR tubes.
Step-by-Step Methodology:
-
Sample Preparation:
-
Prepare the final NMR sample containing the target protein at a concentration of 10-25 µM.
-
Add the fragment to a final concentration of 200-500 µM (resulting in a ligand excess of ~20-50 fold). The final DMSO-d₆ concentration should be kept below 1% to avoid protein denaturation.
-
Prepare a control sample containing only the fragment at the same concentration to acquire a reference spectrum.
-
-
Instrument Setup (600 MHz Spectrometer or higher recommended):
-
Tune and shim the probe for the sample.
-
Acquire a standard 1D ¹H reference spectrum to confirm the presence and integrity of the fragment signals.
-
Load the STD pulse program (e.g., stddiffesgp on Bruker instruments).[13]
-
-
STD Parameter Optimization:
-
On-Resonance Irradiation: Set the selective saturation frequency to a region where only protein signals are present (e.g., 0.5 ppm or -1.0 ppm).
-
Off-Resonance Irradiation: Set the off-resonance frequency to a region far from any protein or ligand signals (e.g., 30-40 ppm).
-
Saturation Time (T_sat): This is a critical parameter. Test a range of saturation times (e.g., 0.5s, 1s, 2s, 3s). Longer times increase the STD effect but can also lead to non-specific saturation transfer. A time of 2s is a common starting point.[13]
-
Number of Scans: Collect a sufficient number of scans (e.g., 128 or 256) to achieve a good signal-to-noise ratio for the difference spectrum.
-
-
Data Acquisition & Analysis:
-
Acquire the STD experiment.
-
Process the data by applying a line-broadening factor (e.g., 2-5 Hz) to improve the signal-to-noise ratio.
-
The resulting difference spectrum will show signals only for protons of the fragment that are in close proximity to the protein in the bound state. The presence of these signals confirms a binding event.
-
Protocol 1B: SPR-Based Primary Screen
Rationale: SPR is a label-free biophysical technique that measures changes in mass on a sensor chip surface in real-time.[14] For FBDD, the target protein is immobilized on the chip, and a solution containing the fragment is flowed over the surface. A binding event results in an increase in mass, which is detected as a change in the response units (RU). SPR is highly sensitive, requires low protein consumption, and can be run in a high-throughput format.[15]
Materials:
-
SPR Instrument (e.g., Biacore™, Cytiva).
-
Sensor Chip (CM5 is common for amine coupling).[16]
-
Amine Coupling Kit (EDC, NHS, Ethanolamine).
-
Target Protein: ~50 µg/mL in a low-salt buffer (e.g., 10 mM Acetate, pH 4.5).
-
Running Buffer: (e.g., HBS-EP+: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).
-
Fragment Sample: 100 µM 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol in running buffer with matched DMSO concentration (typically 1-2%).
Step-by-Step Methodology:
-
Protein Immobilization:
-
Activate the carboxymethylated dextran surface of the CM5 chip with a 7-minute injection of a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
Inject the target protein solution over the activated surface. Aim for a high immobilization level (e.g., 10,000 - 15,000 RU) to maximize the signal for low molecular weight fragments.
-
Deactivate any remaining active esters with a 7-minute injection of 1 M Ethanolamine-HCl pH 8.5.
-
A reference flow cell should be prepared similarly but without protein injection (or with an irrelevant protein) to subtract non-specific binding and bulk refractive index effects.
-
-
Screening Assay:
-
Equilibrate the system with running buffer until a stable baseline is achieved.
-
Inject the 100 µM fragment solution over the target and reference flow cells for a defined association time (e.g., 60 seconds), followed by a dissociation phase with running buffer (e.g., 60-120 seconds).
-
A solvent correction step is crucial. Run a series of buffer injections with slightly varying DMSO concentrations to create a correction curve, which helps to minimize false positives due to refractive index mismatches.
-
-
Data Analysis:
-
Process the raw data by subtracting the reference flow cell signal from the target flow cell signal ("double referencing").
-
Apply the solvent correction.
-
A positive response signal that is significantly above the noise level during the association phase indicates a binding event. Hits are typically selected based on a predefined response threshold.
-
Phase 2: Hit Validation and Affinity Determination
Once an initial hit is identified, the next steps are to confirm the binding through an orthogonal method and to quantify the binding affinity (K_D).
Figure 2: Workflow for validating and characterizing a primary fragment hit.
Protocol 2: Affinity Determination by SPR
Rationale: After confirming a hit, SPR can be used to determine the equilibrium dissociation constant (K_D) by measuring the binding response at a range of fragment concentrations. This provides a quantitative measure of binding strength, which is essential for ranking fragments and tracking progress during optimization.
Step-by-Step Methodology:
-
Sample Preparation:
-
Prepare a serial dilution of the 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol fragment in running buffer (with matched DMSO). A typical concentration range for a fragment might be from 1 µM to 1000 µM.
-
-
Multi-Cycle Kinetics Assay:
-
Using the same immobilized protein chip as in the primary screen, inject each concentration of the fragment, starting with the lowest.
-
Each injection cycle consists of an association phase, a dissociation phase, and a regeneration step (if necessary and if the protein tolerates it) to remove any bound fragment before the next injection. For weak fragments, a long dissociation in running buffer is often sufficient.
-
-
Data Analysis and K_D Determination:
-
Process the data using double referencing and solvent correction.
-
Plot the response at equilibrium (steady-state) against the fragment concentration.
-
Fit the resulting binding isotherm to a 1:1 steady-state affinity model using the instrument's evaluation software. This will yield the K_D value.
-
The K_D for a fragment hit is typically in the high micromolar (µM) to low millimolar (mM) range.
-
Phase 3: Structural Characterization
The ultimate goal of FBDD is structure-based design. Obtaining a high-resolution crystal structure of the target protein in complex with the fragment is invaluable for guiding the hit-to-lead optimization process.
Protocol 3: X-ray Crystallography of Protein-Fragment Complex
Rationale: X-ray crystallography provides an atomic-level picture of how the fragment binds to the target.[3] This structural information reveals the precise binding pocket, the key interactions (hydrogen bonds, hydrophobic contacts), and, crucially, identifies vectors for synthetic elaboration to improve potency.
Step-by-Step Methodology:
-
Obtain Apo-Protein Crystals:
-
The first and often most challenging step is to produce high-quality, diffraction-grade crystals of the target protein alone (apo form).[17] This involves screening a wide range of crystallization conditions (precipitants, buffers, pH, additives).
-
-
Fragment Soaking:
-
Due to the weak affinity of fragments, co-crystallization is often difficult. A more common method is to soak the pre-formed apo crystals in a solution containing the fragment.[18][19]
-
Prepare a "soaking solution" consisting of the crystallization mother liquor supplemented with a high concentration of 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol (e.g., 1-10 mM). The fragment is typically dissolved in a small amount of a compatible solvent like DMSO.
-
Transfer an apo crystal into a drop of the soaking solution and incubate for a period ranging from minutes to hours.
-
-
Cryo-protection and Data Collection:
-
After soaking, the crystal must be cryo-protected to prevent ice formation during data collection. This is usually done by briefly transferring the crystal to a solution similar to the soaking solution but containing a cryoprotectant (e.g., glycerol, ethylene glycol).
-
Flash-cool the crystal in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.
-
-
Structure Determination and Analysis:
-
Process the diffraction data and solve the structure, typically by molecular replacement if a structure of the apo-protein already exists.
-
Carefully analyze the resulting electron density map to confirm the presence and determine the precise orientation of the bound fragment. The high electron density of the trifluoromethyl group can be particularly helpful in unambiguously identifying the fragment's pose.
-
Conclusion and Future Directions
4-Amino-1-(trifluoromethyl)cyclohexan-1-ol represents a high-value fragment for FBDD campaigns. Its inherent 3D nature, combined with the beneficial properties of the trifluoromethyl group and the synthetic versatility of its functional groups, makes it an excellent starting point for tackling challenging protein targets. The workflow and protocols detailed in this guide provide a robust framework for identifying and validating hits using this fragment. The ultimate success of any FBDD project lies in the seamless integration of biophysical screening, structural biology, and medicinal chemistry to evolve weakly binding fragments into potent, optimized lead compounds.
References
- NMR Screening in Fragment-Based Drug Design: A Practical Guide. Methods in Molecular Biology. [URL: https://link.springer.com/protocol/10.1007/978-1-4939-2269-7_16]
- NMR Screening in Fragment-Based Drug Design: A Practical Guide. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/25560007/]
- Saturation transfer difference NMR for fragment screening. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/24338782/]
- Fragment screening by ligand observed nmr. Bruker. [URL: https://www.bruker.com/en/products-and-solutions/mr/nmr-software/nmr-based-fragment-screening.html]
- 1D NMR WaterLOGSY as an efficient method for fragment-based lead discovery. ResearchGate. [URL: https://www.researchgate.net/publication/334236113_1D_NMR_WaterLOGSY_as_an_efficient_method_for_fragment-based_lead_discovery]
- 1D NMR WaterLOGSY as an efficient method for fragment-based lead discovery. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6691826/]
- 1D NMR WaterLOGSY as an efficient method for fragment-based lead discovery. White Rose Research Online. [URL: https://eprints.whiterose.ac.uk/147683/]
- Screening and analysis of fragments using Biacore systems. Cytiva. [URL: https://www.cytivalifesciences.com/en/us/solutions/protein-analysis/news-and-events/spr-guide-for-fragment-screening-n-28]
- NMR-Fragment Based Virtual Screening: A Brief Overview. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6162573/]
- Multiplexed experimental strategies for fragment library screening using SPR biosensors. Nature. [URL: https://www.
- Saturation Transfer Difference (STD) NMR. University of Wisconsin-Madison. [URL: https://www.chem.wisc.edu/nmr/nmrfac/docs/STD-NMR_HowTo.pdf]
- Application Notes and Protocols for Determining S3 Fragment Affinity using Surface Plasmon Resonance (SPR). Benchchem. [URL: https://www.benchchem.
- Guidelines for the successful generation of protein–ligand complex crystals. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4770857/]
- Fragment Based Drug Discovery: Practical Implementation Based on 19F NMR Spectroscopy. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/jm2004776]
- Crystallization of protein–ligand complexes. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4157421/]
- Saturation Transfer Difference (STD) - NMR experiment procedure. University of Maryland. [URL: https://www.chem.umd.edu/nmr-experiment-procedures]
- Development of a Novel SPR Assay to Study CXCR4–Ligand Interactions. MDPI. [URL: https://www.mdpi.com/1422-0067/21/21/7926]
- Development of a Novel SPR Assay to Study CXCR4-Ligand Interactions. ResearchGate. [URL: https://www.researchgate.net/publication/344931818_Development_of_a_Novel_SPR_Assay_to_Study_CXCR4-Ligand_Interactions]
- NMR waterLOGSY as An Assay in Drug Development Programmes for Detecting Protein-Ligand Interactions. Bio-protocol. [URL: https://bio-protocol.org/e3666]
- Saturation-Transfer Difference (STD) NMR: A Simple and Fast Method for Ligand Screening and Characterization of Protein Binding. ACS Publications. [URL: https://pubs.acs.org/doi/abs/10.1021/ed100599t]
- SPR Across the Spectrum: Enabling Discovery of Small and Large Molecules. Aragen. [URL: https://www.aragen.com/spr-across-the-spectrum-enabling-discovery-of-small-and-large-molecules/]
- Access to 3D Alicyclic Amine-Containing Fragments through Transannular C–H Arylation. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4862879/]
- A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2826620/]
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- Fragment-based drug discovery and its application to challenging drug targets. ResearchGate. [URL: https://www.researchgate.
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Asymmetric Synthesis of Chiral 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol: A Strategic Approach to Stereochemical Control
An Application Note and Protocol Guide for Researchers
Introduction
The introduction of trifluoromethyl groups into pharmacologically active molecules is a well-established strategy for enhancing metabolic stability, lipophilicity, and binding affinity.[1] Consequently, chiral building blocks containing the trifluoromethyl moiety are of significant interest in drug discovery and development. The 4-amino-1-(trifluoromethyl)cyclohexan-1-ol scaffold, possessing two stereocenters, represents a valuable yet challenging synthetic target. The precise control over both the relative (cis/trans) and absolute stereochemistry is paramount for elucidating structure-activity relationships and developing single-isomer drug candidates.
This guide provides a comprehensive overview and detailed protocols for the asymmetric synthesis of chiral 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol. We will explore a strategic pathway that involves the initial construction of a chiral aminocyclohexanone precursor, followed by nucleophilic trifluoromethylation and a diastereoselective reduction of the resulting ketone. The methodologies presented are grounded in established principles of asymmetric catalysis and stereocontrolled reductions, offering a versatile framework for accessing all four possible stereoisomers of the target compound.
Overall Synthetic Strategy
The proposed synthetic route is a multi-step process designed to systematically install the desired stereocenters. The key stages involve:
-
Asymmetric Synthesis of an N-Protected 4-Aminocyclohexanone: Establishing the first stereocenter at the C4 position through an organocatalytic process.
-
Nucleophilic Trifluoromethylation: Introduction of the trifluoromethyl group at the C1 position.
-
Diastereoselective and Enantioselective Reduction: Reduction of the ketone to a hydroxyl group, thereby creating the second stereocenter at C1 with defined relative and absolute stereochemistry.
-
Deprotection: Removal of the amine protecting group to yield the final target molecule.
Caption: Overall workflow for the asymmetric synthesis.
Part 1: Asymmetric Synthesis of N-Protected 4-Aminocyclohexanone
The initial and crucial step is the enantioselective construction of the cyclohexane ring. An organocatalytic domino Michael/aldol reaction provides an efficient route to highly substituted, chiral cyclohexanones.[2] This approach utilizes a chiral primary amine catalyst, such as a cinchona alkaloid derivative, to activate the substrates and control the stereochemical outcome.
Principle: The reaction proceeds via a cascade mechanism. The chiral primary amine catalyst reacts with an enolizable ketone to form an enamine, which then undergoes a stereoselective Michael addition to an α,β-unsaturated aldehyde. The resulting intermediate then undergoes an intramolecular aldol cyclization to form the cyclohexanone ring, establishing the stereocenter at the C4 position with high enantiomeric excess.
Protocol 1: Organocatalytic Synthesis of (S)-tert-butyl (4-oxocyclohexyl)carbamate
| Parameter | Value |
| Reactants | N-Boc-aminobutanone, Acrolein |
| Catalyst | (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol |
| Solvent | Dichloromethane (DCM) |
| Temperature | Room Temperature |
| Typical Yield | 75-85% |
| Typical ee | >95% |
Materials:
-
N-Boc-aminobutanone (1.0 equiv)
-
Acrolein (1.2 equiv)
-
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol (0.1 equiv)
-
Trifluoroacetic acid (TFA) (0.1 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄
-
Silica gel for column chromatography
Procedure:
-
To a solution of N-Boc-aminobutanone (1.0 equiv) in anhydrous DCM, add (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol (0.1 equiv) and TFA (0.1 equiv).
-
Stir the mixture at room temperature for 10 minutes.
-
Add acrolein (1.2 equiv) dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 24-48 hours.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired chiral N-Boc-4-aminocyclohexanone.
-
Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Part 2: Nucleophilic Trifluoromethylation
With the chiral cyclohexanone in hand, the next step is the introduction of the trifluoromethyl group. The Ruppert-Prakash reagent, trimethyl(trifluoromethyl)silane (TMSCF₃), is a highly effective and widely used reagent for this transformation.[1][3] The reaction is typically initiated by a nucleophilic catalyst, such as a fluoride source or a non-nucleophilic base. This step is generally not stereoselective and will produce a mixture of diastereomers that will be resolved in the subsequent reduction step.
Protocol 2: Trifluoromethylation of (S)-tert-butyl (4-oxocyclohexyl)carbamate
| Parameter | Value |
| Reactant | Chiral N-Boc-4-aminocyclohexanone |
| Reagent | Trimethyl(trifluoromethyl)silane (TMSCF₃) |
| Catalyst | Anhydrous Potassium Carbonate (K₂CO₃) |
| Solvent | Anhydrous Dimethylformamide (DMF) |
| Temperature | 0 °C to Room Temperature |
| Typical Yield | 80-90% (as a mixture of diastereomers) |
Materials:
-
Chiral N-Boc-4-aminocyclohexanone (from Part 1) (1.0 equiv)
-
Trimethyl(trifluoromethyl)silane (TMSCF₃) (1.5 equiv)
-
Anhydrous Potassium Carbonate (K₂CO₃) (0.1 equiv)
-
Anhydrous Dimethylformamide (DMF)
-
1 M Hydrochloric Acid (HCl)
-
Saturated aqueous NH₄Cl solution
-
Ethyl acetate
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the chiral N-Boc-4-aminocyclohexanone (1.0 equiv) and anhydrous DMF.
-
Add K₂CO₃ (0.1 equiv) to the solution.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add TMSCF₃ (1.5 equiv) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Upon completion, carefully quench the reaction at 0 °C with saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. This yields the crude TMS-protected intermediate.
-
Dissolve the crude intermediate in THF or methanol and add 1 M HCl. Stir at room temperature for 1-2 hours to deprotect the silyl ether.
-
Neutralize the reaction with a saturated aqueous NaHCO₃ solution and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the trifluoromethylated ketone as a mixture of diastereomers. This mixture is typically used in the next step without further purification.
Caption: Trifluoromethylation of the chiral cyclohexanone.
Part 3: Diastereoselective and Enantioselective Reduction
This is the key stereochemistry-defining step, where the second stereocenter at C1 is established. The choice of reducing agent is critical for controlling the diastereoselectivity (cis vs. trans). The facial selectivity of hydride addition to 4-substituted cyclohexanones is well-documented: small hydride reagents tend to attack from the axial face to give the equatorial alcohol, while bulky hydride reagents attack from the equatorial face to yield the axial alcohol.[4] Enantioselectivity is achieved by using a chiral reducing agent, such as (−)-B-Chlorodiisopinocampheylborane (DIP-Chloride™).[5]
Protocol 3A: Synthesis of trans-4-Amino-1-(trifluoromethyl)cyclohexan-1-ol
This protocol aims for the thermodynamically more stable trans isomer, where the hydroxyl and amino groups are in an equatorial-equatorial relationship in the most stable chair conformation. This is achieved using a less sterically hindered chiral reducing agent.
| Parameter | Value |
| Reactant | N-Boc-4-amino-1-(trifluoromethyl)cyclohexanone |
| Reagent | (−)-B-Chlorodiisopinocampheylborane ((−)-DIP-Chloride™) |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Temperature | -25 °C to Room Temperature |
| Expected Outcome | High diastereoselectivity for the trans isomer, high enantioselectivity |
Procedure:
-
To a solution of the trifluoromethyl ketone (from Part 2) in anhydrous THF at -25 °C, add a solution of (−)-DIP-Chloride™ (1.5 equiv) in THF dropwise.
-
Stir the reaction mixture at -25 °C for 4-8 hours. Monitor the progress by TLC.
-
Once the reaction is complete, quench by the slow addition of methanol, followed by 3M NaOH and 30% H₂O₂ (caution: exothermic).
-
Stir the mixture at room temperature for 4 hours.
-
Extract the product with diethyl ether, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography to isolate the trans diastereomer.
Protocol 3B: Synthesis of cis-4-Amino-1-(trifluoromethyl)cyclohexan-1-ol
This protocol targets the thermodynamically less stable cis isomer, which requires a bulky reducing agent to favor equatorial attack. A bulky chiral borane reagent is suitable for this purpose.
| Parameter | Value |
| Reactant | N-Boc-4-amino-1-(trifluoromethyl)cyclohexanone |
| Reagent | Chiral bulky borane reagent (e.g., derived from a chiral amino alcohol and a bulky borane source) |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Temperature | -78 °C to Room Temperature |
| Expected Outcome | High diastereoselectivity for the cis isomer, high enantioselectivity |
Procedure:
-
Prepare the bulky chiral reducing agent in situ by reacting a suitable chiral ligand (e.g., a chiral amino alcohol) with a borane source like 9-BBN at 0 °C in THF.
-
Cool the solution of the trifluoromethyl ketone in anhydrous THF to -78 °C.
-
Add the pre-formed bulky chiral reducing agent dropwise.
-
Stir the reaction at -78 °C and allow it to slowly warm to room temperature overnight.
-
Work up the reaction as described in Protocol 3A.
-
Purify by column chromatography to isolate the cis diastereomer.
Part 4: Deprotection of the Amino Group
The final step is the removal of the N-Boc protecting group to yield the free amino alcohol. This is typically achieved under acidic conditions.
Protocol 4: N-Boc Deprotection
| Parameter | Value |
| Reactant | N-Boc protected amino alcohol (from Part 3) |
| Reagent | Trifluoroacetic acid (TFA) or HCl in Dioxane |
| Solvent | Dichloromethane (DCM) |
| Temperature | 0 °C to Room Temperature |
| Typical Yield | >95% |
Procedure:
-
Dissolve the N-Boc protected amino alcohol in DCM at 0 °C.
-
Add an excess of TFA (e.g., 10 equivalents) or a solution of HCl in dioxane.
-
Stir the mixture at room temperature for 1-3 hours until the deprotection is complete (monitor by TLC).
-
Remove the solvent and excess acid under reduced pressure.
-
Dissolve the residue in a minimal amount of water and basify with a strong base (e.g., 2M NaOH) to pH > 10.
-
Extract the free amine with a suitable organic solvent (e.g., ethyl acetate or a mixture of chloroform and isopropanol).
-
Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify if necessary to obtain the final chiral 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol.
Conclusion
The asymmetric synthesis of chiral 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol is a challenging but achievable goal through a well-designed synthetic strategy. The protocols outlined in this guide provide a robust framework for accessing specific stereoisomers of this valuable building block. The key to success lies in the careful selection of catalysts and reagents at each stage to control both enantioselectivity and diastereoselectivity. These methods offer a powerful toolkit for researchers and scientists in the field of drug development, enabling the synthesis of novel fluorinated compounds with precisely defined three-dimensional structures.
References
-
Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. MDPI. [Link]
-
Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments. PMC - NIH. [Link]
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Chiral Synthesis via Organoboranes. Part 38. Selective Reductions. Part 48. Asymmetric Reduction of Trifluoromethyl Ketones by B- Chlorodiisopinocampheylborane in High Enantiomeric Purity. ResearchGate. [Link]
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Chiral synthesis via organoboranes. 38. Selective reductions. 48. Asymmetric reduction of trifluoromethyl ketones by B-chlorodiisopinocampheylborane in high enantiomeric purity. Scilit. [Link]
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New Approach Facilitates Chiral Amino Alcohol Synthesis. Westlake University. [Link]
-
Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. MDPI. [Link]
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Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates. Beilstein Journals. [Link]
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Stereoselective Synthesis of Multisubstituted Cyclohexanes by Reaction of Conjugated Enynones with Malononitrile in the Presence of LDA. PMC - NIH. [Link]
-
Diastereoselective (3 + 3)-Annulations of Trisubstituted Michael Acceptors for Access to Polyfunctional Cyclohexanones. PMC - NIH. [Link]
-
Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates. PMC - PubMed Central. [Link]
-
Stereoisomerism in Disubstituted Cyclohexanes. Chemistry LibreTexts. [Link]
-
MOF-808 as a Highly Active Catalyst for the Diastereoselective Reduction of Substituted Cyclohexanones. ProQuest. [Link]
-
Enantioselective reduction of ketones. Wikipedia. [Link]
-
Asymmetric Organocatalytic Synthesis of 4-Aminoisochromanones via a Direct One-Pot Intramolecular Mannich Reaction. Organic Chemistry Portal. [Link]
-
A Twist on Facial Selectivity of Hydride Reductions of Cyclic Ketones: Twist-Boat Conformers in Cyclohexanone, Piperidone, and Tropinone Reactions. The Journal of Organic Chemistry - ACS Publications. [Link]
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Conformational analysis of 1,4‐disubstituted cyclohexanes. ResearchGate. [Link]
-
Stereoselective Reduction of 4-tert-butylcyclohexanone. YouTube. [Link]
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Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates. PlumX. [Link]
-
Nucleophilic trifluoromethylation of some polycyclic ketones. Arkat USA. [Link]
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Stereoselective Nucleophilic Trifluoromethylation of N-(tert-Butylsulfinyl)imines by Using Trimethyl(trifluoromethyl)silane. Angewandte Chemie International Edition. [Link]
-
One-pot Fluorination and Organocatalytic Robinson Annulation for Asymmetric Synthesis of Mono- and Difluorinated Cyclohexenones. PMC - NIH. [Link]
-
Highly Enantioselective Borane Reduction of Ketones Catalyzed by Chiral Oxazaborolidines. Mechanism and Synthetic Implicatio. University of York. [Link]
-
One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. ResearchGate. [Link]
-
Innate C-H trifluoromethylation of heterocycles. PMC - NIH. [Link]
-
Asymmetric organocatalytic desymmetrization of 4,4-disubstituted cyclohexadienones at high pressure: a new powerful strategy for the synthesis of highly congested chiral cyclohexenones. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Organocatalytic asymmetric synthesis of β3-amino acid derivatives. RSC Publishing. [Link]
-
A quest for nucleophilic trifluoromethylations. American Chemical Society - ACS Fall 2025. [Link]
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Application Notes and Protocols for Coupling Reactions Involving 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of the 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol Scaffold
The 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol moiety is a building block of significant interest in modern medicinal chemistry. Its unique trifecta of features—a rigidified cyclohexane core, a primary amine for synthetic elaboration, and a tertiary alcohol crowned with a trifluoromethyl (CF₃) group—offers a compelling platform for drug design. The CF₃ group is a well-established bioisostere for a methyl group but imparts dramatically different electronic properties.[1] It is highly lipophilic and strongly electron-withdrawing, which can enhance metabolic stability, membrane permeability, and binding affinity of a drug candidate.[2][3][4] The primary amine serves as a versatile handle for introducing the scaffold into larger molecules via various coupling reactions.
However, the very features that make this scaffold attractive also present synthetic challenges. The electron-withdrawing nature of the adjacent CF₃ group can decrease the nucleophilicity of the primary amine.[5][6][7] Furthermore, the steric bulk of the cyclohexane ring can hinder its approach to reactive centers.[8][9]
This guide provides detailed application notes and exemplary protocols for two of the most critical transformations for this scaffold: Amide Bond Formation and Palladium-Catalyzed Buchwald-Hartwig Amination . The protocols are designed to be robust and are grounded in established principles for coupling sterically demanding and electronically deactivated amines.[10][11][12]
Section 1: Amide Bond Formation with Hindered Amines
Amide bond formation is arguably the most frequent reaction in drug discovery.[8][13] When coupling a carboxylic acid with 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol, the choice of coupling reagent is critical to overcome the amine's moderate reactivity. Standard reagents may prove sluggish or require harsh conditions. For this reason, modern uronium-based coupling reagents such as HATU are highly recommended.[13][14]
Causality of Experimental Choices:
-
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium): HATU is a highly efficient coupling reagent that rapidly converts a carboxylic acid into a highly reactive O-acylisourea intermediate.[14][15] This activation is often faster and more effective than with carbodiimide-based reagents, especially for hindered systems.[16]
-
Base (DIPEA): A non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) is essential. It facilitates the deprotonation of the carboxylic acid and the protonated amine without competing as a nucleophile itself.[13]
-
Solvent (DMF or 2-MeTHF): Anhydrous polar aprotic solvents like DMF or 2-MeTHF are ideal for solubilizing the reactants and facilitating the polar transition states involved in the coupling mechanism.[14][16]
Visualizing the Amide Coupling Workflow
Caption: Workflow for HATU-mediated amide coupling.
Exemplary Protocol: HATU-Mediated Amide Coupling
This protocol describes the coupling of a generic carboxylic acid with 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol.
Materials:
-
4-Amino-1-(trifluoromethyl)cyclohexan-1-ol (1.0 equiv)
-
Carboxylic Acid (1.05 equiv)
-
HATU (1.1 equiv)[17]
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)[14]
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous NaCl solution (brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Step-by-Step Procedure:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.05 equiv), HATU (1.1 equiv), and anhydrous DMF (to achieve a concentration of ~0.1 M with respect to the amine).
-
Activation: Stir the mixture at room temperature and add DIPEA (3.0 equiv). Allow the carboxylic acid to pre-activate for 15 minutes. The solution should be homogeneous.[16]
-
Amine Addition: In a separate flask, dissolve 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol (1.0 equiv) in a minimal amount of anhydrous DMF. Add this solution dropwise to the activated carboxylic acid mixture.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing water. Extract the aqueous layer three times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with 5% aqueous LiCl (to remove DMF), saturated aqueous NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amide product.
| Parameter | Recommended Condition | Rationale |
| Coupling Reagent | HATU | High efficiency for hindered and electron-deficient amines.[10][14] |
| Base | DIPEA | Non-nucleophilic; prevents side reactions.[13] |
| Stoichiometry | Amine:Acid:HATU:DIPEA = 1:1.05:1.1:3 | Slight excess of acid and coupling reagent ensures full conversion of the valuable amine. |
| Solvent | Anhydrous DMF | Excellent solubilizing properties for polar reactants.[16] |
| Temperature | Room Temperature | Sufficient for HATU-mediated couplings, minimizing thermal degradation. |
Section 2: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, particularly for coupling amines with aryl or heteroaryl halides.[18][19] This reaction is indispensable for synthesizing arylamines, a common motif in pharmaceuticals.[20][21][22] Given its aliphatic nature, 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol is an excellent candidate for this transformation. The key to success lies in selecting an appropriate palladium catalyst system (precatalyst and ligand) that can facilitate the challenging C(sp²)-N(sp³) coupling.
Causality of Experimental Choices:
-
Palladium Precatalyst (e.g., Pd₂(dba)₃): Tris(dibenzylideneacetone)dipalladium(0) is a common, air-stable source of Pd(0), which is the active catalytic species.[23]
-
Ligand (e.g., XantPhos or a Biarylphosphine): The choice of phosphine ligand is paramount. For primary aliphatic amines, bulky, electron-rich biarylphosphine ligands (like BrettPhos) or ligands with a large bite angle (like XantPhos) are often required.[19][22][23] These ligands promote the crucial reductive elimination step and prevent catalyst decomposition.[18]
-
Base (e.g., Cs₂CO₃ or NaOt-Bu): A strong, non-nucleophilic base is required to deprotonate the amine, forming the palladium-amido intermediate. The choice of base can significantly impact reaction efficiency.[23]
-
Solvent (e.g., Toluene or Dioxane): Anhydrous, high-boiling point aprotic solvents are typically used to facilitate the reaction, which often requires elevated temperatures.[23]
Visualizing the Buchwald-Hartwig Catalytic Cycle
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Exemplary Protocol: Buchwald-Hartwig C-N Cross-Coupling
This protocol provides a general method for the coupling of an aryl bromide with 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol. Note: This reaction is highly sensitive to air and moisture. All manipulations should be performed under an inert atmosphere using Schlenk techniques or in a glovebox.
Materials:
-
4-Amino-1-(trifluoromethyl)cyclohexan-1-ol (1.2 equiv)
-
Aryl Bromide (Ar-Br) (1.0 equiv)
-
Pd₂(dba)₃ (2.5 mol%)
-
XantPhos (5 mol%)[23]
-
Cesium Carbonate (Cs₂CO₃) (2.0 equiv)
-
Anhydrous Toluene
Step-by-Step Procedure:
-
Flask Preparation: To a flame-dried Schlenk tube or pressure vessel, add the aryl bromide (1.0 equiv), Cs₂CO₃ (2.0 equiv), Pd₂(dba)₃ (2.5 mol%), and XantPhos (5 mol%).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (N₂ or Ar) three times.
-
Reagent Addition: Under a positive pressure of inert gas, add 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol (1.2 equiv) followed by anhydrous toluene (to achieve a concentration of ~0.1 M with respect to the aryl bromide).
-
Reaction: Seal the vessel tightly and place it in a preheated oil bath at 100-110 °C. Stir vigorously for 12-24 hours.
-
Monitoring: After cooling to room temperature, the reaction progress can be checked by TLC or LC-MS by taking a small aliquot (work up with water/EtOAc).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and dilute it with ethyl acetate. Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts, washing the pad with additional ethyl acetate.
-
Extraction and Concentration: Transfer the filtrate to a separatory funnel, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired N-aryl product.
| Parameter | Recommended Condition | Rationale |
| Catalyst System | Pd₂(dba)₃ / XantPhos | Proven system for coupling primary aliphatic amines with aryl halides.[23] |
| Base | Cs₂CO₃ | Effective base for C-N couplings, generally good substrate scope.[23] |
| Stoichiometry | Amine:Ar-Br = 1.2:1 | A slight excess of the amine can help drive the reaction to completion. |
| Solvent | Anhydrous Toluene | High-boiling, non-coordinating solvent suitable for Pd-catalyzed reactions. |
| Temperature | 100-110 °C | Sufficient thermal energy to promote oxidative addition and reductive elimination. |
| Atmosphere | Inert (N₂ or Ar) | Essential to prevent oxidation and deactivation of the Pd(0) catalyst. |
Conclusion and Future Perspectives
The 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol scaffold is a valuable tool for medicinal chemists seeking to introduce unique conformational and electronic properties into their molecules. While the inherent steric and electronic nature of the amine requires careful consideration, robust coupling methodologies are readily available. The protocols outlined herein for amide bond formation and Buchwald-Hartwig amination provide reliable starting points for the synthetic elaboration of this promising building block. Further exploration into other C-N bond-forming reactions, such as reductive amination or other transition-metal-catalyzed couplings, will undoubtedly expand the synthetic utility of this versatile scaffold, paving the way for novel therapeutic agents.
References
- Due-Hansen, M. E., Pandey, S. K., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry.
- OUCI. (n.d.). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates.
- Surry, D. S., & Buchwald, S. L. (2011). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
- de Figueiredo, R. M. (2014). The Synthesis of Sterically Hindered Amides. CHIMIA.
- PubMed. (2014). The synthesis of sterically hindered amides.
- Semantic Scholar. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates.
- BenchChem. (2025). Application Notes and Protocols for Amine Coupling to t-Boc-Aminooxy-PEG12-acid using EDC and HATU Activation.
- ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development.
- ResearchGate. (2025). Efficient One-pot HATU Mediated Coupling of Dicarboxylic Acid and Amines for the Synthesis of Diamide at Ambient Temperature.
- Common Organic Chemistry. (n.d.). Amine to Amide (Coupling) - HATU.
- ACS Publications. (2020). N-Trifluoromethyl Amines and Azoles: An Underexplored Functional Group in the Medicinal Chemist's Toolbox. Journal of Medicinal Chemistry.
- RSC Publishing. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds.
- Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach.
- ResearchGate. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
- NIH. (n.d.). Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines.
- Wikipedia. (n.d.). Suzuki reaction.
- ResearchGate. (2021). Sustainable Radical Approaches for Cross Electrophile Coupling to Synthesize Trifluoromethyl- and Allyl-Substituted tert-Alcohols.
- Chinese Chemical Society. (n.d.). Efficient N-Trifluoromethylation of Amines with Carbon Disulfide and Silver Fluoride as Reagents. CCS Chemistry.
- Chinese Chemical Society. (2024). Efficient N-Trifluoromethylation of Amines with Carbon Disulfide and Silver Fluoride as Reagents.
- PubMed. (2021). Sustainable radical approaches for cross electrophile coupling to synthesize trifluoromethyl- and allyl-substituted tert-alcohols.
- NIH. (n.d.). Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases.
- A Review on Palladium Catalyzed Coupling Reactions. (n.d.).
- Aapptec Peptides. (n.d.). Coupling Reagents.
- MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
- ACS Publications. (2022). Synthesis of α,γ-Chiral Trifluoromethylated Amines through the Stereospecific Isomerization of α-Chiral Allylic Amines. Organic Letters.
- ACS Publications. (2019). Ni-Catalyzed Suzuki–Miyaura Cross-Coupling of Aliphatic Amides on the Benchtop. Organic Letters.
- NIH. (n.d.). Ni-Catalyzed Suzuki–Miyaura Cross-Coupling of Aliphatic Amides on the Benchtop.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- NIH. (n.d.). Deoxytrifluoromethylation/aromatization of cyclohexan(en)ones to access highly substituted trifluoromethyl arenes.
- Semantic Scholar. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
- MDPI. (n.d.). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.
- RSC Publishing. (n.d.). Chemo-selective syntheses of N-t-boc-protected amino ester analogs through Buchwald–Hartwig amination. New Journal of Chemistry.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (n.d.).
- ACS Publications. (2024). Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Journal of the American Chemical Society.
- University of Groningen Research Portal. (n.d.). The Buchwald–Hartwig Amination After 25 Years.
- RSC Publishing. (n.d.). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Organic & Biomolecular Chemistry.
- Duke University Chemistry. (2018). Malcolmson Lab Demonstrates New Route to Alpha-Trifluoromethyl Amines.
- RSC Publishing. (n.d.). General chemoselective hindered amide coupling enabled by TCFH-catalytic Oxyma and transient imine protection. Chemical Communications.
- MDPI. (n.d.). Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amination and Its Anti-Tumor Investigation.
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- 23. mdpi.com [mdpi.com]
Application Note & Protocols: In Vitro Assay Development for Novel Chemical Entities Featuring 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol
Introduction: Characterizing Novel Scaffolds in Drug Discovery
The quest for novel therapeutics frequently involves the synthesis and evaluation of new chemical entities (NCEs). Compounds incorporating fluorinated alicyclic scaffolds, such as 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol, are of significant interest in medicinal chemistry. The trifluoromethyl (CF3) group can enhance metabolic stability, membrane permeability, and binding affinity, while the cyclohexanol core provides a three-dimensional structure that can be optimized for specific biological targets.
This document serves as a guide for researchers, scientists, and drug development professionals on establishing a foundational suite of in vitro assays to characterize a novel compound like 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol. As this specific molecule is not extensively characterized in public literature, we will use it as a representative NCE to outline a logical, robust workflow for initial biological evaluation. The principles and protocols described herein are broadly applicable to other NCEs.
The primary objectives of this initial screening cascade are:
-
To establish a reliable method for compound handling and solubilization.
-
To determine the general cytotoxic profile of the compound.
-
To evaluate the compound's activity in a representative target-based assay.
This workflow is designed to be self-validating, incorporating essential controls and clear decision points to ensure data integrity and guide further investigation.
General Workflow for NCE In Vitro Characterization
The initial evaluation of an NCE follows a structured, multi-stage process. This ensures that fundamental properties like solubility and cytotoxicity are understood before progressing to more complex and resource-intensive target-based or phenotypic assays.
Figure 1: A logical workflow for the initial in vitro evaluation of a new chemical entity (NCE).
Protocol 1: Compound Handling, Solubilization, and Storage
Rationale: The accuracy and reproducibility of any in vitro assay are critically dependent on the quality of the compound's stock solution. Dimethyl sulfoxide (DMSO) is the most common solvent due to its broad solubilizing power and compatibility with most biological assays at low final concentrations (<0.5%). This protocol establishes a standardized procedure for preparing a high-concentration stock solution.
Materials:
-
4-Amino-1-(trifluoromethyl)cyclohexan-1-ol (powder form)
-
Anhydrous, cell culture grade DMSO (e.g., Sigma-Aldrich, Cat# D2650)
-
Calibrated analytical balance
-
Amber glass vials or polypropylene microcentrifuge tubes
-
Vortex mixer and/or sonicator
Procedure:
-
Pre-Assay Preparation: Allow the container of the compound to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation of atmospheric moisture.
-
Weighing: Tare a sterile, amber vial on a calibrated analytical balance. Carefully weigh out a precise amount of the compound (e.g., 5 mg).
-
Solvent Addition: Calculate the volume of DMSO required to achieve a desired high-concentration stock, typically 10-50 mM. For 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol (Molar Mass: ~199.18 g/mol ), to make a 10 mM stock from 5 mg:
-
Volume (L) = Mass (g) / (Molar Mass ( g/mol ) * Concentration (mol/L))
-
Volume (L) = 0.005 g / (199.18 g/mol * 0.010 mol/L) = 0.00251 L = 2.51 mL
-
Add 2.51 mL of anhydrous DMSO to the vial.
-
-
Solubilization: Cap the vial tightly and vortex vigorously for 2-3 minutes. If particulates remain, sonicate the vial in a water bath for 5-10 minutes. Visually inspect for complete dissolution.
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles, which can degrade the compound, dispense the stock solution into smaller, single-use aliquots (e.g., 20 µL) in sterile polypropylene tubes.
-
Storage: Store the aliquots at -20°C or -80°C, protected from light. Maintain a detailed log of the stock concentration, date of preparation, and aliquot inventory.
Trustworthiness Check: Before use in assays, the final concentration of the DMSO in the culture medium must be calculated and kept consistent across all wells, including vehicle controls. Typically, a final DMSO concentration of 0.1% is well-tolerated by most cell lines, but this should be empirically verified.
Protocol 2: General Cell Viability Assay (MTS-Based)
Rationale: This is a crucial primary screen to assess the general cytotoxicity of the NCE. The MTS assay is a colorimetric method for determining the number of viable cells. In living cells, mitochondrial dehydrogenases reduce the MTS tetrazolium compound into a colored formazan product that is soluble in the culture medium. The quantity of formazan, measured by absorbance, is directly proportional to the number of viable cells.
Materials:
-
Human cell line (e.g., HEK293 for general toxicity, or a disease-relevant line like A549 for oncology)
-
Complete culture medium (e.g., DMEM + 10% FBS + 1% Pen/Strep)
-
96-well, clear-bottom, tissue culture-treated plates
-
MTS reagent (e.g., Promega CellTiter 96® AQueous One Solution Reagent)
-
Compound stock solution (from Protocol 1)
-
Positive control (e.g., Staurosporine, 1 µM final concentration)
-
Multichannel pipette and plate reader (490 nm absorbance)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO2.
-
Compound Dilution Series: Prepare a serial dilution of the NCE in complete culture medium. Start from a high concentration (e.g., 100 µM) and perform 1:3 or 1:10 serial dilutions to create a dose-response curve. Remember to include a "vehicle control" (medium with the same final DMSO concentration as the highest compound dose) and a "positive control" for cell death.
-
Cell Dosing: Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions (or controls) to the respective wells.
-
Incubation: Incubate the plate for a relevant duration, typically 24, 48, or 72 hours.
-
MTS Reagent Addition: Add 20 µL of MTS reagent directly to each well.
-
Final Incubation: Incubate for 1-4 hours at 37°C, protected from light.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
Data Analysis:
-
Subtract the average absorbance of "medium-only" (blank) wells from all other wells.
-
Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control wells (% Viability).
-
% Viability = (Abs_sample / Abs_vehicle_control) * 100
-
-
Plot % Viability against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the CC50 (Concentration causing 50% cytotoxicity).
| Compound | Cell Line | Incubation Time (h) | CC50 (µM) [Hypothetical] |
| 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol | HEK293 | 48 | > 100 |
| Staurosporine (Positive Control) | HEK293 | 48 | 0.85 |
Protocol 3: Target-Based Enzyme Inhibition Assay (Hypothetical Kinase Target)
Rationale: Based on common motifs in kinase inhibitors, let's hypothesize that our NCE could target a protein kinase. The ADP-Glo™ Kinase Assay is a luminescent assay that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction. Lower luminescence in the presence of the compound indicates inhibition of the kinase.
Hypothetical Target: MAP Kinase 1 (MAPK1 / ERK2)
Figure 2: Workflow of the ADP-Glo™ Kinase Assay for measuring inhibition.
Materials:
-
ADP-Glo™ Kinase Assay Kit (Promega, Cat# V9101)
-
Recombinant human MAPK1 enzyme
-
Suitable kinase substrate (e.g., MBP) and ATP
-
Kinase buffer (e.g., 40 mM Tris, 20 mM MgCl2, 0.1 mg/mL BSA, pH 7.5)
-
White, opaque 384-well assay plates
-
NCE stock solution and controls (e.g., a known MAPK1 inhibitor like Ulixertinib)
-
Luminometer
Procedure:
-
Prepare Kinase Reaction Mix: Prepare a master mix containing kinase buffer, ATP (at its Km concentration for MAPK1), and the substrate.
-
Compound Plating: Add 1 µL of the NCE serial dilutions to the wells of the 384-well plate. Include "no inhibitor" (vehicle) and "no enzyme" (background) controls.
-
Initiate Kinase Reaction: Add 2 µL of the MAPK1 enzyme to each well (except "no enzyme" controls). Immediately after, add 2 µL of the Kinase Reaction Mix to all wells to start the reaction. Final volume = 5 µL.
-
Incubation: Shake the plate gently and incubate at room temperature for 60 minutes.
-
Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature. This stops the kinase reaction and depletes the remaining unconsumed ATP.
-
Generate Luminescent Signal: Add 10 µL of the Kinase Detection Reagent to each well. This converts the ADP generated by the kinase into ATP and uses the new ATP to drive a luciferase reaction. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure luminescence using a plate-based luminometer.
Data Analysis:
-
Correct for background by subtracting the average luminescence from the "no enzyme" control wells.
-
Calculate the percentage of inhibition relative to the "no inhibitor" (100% activity) control.
-
% Inhibition = 100 - [ (RLU_sample / RLU_no_inhibitor) * 100 ]
-
-
Plot % Inhibition against the log of the NCE concentration and fit a sigmoidal dose-response curve to determine the IC50 (Concentration causing 50% inhibition).
| Compound | Target | Assay Type | IC50 (µM) [Hypothetical] |
| 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol | MAPK1 | ADP-Glo™ | 12.5 |
| Ulixertinib (Positive Control) | MAPK1 | ADP-Glo™ | 0.001 |
Hypothetical Signaling Pathway Context
If our NCE is confirmed as a MAPK1 (ERK2) inhibitor, it would be positioned within the canonical MAPK/ERK signaling pathway, which is a critical regulator of cell proliferation, differentiation, and survival.
Figure 3: Hypothetical position of the NCE as an inhibitor of MAPK1 (ERK) in the MAPK signaling cascade.
Conclusion and Future Directions
This application note outlines a foundational, three-protocol workflow for the initial in vitro characterization of a novel chemical entity, using 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol as a representative example. By systematically assessing solubility, cytotoxicity, and activity against a hypothesized target, researchers can generate reliable preliminary data.
A hypothetical IC50 value of 12.5 µM against MAPK1, coupled with low general cytotoxicity (CC50 > 100 µM), would represent a promising starting point. This would justify progression to further studies, including:
-
Kinase selectivity profiling: Assessing the NCE against a broad panel of kinases to determine its specificity.
-
Cellular target engagement assays: Confirming that the compound binds to MAPK1 inside intact cells.
-
Downstream signaling analysis: Measuring the phosphorylation of ERK substrates via Western Blot to confirm pathway modulation.
These protocols provide the essential framework for making data-driven decisions in the early stages of drug discovery.
Topic: Strategic Application of 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol in Structure-Activity Relationship (SAR) Studies
An Application Note for Researchers, Scientists, and Drug Development Professionals
This guide details the strategic incorporation of the 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol scaffold, a powerful building block for overcoming common challenges in modern drug discovery. We will explore the mechanistic rationale for its use and provide robust, validated protocols for its integration into medicinal chemistry workflows.
The Imperative for 3-Dimensional Scaffolds in Drug Design
The principle of structure-activity relationships (SAR) is foundational to medicinal chemistry, guiding the iterative optimization of hit compounds into clinical candidates.[1][2][3] Historically, much of drug discovery has focused on flat, aromatic systems. However, to achieve higher selectivity and improved physicochemical properties, modern drug design increasingly requires exploration of three-dimensional chemical space. Rigid, non-aromatic scaffolds offer a compelling strategy to position functional groups in precise spatial arrangements, thereby enhancing interactions with complex protein targets.
The 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol moiety has emerged as a particularly valuable building block in this context.[4] It uniquely combines a rigid alicyclic core with two of the most impactful functional groups in medicinal chemistry: a versatile primary amine and a property-modulating trifluoromethyl (CF3) group.[4][5][6] This guide elucidates the rationale for its use and provides actionable protocols for its application in SAR studies.
Mechanistic Rationale: The Physicochemical Advantages of the Scaffold
The power of this scaffold lies in the synergistic effects of its constituent parts. Its incorporation is a deliberate strategy to modulate multiple molecular properties simultaneously.
A. The Trifluoromethyl (CF3) Group: A Bioisostere and Metabolic Shield The CF3 group is a cornerstone of modern medicinal chemistry for several reasons:[6][7]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF3 group highly resistant to oxidative metabolism by cytochrome P450 enzymes.[7] Placing it at a strategic position, such as the tertiary carbon of the cyclohexanol, can shield the entire ring system from degradation, thereby increasing a compound's half-life.
-
Enhanced Binding: The CF3 group is highly lipophilic and can form productive hydrophobic interactions within a target's binding pocket. Its strong electron-withdrawing nature also enhances the hydrogen-bond donating capacity of the adjacent tertiary alcohol.
-
Fine-Tuning Properties: It can be used as a bioisostere for other groups like chlorine or a methyl group, but with distinct electronic and steric properties that can fine-tune a compound's pharmacokinetic profile.[7]
B. The Cyclohexyl Ring: A Rigid 3D Framework The cyclohexane ring provides a conformationally restricted core. This is advantageous because:
-
Reduced Entropic Penalty: A rigid scaffold reduces the number of rotatable bonds in a molecule. Upon binding to a target, there is a smaller loss of conformational entropy, which can translate to a more favorable binding affinity (Gibbs free energy).
-
Precise Vectorial Display: The chair conformation of the ring projects the amino group and other potential substituents into well-defined axial and equatorial vectors, allowing for precise probing of a target's three-dimensional architecture. This is a key principle in scaffold-based drug design.[8]
C. The Amino Group: A Versatile Synthetic Handle The primary amine is the key to unlocking the scaffold's potential in an SAR campaign. It serves as a robust and versatile point for chemical modification, allowing chemists to systematically explore the impact of different substituents on biological activity.[4][9]
Experimental Design: Integrating the Scaffold into an SAR Workflow
A typical SAR study involves the systematic modification of a molecule to map the structural features that influence its biological activity.[1][10] The following workflow outlines how to incorporate the 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol scaffold into this process.
Sources
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- 2. What is the structure-activity relationship SAR in drug design? [synapse.patsnap.com]
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Troubleshooting & Optimization
Optimizing reaction conditions for 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol synthesis
Technical Support Center: Synthesis of 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol
Welcome to the technical support guide for the synthesis of 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol. This molecule is a valuable building block in medicinal chemistry and drug development, prized for the unique conformational and electronic properties conferred by its trifluoromethyl group.[1][2] This guide is structured to provide direct, actionable advice to researchers encountering challenges in its synthesis. We will delve into the causality behind experimental choices, offering solutions grounded in established chemical principles.
The primary synthetic route discussed involves the nucleophilic trifluoromethylation of a protected 4-aminocyclohexanone derivative, a robust method for constructing the key tertiary alcohol moiety.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol?
The most common and reliable strategy involves a two-step process:
-
Nucleophilic Trifluoromethylation: An N-protected 4-aminocyclohexanone (e.g., N-Boc-4-aminocyclohexanone) is reacted with a trifluoromethylating agent, such as (trifluoromethyl)trimethylsilane (TMSCF₃), also known as the Ruppert-Prakash reagent.[3] This reaction is typically initiated by a fluoride source, like tetrabutylammonium fluoride (TBAF).
-
Deprotection: The protecting group (e.g., Boc group) is removed from the resulting protected amino alcohol intermediate under acidic conditions to yield the final product.
This sequence is illustrated in the workflow below.
Caption: General two-step synthetic workflow.
Q2: Why is protection of the amino group necessary?
The amino group is a nucleophile and a Brønsted base. Protecting it, typically as a carbamate (like Boc), is critical for two reasons:
-
Preventing Acid-Base Reactions: The trifluoromethylating reagents and intermediates are often basic and sensitive. An unprotected amine could engage in undesirable acid-base chemistry, quenching the reagents.
-
Avoiding Side Reactions: A free amine could potentially react with the ketone starting material or other electrophilic species in the reaction mixture, leading to byproducts and reducing the overall yield. The Boc group is ideal as it is robust under the basic/nucleophilic conditions of trifluoromethylation but can be cleanly removed under acidic conditions that do not affect the newly formed tertiary alcohol.
Q3: What are the common trifluoromethylating agents and how do they work?
The most prevalent agent for this transformation is the Ruppert-Prakash reagent (TMSCF₃) . Its mechanism is initiated by a nucleophilic activator, typically a fluoride ion (from TBAF, CsF, etc.).
-
The fluoride ion attacks the silicon atom of TMSCF₃, breaking the Si-CF₃ bond.
-
This generates a transient, highly nucleophilic trifluoromethyl anion (CF₃⁻).[4]
-
The CF₃⁻ anion then attacks the electrophilic carbonyl carbon of the protected cyclohexanone.
-
The resulting alkoxide is trapped by the generated trimethylsilyl fluoride (TMSF) or, upon aqueous workup, protonated to form the tertiary alcohol.
Low reaction temperatures are often crucial because the "free" CF₃⁻ anion is thermally unstable and can decompose to difluorocarbene (:CF₂) and a fluoride ion (F⁻), which is a common source of impurities.[5][6]
Caption: Mechanism of nucleophilic trifluoromethylation.
Q4: What factors influence the diastereoselectivity of the reaction?
The final product, 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol, has two stereocenters (at C1 and C4), meaning it can exist as cis and trans diastereomers. The nucleophilic attack of the CF₃⁻ anion on the cyclohexanone ring determines the stereochemistry at C1. The attack can occur from either the axial or equatorial face.
-
Axial Attack: Leads to an equatorial hydroxyl group. This is often favored to avoid steric hindrance with the axial hydrogens at C3 and C5 (the A-strain).
-
Equatorial Attack: Leads to an axial hydroxyl group. This can be disfavored due to steric clashes but may be influenced by the solvent or specific reagents used.
The existing stereochemistry at C4 (the position of the protected amino group) directs this attack. A bulky equatorial substituent at C4 will further encourage the incoming nucleophile to attack from the axial face to minimize steric interactions, typically leading to the trans isomer (relative to the amino group) as the major product.
Troubleshooting Guide
Problem 1: Low or no product yield after the trifluoromethylation step.
| Possible Cause | Recommended Solution | Scientific Rationale |
| Moisture in the Reaction | Ensure all glassware is oven-dried. Use anhydrous solvents (e.g., THF freshly distilled from sodium/benzophenone). Handle reagents under an inert atmosphere (N₂ or Ar). | The trifluoromethyl anion is a strong base and is readily quenched by water or other protic sources, preventing its addition to the ketone.[7] |
| Inactive Reagents | Use freshly opened or properly stored TMSCF₃. Ensure the fluoride catalyst (e.g., TBAF) is anhydrous; commercial solutions can contain water. Consider using anhydrous TBAF or CsF. | TMSCF₃ can degrade over time. The catalytic activity of the fluoride source is highly dependent on its solubility and being free of water, which would compete for the reagent. |
| Incorrect Temperature | Start the reaction at 0°C or lower (e.g., -40°C) and allow it to warm slowly to room temperature. Monitor by TLC or LC-MS. | While the reaction often proceeds at 0°C to RT, some systems require lower temperatures to stabilize the CF₃⁻ anion and prevent decomposition, which is a major non-productive pathway.[5][6] |
| Insufficient Catalyst | Increase the catalyst loading of the fluoride source incrementally (e.g., from 5 mol% to 15 mol%). | The generation of the active nucleophile is a catalytic process. Insufficient catalyst can lead to a slow or stalled reaction. |
Problem 2: Formation of multiple unidentified side products.
Sources
- 1. Buy 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol | 1408076-30-1 [smolecule.com]
- 2. General Synthesis of N-Trifluoromethyl Compounds with N-Trifluoromethyl Hydroxylamine Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Trifluoromethyl carbinol synthesis [organic-chemistry.org]
- 5. Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system [beilstein-journals.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Synthesis of 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol
Introduction
Welcome to the technical support guide for the synthesis of 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol, a critical building block in contemporary medicinal chemistry and drug development. The introduction of the trifluoromethyl group into the cyclohexane scaffold imparts unique properties such as increased metabolic stability and enhanced binding affinity.[1] However, the synthesis, particularly the key trifluoromethylation step, is frequently accompanied by side reactions that can complicate purification and significantly reduce yields.
This guide is structured to function as a dedicated technical support center. It directly addresses common problems encountered during synthesis in a practical question-and-answer format, explains the underlying chemical principles, and provides field-proven troubleshooting protocols.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental challenges. The most common synthetic route involves the nucleophilic trifluoromethylation of an N-protected 4-aminocyclohexanone, followed by deprotection. We will focus on the widely used N-benzyloxycarbonyl (Cbz) protecting group for this analysis.
Section 1: Trifluoromethylation of N-Cbz-4-Aminocyclohexanone
The addition of a trifluoromethyl nucleophile to the ketone is the most critical and often problematic step. The Ruppert-Prakash reagent (TMSCF₃) is a preferred reagent for this transformation due to its effectiveness and relative safety.[1]
A1: This is the most frequently reported issue and is almost always linked to enolization of the cyclohexanone starting material, which competes with the desired nucleophilic addition.
Root Cause Analysis:
The mechanism of the Ruppert-Prakash reaction requires a catalytic amount of a fluoride source (e.g., TBAF) to activate the TMSCF₃ and generate the reactive trifluoromethyl anion (CF₃⁻).[1] However, both the fluoride initiator and the generated CF₃⁻ are basic and can deprotonate the α-carbon of the ketone, forming an enolate. This enolate is then trapped by TMSCF₃ or another silyl source to form a stable silyl enol ether. During aqueous workup, this silyl enol ether hydrolyzes back to the starting ketone, leading to low conversion.
Troubleshooting Workflow & Solutions:
-
Reagent and Solvent Purity:
-
Moisture is Detrimental: Ensure all glassware is oven-dried and the reaction is performed under a strictly inert atmosphere (Nitrogen or Argon). Anhydrous solvents are critical. Trace water will quench the trifluoromethyl anion.
-
TBAF Hydration: Commercial TBAF solutions in THF contain variable amounts of water. For sensitive reactions, use anhydrous TBAF or generate it in situ.
-
-
Temperature Control:
-
Nucleophilic addition is generally favored at lower temperatures, while enolization (an acid-base reaction) is less temperature-sensitive but can become dominant at higher temperatures.
-
Protocol: Initiate the reaction at a low temperature (e.g., -40 °C to 0 °C) by slowly adding the fluoride catalyst to the solution of the ketone and TMSCF₃. Allow the reaction to stir at this temperature for several hours before slowly warming to room temperature.
-
-
Order of Addition:
-
Adding the ketone to a pre-mixed solution of TMSCF₃ and catalyst can sometimes favor the addition pathway by ensuring a high concentration of the trifluoromethylating agent is present.
-
dot
Caption: Competing pathways in trifluoromethylation.
A2: While less common than enolization, the formation of unexpected byproducts can occur. One possibility is the generation of difluorocarbene (:CF₂) from the trifluoromethyl anion, which can lead to cyclopropanation. Another possibility is a ring-opening elimination pathway if a difluorocyclopropane intermediate is formed.[2]
Root Cause Analysis:
The pentacoordinate siliconate intermediate, [Me₃Si(F)(CF₃)]⁻, can decompose to generate difluorocarbene. If a silyl enol ether has been formed (as discussed in Q1), the difluorocarbene can react with it to form a difluorocyclopropanated silyl ether. This intermediate can then undergo further reactions, such as ring-opening, leading to complex fluoro-organic side products.[2]
Troubleshooting & Identification:
-
Advanced NMR: Utilize 2D NMR techniques (COSY, HSQC, HMBC) and ¹⁹F-¹H HETCOR to elucidate the structure of the unknown byproduct.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) will provide an exact mass, which is invaluable for determining the molecular formula and identifying unexpected structural changes.
-
Reaction Conditions: This side reaction is more likely at elevated temperatures where the decomposition of the trifluoromethyl anion is faster. Adhering to the low-temperature protocol recommended in A1 is the best preventative measure.
Section 2: Deprotection of Cbz-protected 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol
Catalytic hydrogenolysis is the most common and clean method for Cbz deprotection, cleaving the benzylic C-O bond to release the free amine, toluene, and carbon dioxide.[3]
A3: Incomplete hydrogenolysis is a frequent process issue, often related to catalyst activity or the presence of poisons.
Root Cause Analysis:
-
Catalyst Inactivation (Poisoning): Palladium catalysts are highly sensitive to poisons. Trace amounts of sulfur (from reagents like thiols), halides, or strong coordinating ligands can irreversibly bind to the catalyst surface and halt the reaction.
-
Poor Catalyst Quality/Activity: The activity of Pd/C can vary significantly between batches and suppliers. An old or improperly stored catalyst may have reduced activity.
-
Insufficient Hydrogen: This can be due to poor mixing (failure to suspend the catalyst), leaks in the hydrogenation apparatus, or insufficient pressure.
-
Solvent Effects: The choice of solvent can impact the reaction rate. Protic solvents like methanol or ethanol are generally preferred.
Troubleshooting Workflow & Solutions:
| Parameter | Recommended Action | Rationale |
| Catalyst | Use a fresh, high-quality catalyst (e.g., 10% Pd/C, Degussa type). For difficult cases, consider Pearlman's catalyst, Pd(OH)₂/C, which is often more effective and less sensitive to some poisons. | Ensures high catalytic activity and turnover. |
| Loading | Use a catalyst loading of 5-10 mol% relative to the substrate. | Provides a sufficient number of active sites for the reaction. |
| Purity | Ensure the starting material is highly pure and free from potential poisons. An extra purification step before deprotection can be beneficial. | Prevents catalyst deactivation. |
| Hydrogen | Purge the reaction vessel thoroughly with nitrogen or argon, then with hydrogen. Maintain a positive pressure of H₂ (1-4 atm). Vigorous stirring is essential. | Ensures adequate hydrogen availability at the catalyst surface. |
| Solvent | Use high-purity (HPLC grade) methanol or ethanol. Adding a small amount of acid (e.g., 0.1 eq HCl or AcOH) can sometimes accelerate the reaction by preventing product inhibition, but should be tested carefully. | Protic solvents facilitate the protonolysis steps in the mechanism. |
dot
Caption: Systematic troubleshooting for incomplete Cbz deprotection.
Frequently Asked Questions (FAQs)
Q: Are there alternatives to the Cbz group for this synthesis? A: Yes, the tert-butyloxycarbonyl (Boc) group is a common alternative. Its key advantage is that it is removed under acidic conditions (e.g., TFA or HCl in an organic solvent), which are orthogonal to the hydrogenolysis conditions used for Cbz removal.[3] This can be beneficial if other functional groups in the molecule are sensitive to reduction.
Q: Can I use a trifluoromethyl Grignard reagent (CF₃MgX) instead of TMSCF₃? A: While conceptually simple, trifluoromethyl Grignard reagents are notoriously unstable and difficult to prepare and handle. They readily decompose. The Ruppert-Prakash reagent is generally more reliable, scalable, and safer for nucleophilic trifluoromethylation of ketones.
Q: What is the best way to monitor the progress of the trifluoromethylation reaction? A: ¹⁹F NMR is the most direct and unambiguous method. You can add an internal standard (e.g., fluorobenzene) to quantify the consumption of TMSCF₃ and the formation of the silylated alcohol product. Thin Layer Chromatography (TLC) can also be used to monitor the consumption of the starting ketone.
Experimental Protocols
Protocol 1: Trifluoromethylation of Benzyl (4-oxocyclohexyl)carbamate
-
Materials: Benzyl (4-oxocyclohexyl)carbamate, Trimethyl(trifluoromethyl)silane (TMSCF₃), Tetrabutylammonium fluoride (TBAF, 1M in THF), Anhydrous Tetrahydrofuran (THF).
-
Procedure:
-
To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add benzyl (4-oxocyclohexyl)carbamate (1.0 eq).
-
Dissolve the starting material in anhydrous THF (approx. 0.2 M concentration).
-
Cool the solution to 0 °C in an ice bath.
-
Add TMSCF₃ (1.5 eq) dropwise via syringe.
-
Slowly add the TBAF solution (0.1 eq) dropwise over 15 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Stir the reaction mixture at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 12-16 hours.
-
Monitor the reaction by TLC or ¹⁹F NMR until the starting material is consumed.
-
Upon completion, carefully quench the reaction at 0 °C by adding a saturated aqueous solution of NH₄Cl.
-
Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
The crude product (a mixture of the TMS-protected and unprotected alcohol) can be fully desilylated by treatment with 1M HCl in THF or by purification via flash column chromatography on silica gel.
-
Protocol 2: Cbz Deprotection via Catalytic Hydrogenolysis
-
Materials: Cbz-protected amino alcohol, 10% Palladium on Carbon (Pd/C), Methanol.
-
Procedure:
-
To a hydrogenation flask, add the Cbz-protected amino alcohol (1.0 eq) and methanol.
-
Carefully add 10% Pd/C (5 mol%) under a stream of nitrogen.
-
Seal the flask, evacuate the atmosphere, and backfill with hydrogen gas (3x).
-
Pressurize the vessel with hydrogen (3 atm or balloon pressure) and stir the suspension vigorously at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed (typically 4-12 hours).
-
Upon completion, carefully vent the hydrogen and purge the flask with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the crude 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol. Further purification can be achieved by recrystallization or chromatography if necessary.
-
References
-
Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved January 3, 2026, from [Link]
- Andrew, R. J., & Mellor, J. M. (2000). Synthesis of α,β-Unsaturated Trifluoromethyl Ketones from 4-Dimethylamino-1,1,1-trifluorobut-3-ene-2-one by Addition of Grignard Reagents. Tetrahedron, 56, 7261–7266.
-
Anonymous. (2025). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Technical Disclosure Commons. Retrieved January 3, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved January 3, 2026, from [Link]
-
Grokipedia. (n.d.). Kulinkovich reaction. Retrieved January 3, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved January 3, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Kulinkovich Reaction. Retrieved January 3, 2026, from [Link]
-
ResearchGate. (2025). Preparation of Trifluoromethylphenyl Magnesium Halides in the Presence of LiCl and Synthesis of 2′-Trifluoromethyl-Aromatic Ketones. Retrieved January 3, 2026, from [Link]
-
ACS GCI Pharmaceutical Roundtable. (2025). Kulinkovich Cyclopropanation. Retrieved January 3, 2026, from [Link]
-
ResearchGate. (n.d.). Typical reactions of secondary Grignard reagents. Retrieved January 3, 2026, from [Link]
-
SynArchive. (n.d.). Kulinkovich Reaction. Retrieved January 3, 2026, from [Link]
-
Nature. (n.d.). Deoxytrifluoromethylation/aromatization of cyclohexan(en)ones to access highly substituted trifluoromethyl arenes. Retrieved January 3, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Kulinkovich-de Meijere Reaction. Retrieved January 3, 2026, from [Link]
-
Organic Chemistry Portal. (2021). Difluorocarbene-Mediated Cascade Cyclization: The Multifunctional Role of Ruppert-Prakash Reagent. Retrieved January 3, 2026, from [Link]
-
Organic Chemistry Division. (n.d.). Reductive Amination - Common Conditions. Retrieved January 3, 2026, from [Link]
-
LookChem. (n.d.). 4-amino-1-(trifluoromethyl)cyclohexan-1-ol (CAS No. 1202411-98-0) Suppliers. Retrieved January 3, 2026, from [Link]
-
ResearchGate. (2025). Synthesis of 5-(trifluoromethyl)cyclohexane-1,3-dione and 3-amino-5-(trifluoromethyl)cyclohex-2-en-1-one: new trifluoromethyl building block. Retrieved January 3, 2026, from [Link]
-
Beilstein Journals. (2017). Fluorinated cyclohexanes: Synthesis of amine building blocks of the all-cis 2,3,5,6-tetrafluorocyclohexylamine motif. Retrieved January 3, 2026, from [Link]
-
MDPI. (n.d.). Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. Retrieved January 3, 2026, from [Link]
-
Royal Society of Chemistry. (n.d.). Continuous Flow Reductive Amination of Cyclohexanone Using Pd/C Catalyst with High Productivity. Retrieved January 3, 2026, from [Link]
-
Master Organic Chemistry. (2015). All About The Reactions of Grignard Reagents. Retrieved January 3, 2026, from [Link]
-
MDPI. (n.d.). Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. Retrieved January 3, 2026, from [Link]
-
National Institutes of Health. (n.d.). Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR. Retrieved January 3, 2026, from [Link]
-
Chemsrc. (2025). 3-({[(Benzyloxy)carbonyl]amino}methyl)-4,4,4-trifluorobutanoic acid. Retrieved January 3, 2026, from [Link]
Sources
Technical Support Center: Synthesis of 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis and yield optimization of 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this valuable fluorinated building block. The unique combination of a cyclohexane scaffold, an amino group, and a trifluoromethyl group makes this compound a compelling intermediate in drug discovery and materials science.[1] However, its synthesis presents specific challenges that can impact yield and purity.
This document provides in-depth troubleshooting guides and frequently asked questions to address common issues encountered during the synthesis. Our goal is to provide not just solutions, but also the underlying chemical principles to empower you to optimize your experimental outcomes.
Overview of a Common Synthetic Pathway
A prevalent method for synthesizing tertiary trifluoromethyl alcohols is the nucleophilic trifluoromethylation of a corresponding ketone using a silyl-protected trifluoromethyl source, such as (trifluoromethyl)trimethylsilane (TMSCF₃), often referred to as the Ruppert-Prakash reagent. The reaction is typically initiated by a nucleophilic fluoride source. The amino functionality is often introduced via a protected ketone or through a subsequent reductive amination step.
Below is a generalized workflow for a common synthetic approach starting from a protected 4-aminocyclohexanone.
Caption: Generalized workflow for the synthesis of 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol.
Troubleshooting Guide: Enhancing Your Yield
This section is structured in a question-and-answer format to directly address specific problems you may encounter.
Q1: My trifluoromethylation reaction is stalling, showing low conversion of the starting ketone. What are the likely causes and solutions?
Low conversion in the key trifluoromethylation step is a frequent issue. The problem often lies with the reagents or reaction conditions, as the Ruppert-Prakash reagent requires specific activation.
Causality Analysis: The reaction proceeds via a catalytic cycle where a nucleophilic activator (e.g., F⁻) attacks the silicon atom of TMSCF₃, liberating a "naked" trifluoromethyl anion (CF₃⁻) or a hypervalent silicon species that delivers the CF₃ group to the ketone's carbonyl carbon.[2] Any disruption to this process will halt the reaction.
Potential Causes & Recommended Actions:
| Parameter | Potential Issue | Recommended Action & Explanation |
| Reagents & Solvents | Moisture contamination in the solvent (THF) or on glassware. | Ensure all glassware is rigorously flame-dried or oven-dried. Use a freshly distilled, anhydrous grade of THF. Moisture will quench the highly basic CF₃⁻ anion and deactivate the catalyst. |
| Degradation of the Ruppert-Prakash reagent (TMSCF₃). | Use a fresh bottle of TMSCF₃ or re-distill older stock. This reagent is volatile and can degrade. Its purity is critical for high yields.[2] | |
| Catalyst | Insufficient or inactive catalyst (e.g., TBAF). | Use a catalytic amount (1-5 mol%) of fresh tetrabutylammonium fluoride (TBAF). If using the trihydrate form, be aware of the water content, although it is often effective.[2] Anhydrous TBAF is an alternative. |
| Temperature | Reaction temperature is too high or too low. | Initiate the reaction at 0°C to control the initial exotherm, then allow it to warm to room temperature and stir for 1-8 hours.[2] Monitor by TLC or GC-MS to determine the optimal reaction time. |
| Protecting Group | The N-protecting group on the aminocyclohexanone is interfering with the reaction. | Ensure the protecting group (e.g., Boc, Cbz) is stable under the mildly basic reaction conditions. A robust protecting group is essential. |
Q2: My reaction seems to work, but I'm getting a complex mixture of products. What are the common byproducts and how can I minimize them?
Byproduct formation is a primary cause of yield loss. Identifying the structure of these impurities is key to mitigating their formation.
Common Byproducts and Mitigation Strategies:
-
1-(Trifluoromethyl)cyclohex-3-ene: This results from the elimination of water from the tertiary alcohol product. This is particularly common during acidic workup or purification on acidic media (like standard silica gel).
-
Solution: Perform the aqueous workup under neutral or slightly basic conditions. When performing column chromatography, consider deactivating the silica gel by pre-treating it with a solvent system containing a small amount of a volatile base, like 1% triethylamine in the eluent.
-
-
Hexamethyldisiloxane (HMDSO): This is a common byproduct from the reaction of the TMS group.[2]
-
Solution: This is generally not a reactive byproduct and is highly volatile. It can typically be removed easily under a rotary evaporator or high vacuum.
-
-
Over-reduction Products (if using reductive amination): If your synthesis involves a reductive amination step, harsh reducing agents can lead to the formation of diols or other undesired products.
-
Solution: Use a mild and selective reducing agent like sodium triacetoxyborohydride.
-
The following diagnostic workflow can help you identify and solve byproduct issues.
Caption: A decision workflow for troubleshooting common byproducts.
Q3: I'm losing a significant amount of my product during purification. What are the best practices for isolation and purification?
The amphiphilic nature of amino alcohols and the unique properties of fluorinated compounds can make purification challenging.[3][4]
Step-by-Step Purification Protocol:
-
Quenching & Workup:
-
After the reaction is complete, carefully quench the mixture with a saturated aqueous solution of NH₄Cl or water.
-
Transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate or dichloromethane.
-
Troubleshooting: If emulsions form, add a small amount of brine (saturated NaCl solution) to help break the emulsion by increasing the ionic strength of the aqueous phase.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
-
Purification by Column Chromatography:
-
Problem: The basic amino group can interact strongly with the acidic silanol groups on standard silica gel, leading to peak tailing and potential product degradation (elimination).
-
Protocol:
-
Prepare a slurry of silica gel in your chosen eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes).
-
Crucially, add 0.5-1% triethylamine (Et₃N) or ammonia (e.g., 7N solution in methanol) to your eluent system. This will mask the acidic sites on the silica and ensure sharp, symmetrical peaks.
-
Load your crude product and elute the column, collecting fractions and analyzing them by TLC.
-
-
-
Final Product Finishing:
Frequently Asked Questions (FAQs)
-
Q: Why is the trifluoromethyl group so important in modern drug design?
-
A: The incorporation of a trifluoromethyl (-CF₃) group is a key strategy in medicinal chemistry. It can significantly enhance a molecule's metabolic stability by blocking sites susceptible to oxidative metabolism. Furthermore, its high electronegativity and lipophilicity can improve membrane permeability, binding affinity to target proteins, and overall pharmacokinetic profiles.[5][6][7]
-
-
Q: Can this synthesis be performed stereoselectively to obtain specific cis/trans isomers?
-
A: Yes, achieving stereoselectivity is possible and often desirable. The choice of starting material (cis- or trans-4-aminocyclohexanone derivative) can direct the stereochemistry. Additionally, enzymatic methods using ketoreductases and amine transaminases have shown high stereoselectivity in the synthesis of non-fluorinated aminocyclohexanols and could potentially be adapted for trifluoromethylated analogs.[8][9][10]
-
-
Q: What analytical techniques are best for confirming the structure and purity of my final product?
-
A: A combination of techniques is recommended:
-
NMR Spectroscopy: ¹H and ¹³C NMR will confirm the core structure. ¹⁹F NMR is essential to confirm the presence and chemical environment of the -CF₃ group.[11] 2D NMR techniques like NOESY can be used to establish the relative stereochemistry (cis/trans) of the amino and hydroxyl groups.[12]
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
HPLC/GC: To assess the purity of the final compound.
-
-
-
Q: Are there alternative trifluoromethylating reagents I can use?
-
A: While the Ruppert-Prakash reagent is common, other reagents like trifluoromethanesulfinic acid sodium salt (CF₃SO₂Na, Langlois' reagent) or electrophilic trifluoromethylating agents can also be used, though the reaction mechanisms and conditions will differ significantly. The choice depends on the specific substrate and desired reactivity.
-
References
- Smolecule. (2023). 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol.
- Sviatenko, O., et al. (2019). One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. ChemCatChem.
- ResearchGate. (n.d.). One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase.
- Guidechem. (n.d.). What are the synthesis and applications of trans-4-Aminocyclohexanol?
- University of Greifswald. (2020). Combining ketoreductase and amine transaminase for 4- aminocyclohexanol synthesis.
- PubMed. (2020). Enantioselective synthesis of trifluoromethyl substituted cyclohexanones via an organocatalytic cascade Michael/aldol reaction.
- Royal Society of Chemistry. (2020). Enantioselective synthesis of trifluoromethyl substituted cyclohexanones via an organocatalytic cascade Michael/aldol reaction.
- National Institutes of Health. (n.d.). Expression and Purification of Fluorinated Proteins from Mammalian Suspension Culture.
- Hovione. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.
- MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
- National Institutes of Health. (n.d.). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography.
- Journal of Biomedical Research & Environmental Sciences. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.
- Google Patents. (n.d.). Process for the preparation of trans-4-aminocyclohexanol.
- MDPI. (n.d.). Synthesis of Trifluoromethylated Monoterpene Amino Alcohols.
- MDPI. (n.d.). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones.
- Organic Syntheses. (n.d.). 1-trifluoromethyl-1-cyclohexanol.
- National Institutes of Health. (n.d.). Organophotoredox-Driven Three-Component Synthesis of β‑Trifluoromethyl β‑Amino Ketones.
- Google Patents. (n.d.). Process for the purification of an aminoalcohol.
- ScienceDirect. (n.d.). Synthesis of β-amino-α-trifluoromethyl alcohols and their applications in organic synthesis.
- BLDpharm. (n.d.). cis-4-Amino-1-(trifluoromethyl)cyclohexanol.
Sources
- 1. Buy 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol | 1408076-30-1 [smolecule.com]
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- 3. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US5866719A - Process for the purification of an aminoalcohol - Google Patents [patents.google.com]
- 5. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 6. mdpi.com [mdpi.com]
- 7. jelsciences.com [jelsciences.com]
- 8. One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. epub.ub.uni-greifswald.de [epub.ub.uni-greifswald.de]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
Common impurities in 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol and their removal
Welcome to the technical support center for 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the impurities and purification of this important synthetic building block. The following troubleshooting guides and frequently asked questions (FAQs) are based on established chemical principles and field-proven insights to ensure the integrity of your research.
Troubleshooting Guide: Common Impurities and Their Removal
This section addresses specific issues you may encounter during your experiments with 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol, providing explanations for the underlying causes and actionable solutions.
Question 1: My final product shows the presence of a starting ketone. How can I remove it and prevent its recurrence?
Answer:
The presence of unreacted 4-oxocyclohexyl)carbamic acid tert-butyl ester (or a similar protected aminoketone) is a common issue arising from incomplete trifluoromethylation.
Causality: The nucleophilic addition of the trifluoromethyl group to the ketone carbonyl is a sensitive reaction. Incomplete reaction can be due to several factors:
-
Insufficient Reagent: The stoichiometry of the trifluoromethylating agent, such as the Ruppert-Prakash reagent (TMSCF₃), may be inadequate.
-
Inactive Reagent: The Ruppert-Prakash reagent is moisture-sensitive. Its degradation can lead to lower reactivity.
-
Poor Catalyst Activity: The fluoride source used to activate the TMSCF₃, like tetrabutylammonium fluoride (TBAF), can also be compromised by moisture.
Troubleshooting and Removal Protocol:
1. Driving the Reaction to Completion:
-
Ensure you are using at least 1.5 equivalents of the Ruppert-Prakash reagent.
-
Use freshly opened or properly stored TMSCF₃ and anhydrous TBAF.
-
Perform the reaction under a strictly inert atmosphere (e.g., argon or nitrogen).
2. Post-Reaction Purification - Column Chromatography:
-
Principle: The polarity difference between the starting ketone and the product alcohol allows for efficient separation by silica gel chromatography. The hydroxyl group in the product makes it significantly more polar than the starting ketone.
-
Step-by-Step Protocol:
-
Concentrate the crude reaction mixture.
-
Prepare a silica gel column.
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Load the sample onto the column.
-
Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).
-
Monitor the fractions by thin-layer chromatography (TLC) to identify and collect the fractions containing the purified product. The product, being more polar, will have a lower Rf value than the starting ketone.
-
| Compound | Typical Rf (20% EtOAc/Hexanes) |
| Protected Aminoketone | ~0.6 |
| Product | ~0.3 |
Question 2: My NMR analysis indicates a mixture of cis and trans isomers. How can I separate them?
Answer:
The formation of diastereomers (cis and trans isomers) is expected in the synthesis of 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol due to the creation of a new stereocenter at the C1 position. The separation of these isomers is crucial for many applications.
Causality: The trifluoromethyl anion can attack the planar carbonyl of the cyclohexanone from either the axial or equatorial face, leading to a mixture of diastereomeric alcohols. The ratio of these isomers can be influenced by reaction conditions, but a mixture is almost always obtained.
Troubleshooting and Removal Protocol:
1. Isomer Separation by Fractional Crystallization:
-
Principle: Diastereomers have different physical properties, including solubility. This difference can be exploited to selectively crystallize one isomer from a suitable solvent system. For aminocyclohexanols, the trans isomer is often less soluble and crystallizes out first.[1]
-
Step-by-Step Protocol:
-
Dissolve the isomeric mixture in a minimal amount of a hot solvent (e.g., toluene, acetone, or a mixture of ethanol/water).
-
Allow the solution to cool slowly to room temperature, and then further cool in an ice bath or refrigerator.
-
Collect the precipitated crystals by filtration. These are likely to be enriched in one isomer (typically the trans isomer).
-
The mother liquor will be enriched in the other isomer (typically the cis isomer).
-
Analyze the purity of the crystals and the mother liquor by NMR or HPLC.
-
Further recrystallization of both fractions may be necessary to achieve high isomeric purity.
-
2. Isomer Separation by Preparative HPLC:
-
Principle: High-performance liquid chromatography (HPLC) can provide excellent separation of diastereomers. A chiral stationary phase is often effective for separating isomers of amino alcohols.[2]
-
Step-by-Step Protocol:
-
Dissolve the isomeric mixture in the mobile phase.
-
Inject the sample onto a suitable preparative HPLC column (e.g., a polysaccharide-based chiral column).
-
Elute with an appropriate mobile phase (e.g., a mixture of hexanes and isopropanol).
-
Monitor the elution profile using a UV detector.
-
Collect the fractions corresponding to each separated isomer.
-
Evaporate the solvent to obtain the purified isomers.
-
Workflow for Isomer Identification and Separation:
Caption: Workflow for the separation of cis and trans isomers.
Question 3: I am observing silicon-containing impurities in my final product. What are they and how do I remove them?
Answer:
Silicon-containing impurities are common when using the Ruppert-Prakash reagent (TMSCF₃). These are typically trimethylsilyl ethers or other silicon-based byproducts.
Causality: The reaction mechanism of the Ruppert-Prakash reagent involves the formation of a trimethylsilyl ether intermediate.[3] Incomplete hydrolysis (desilylation) during the workup will leave this silyl ether in your product. Other silicon-containing byproducts can also form from the reagent.
Troubleshooting and Removal Protocol:
1. Effective Hydrolysis during Workup:
-
Principle: The trimethylsilyl (TMS) ether is readily cleaved under acidic conditions to yield the desired alcohol.
-
Step-by-Step Protocol:
-
After the trifluoromethylation reaction is complete, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product into an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl). This step is crucial for desilylation.
-
Wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate.
-
2. Removal of Residual Silicon Impurities:
-
If silicon impurities persist after an acidic workup, they can typically be removed by silica gel chromatography as described in the protocol for removing the starting ketone. The silicon byproducts are generally much less polar than the desired amino alcohol product.
Frequently Asked Questions (FAQs)
Q1: What are the expected ¹H and ¹⁹F NMR chemical shifts for 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol?
A1: While the exact chemical shifts can vary depending on the solvent and the isomeric form (cis or trans), you can expect the following characteristic signals:
-
¹H NMR: The protons on the cyclohexane ring will appear as a complex multiplet, typically between 1.0 and 2.5 ppm. The proton attached to the carbon bearing the amino group will likely be a distinct multiplet at a downfield-shifted position. The OH and NH₂ protons will appear as broad singlets, and their chemical shifts are highly dependent on concentration and solvent.
-
¹⁹F NMR: A singlet around -75 to -80 ppm is characteristic of the CF₃ group in this type of environment.
Q2: How can I confirm the cis/trans stereochemistry of my purified isomers?
A2: The most definitive method is 2D NMR spectroscopy, specifically NOESY (Nuclear Overhauser Effect Spectroscopy).
-
For the trans isomer: In the more stable diequatorial conformation, a NOE correlation between the axial protons at C2/C6 and the axial proton at C4 (the carbon bearing the amino group) would be expected.
-
For the cis isomer: In the chair conformation where one substituent is axial, different NOE correlations will be observed, indicative of the through-space proximity of axial and equatorial protons.
Q3: What is the best way to store 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol?
A3: It should be stored in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents. If it is in its free base form, storage under an inert atmosphere is recommended to prevent reaction with atmospheric carbon dioxide.
Impurity Identification and Removal Workflow:
Caption: A logical workflow for identifying and removing common impurities.
References
- AT398969B - 4-TRANS- (N-ISOPROPYLIDEN-AMINO) -CYCLOHEXANOL AND METHOD FOR THE PRODUCTION THEREOF.
- Nicholson, L. W., Pfeiffer, C. D., Goralski, C. T., & Singaram, B. (1996). High-performance liquid chromatographic separation of β-amino alcohols. II. Separation of trans-2-(dialkylamino)cyclohexanols on an amylose-based chiral stationary phase.
- EP0909753B1 - Process for the preparation of trans-4-aminocyclohexanol.
-
University of Greifswald Publication Server. (2020, December 21). Combining ketoreductase and amine transaminase for 4- aminocyclohexanol synthesis. [Link]
-
Semantic Scholar. One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. [Link]
-
National Center for Biotechnology Information. (n.d.). Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines. [Link]
-
National Center for Biotechnology Information. (n.d.). Cs2CO3-Initiated Trifluoro-Methylation of Chalcones and Ketones for Practical Synthesis of Trifluoromethylated Tertiary Silyl Ethers. [Link]
-
National Center for Biotechnology Information. (n.d.). Organophotoredox-Driven Three-Component Synthesis of β‑Trifluoromethyl β‑Amino Ketones. [Link]
-
National Center for Biotechnology Information. (n.d.). Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR. [Link]
-
Beilstein Journals. (2021, February 12). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. [Link]
-
MDPI. (n.d.). Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. [Link]
Sources
Technical Support Center: Stereoselective Synthesis of 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol. This molecule, a valuable building block in medicinal chemistry, presents unique and significant stereochemical challenges. The presence of two stereocenters (C1 and C4) and the powerful electronic and steric influence of the trifluoromethyl (CF3) group require careful consideration of synthetic strategy and reaction conditions.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting protocols designed to address common issues encountered in the laboratory. We will delve into the causality behind experimental outcomes, providing not just solutions, but a deeper understanding of the underlying chemical principles.
Troubleshooting Guide & FAQs
This section addresses the most common challenges in a question-and-answer format, focusing on stereocontrol, reaction optimization, and product characterization.
Category A: Issues in Stereocontrol
Question 1: My synthesis is producing a nearly 1:1 mixture of cis and trans diastereomers. Why is stereocontrol so difficult for this molecule, and what is the primary factor I should consider?
Answer: The primary challenge in controlling the stereochemistry of 1,4-disubstituted cyclohexanes is navigating the fine balance between thermodynamic and kinetic control.[1][2] For this specific molecule, the difficulty is magnified by the trifluoromethyl group at the C1 position.
-
Thermodynamic vs. Kinetic Products: The trans isomer, where both the amino and hydroxyl groups can potentially occupy equatorial positions in the chair conformation, is generally the thermodynamically more stable product.[3][4] However, many synthetic routes proceed under kinetic control, where the product distribution is determined by the lowest energy transition state, not the lowest energy product.
-
Influence of the CF3 Group: The CF3 group is a potent electron-withdrawing group and is sterically demanding.[5][6] Its presence on the same carbon as the hydroxyl group (a tertiary alcohol) creates a highly hindered environment. This can influence the preferred conformation of the cyclohexane ring and the trajectory of incoming reagents, often leading to competitive formation of both axial and equatorial attack products. For instance, the addition of the Ruppert-Prakash reagent (TMSCF3) to 4-dibenzylaminocyclohexanone has been shown to yield a 50:50 mixture of diastereomers, indicating very little facial selectivity in the nucleophilic attack.[7]
Question 2: How can I selectively synthesize the trans-4-Amino-1-(trifluoromethyl)cyclohexan-1-ol isomer?
Answer: To favor the thermodynamically more stable trans isomer, you should employ strategies that either allow for equilibration or use reagents that inherently favor the formation of the equatorial product.
A common strategy involves the reductive amination of 4-(trifluoromethyl)cyclohexanone. The reduction of the intermediate imine or enamine is often directed by sterics to place the incoming hydride on the less hindered face, leading to the amino group in the more stable equatorial position.
Another approach is the catalytic hydrogenation of p-acetamidophenol to form 4-acetamidocyclohexanol, followed by hydrolysis. While this often produces a mixture, specific catalysts and conditions can favor the trans product. For example, hydrogenation with a platinum oxide catalyst has been reported to yield a trans/cis ratio of approximately 4:1.[8] Subsequent separation of the acylated diastereomers by fractional crystallization is often more straightforward than separating the final, more polar amino alcohols.[8]
Question 3: My goal is the cis-isomer. What synthetic routes are recommended to favor this kinetically controlled product?
Answer: Synthesizing the less stable cis-isomer requires careful selection of a kinetically controlled reaction.
-
Enzymatic Methods: Biocatalysis offers exceptional stereoselectivity. The use of a keto reductase (KRED) for the reduction of a diketone precursor followed by a stereocomplementary amine transaminase (ATA) can produce cis-4-aminocyclohexanol with excellent diastereomeric ratios (>98:2).[9][10] While this approach does not include the CF3 group, it demonstrates a powerful strategy for controlling the 1,4-amino alcohol stereochemistry that could be adapted.
-
Directed Hydrogenation: A novel approach for synthesizing N-protected cis-4-aminocyclohexanol derivatives involves the continuous flow hydrogenation of N-protected 2-oxa-3-azabicyclo[2.2.2]oct-5-ene cycloadducts. Using a Raney nickel catalyst, >99% selectivity for the cis product has been achieved.[11] This strategy locks the relative stereochemistry early in the synthesis.
Category B: Challenges with Reagents & Reactions
Question 4: I am attempting a nucleophilic trifluoromethylation of an N-protected 4-aminocyclohexanone using TMSCF3, but the reaction is low-yielding and non-selective. How can I optimize this step?
Answer: This is a known challenge. The trifluoromethyl anion is a "reluctant" nucleophile, and the reaction requires careful optimization.
-
Activator Choice: The reaction is not spontaneous and requires a nucleophilic activator to generate the reactive species. Tetrabutylammonium fluoride (TBAF) is commonly used, but its concentration and dryness are critical. Anhydrous conditions are paramount, as water will quench the intermediate species.
-
Side Reactions & Purification: The intermediate hemiacetal adduct can be unstable, especially during purification on silica gel, leading to decomposition.[7] It is often advisable to move to the next step with the crude product or attempt crystallization directly from the reaction mixture if possible.
-
Improving Selectivity: As previously noted, this specific reaction often shows poor diastereoselectivity.[7] An alternative strategy is to reverse the order of operations: perform a non-stereoselective trifluoromethylation on cyclohexanone to get 1-(trifluoromethyl)cyclohexan-1-ol, and then attempt to introduce the C4-amino functionality stereoselectively in a later step.
Category C: Purification and Characterization
Question 5: What is the most effective method for separating the cis and trans diastereomers of my N-protected product?
Answer: Diastereomers have different physical properties and can be separated by standard laboratory techniques.[12]
-
Flash Column Chromatography: This is the most common method. The success of the separation is highly dependent on the choice of protecting group and solvent system. Protecting the amine, for example with a Boc or Cbz group, increases the molecule's hydrophobicity and often improves resolution on silica gel.[9] Reversed-phase (C18) chromatography can also be effective for these polar compounds.[12]
-
Fractional Crystallization: If one diastereomer is significantly more crystalline or has lower solubility in a particular solvent system, fractional crystallization can be a highly effective and scalable purification method.
-
Digestion/Slurrying: In some cases where recrystallization is difficult, a process of "digestion" can be used. This involves boiling the crystalline mixture for a short period in a specific solvent mixture where one diastereomer is more soluble, followed by rapid filtration to isolate the less soluble, and therefore purified, isomer.[13]
Question 6: How do I definitively assign the cis and trans stereochemistry using NMR spectroscopy?
Answer: 1H NMR spectroscopy is a powerful tool for assigning relative stereochemistry in cyclohexane systems by analyzing proton coupling constants (J-values) and Nuclear Overhauser Effect (NOE) correlations.
-
Coupling Constants (J-values): The key is to analyze the signal for the proton at C4 (the one attached to the same carbon as the amino group).
-
In the trans isomer , the C4-proton is typically axial. It will have large axial-axial couplings (J ≈ 10-13 Hz) to the two axial protons at C3 and C5. This results in a signal that is often a triplet or a triplet of triplets with large coupling constants.
-
In the cis isomer , the C4-proton is equatorial. It will have smaller axial-equatorial and equatorial-equatorial couplings (J ≈ 2-5 Hz). This results in a broader, more complex signal with small coupling constants.
-
-
NOESY Experiments: A 2D NOESY experiment can confirm spatial proximity. For the trans isomer, the axial C4-proton will show NOE correlations to the other axial protons at C2 and C6. For the cis isomer, the equatorial C4-proton will show correlations to both axial and equatorial protons on adjacent carbons.[14]
-
Unusual Conformations: Be aware that the strong gauche interactions and electronic effects of the CF3 group can sometimes lead to non-standard chair or even twist-boat conformations, particularly in the cis isomer, where the amino group may adopt an unusual axial conformation to relieve steric strain.[7] This makes definitive assignment via X-ray crystallography highly valuable when possible.
Diagnostic Workflows & Synthetic Pathways
Visualizing the decision-making process and potential synthetic routes can clarify the experimental approach.
Caption: Troubleshooting workflow for poor diastereoselectivity.
Caption: General synthetic pathways to the target molecule.
Key Experimental Protocols
The following protocols are adapted from literature procedures and are intended as a starting point for experimental design.
Protocol 1: Nucleophilic Trifluoromethylation of N,N-Dibenzyl-4-aminocyclohexanone
(Adapted from Dodd, et al., 2015)[7]
This protocol illustrates the addition of a trifluoromethyl group to a ketone precursor, which typically results in a mixture of diastereomers.
-
Preparation: To a solution of 4-(dibenzylamino)cyclohexan-1-one (1.0 equiv) in anhydrous THF (0.1 M) under a nitrogen atmosphere at -78 °C, add (trifluoromethyl)trimethylsilane (TMSCF3, 1.5 equiv).
-
Initiation: Add a solution of tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 0.1 equiv) dropwise to the reaction mixture.
-
Reaction: Stir the mixture at -78 °C and allow it to slowly warm to room temperature overnight.
-
Workup: Quench the reaction by adding a saturated aqueous solution of NH4Cl. Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Analysis: The crude product will likely be a ~1:1 mixture of cis and trans diastereomers. This mixture can be carried forward or subjected to separation.
Note: Direct purification of the product on silica gel may lead to decomposition. It is recommended to analyze the crude mixture by 1H NMR and consider derivatization or reversed-phase chromatography for separation.
Protocol 2: Diastereomer Separation by Column Chromatography
-
Protection: If not already protected, protect the crude amino alcohol mixture with a suitable group (e.g., Boc anhydride for an N-Boc derivative). This step is crucial as it increases solubility in common organic solvents and improves chromatographic resolution.[9]
-
Column Preparation: Prepare a silica gel column using a suitable eluent system. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar mixture (e.g., hexanes/ethyl acetate) is recommended.
-
Loading & Elution: Dissolve the crude protected product in a minimal amount of dichloromethane or the initial eluent and load it onto the column. Begin elution and collect fractions.
-
Monitoring: Monitor the fractions by thin-layer chromatography (TLC) using an appropriate stain (e.g., potassium permanganate or ceric ammonium molybdate). The two diastereomers should have different Rf values.
-
Characterization: Combine the pure fractions for each isomer, concentrate the solvent, and confirm the purity and stereochemical identity by NMR spectroscopy as described in FAQ #6.
Data Summary
The choice of reagents can significantly impact the diastereomeric ratio (d.r.) in related syntheses. While specific data for the title compound is sparse, general principles from analogous systems are instructive.
| Precursor | Reaction / Reagent | Product | Diastereomeric Ratio (cis:trans) | Reference |
| p-Acetamidophenol | Catalytic Hydrogenation / PtO2 | 4-Acetamidocyclohexanol | ~1:4 | [8] |
| 1,4-Cyclohexanedione | KRED & stereocomplementary ATA | 4-Aminocyclohexanol | >98:2 | [9][10] |
| 4-(Dibenzylamino)cyclohexanone | TMSCF3 / TBAF | 4-(Dibenzylamino)-1-(trifluoromethyl)cyclohexan-1-ol | ~1:1 | [7] |
Table 1: Comparison of reaction conditions and resulting diastereoselectivity in the synthesis of substituted 4-aminocyclohexanols.
References
-
Sviatenko, O., et al. (2019). One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. ChemCatChem, 11(23). Available at: [Link]
-
Gao, D-W., et al. (2022). Modular access to substituted cyclohexanes with kinetic stereocontrol. Science, 376(6594), 749-753. Available at: [Link]
-
Sviatenko, O., et al. (2019). One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. Semantic Scholar. Available at: [Link]
-
Gao, D-W., et al. (2022). Modular access to substituted cyclohexanes with kinetic stereocontrol. Request PDF on ResearchGate. Available at: [Link]
-
Casy, A. F., & Jeffery, N. D. (2012). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules, 17(12), 1-13. Available at: [Link]
-
Reddy, B. V. S., et al. (2016). Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates. Beilstein Journal of Organic Chemistry, 12, 1989-1996. Available at: [Link]
-
Casy, A. F., et al. (1971). Synthesis and Stereochemistry of Some Diastereoisomeric 2-Amino-4-t-butylcyclohexanols and Related Compounds. Journal of Medicinal Chemistry, 14(9), 836-841. Available at: [Link]
-
Santai Technologies. (n.d.). The Purification of Diastereomers by SepaFlash™ C18 Reversed Phase Cartridge. Santai Tech. Available at: [Link]
-
Hagiwara, H., et al. (2014). Synthesis of cyclobakuchiols A, B, and C by using conformation-controlled stereoselective reactions. Chemistry, 20(5), 1431-1439. Available at: [Link]
-
Fogassy, E., et al. (2017). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Gavin Publishers. Available at: [Link]
-
Toussaint, A., et al. (2020). Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. ACS Catalysis, 10(15), 8436-8443. Available at: [Link]
-
Sviatenko, O. (2020). Combining ketoreductase and amine transaminase for 4- aminocyclohexanol synthesis. Publication Server of the University of Greifswald. Available at: [Link]
-
Dodd, S. W., et al. (2015). Synthesis of dibenzylamino-1-methylcyclohexanol and dibenzylamino-1-trifluoromethylcyclohexanol isomers. RSC Advances, 5(112), 92265-92273. Available at: [Link]
-
Soderberg, T. (n.d.). 4.4 Substituted Cyclohexanes. Organic Chemistry I - KPU Pressbooks. Available at: [Link]
-
Jojima, T., et al. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 28(13), 5146. Available at: [Link]
-
Potapov, A. S., et al. (2021). Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. Molecules, 26(21), 6695. Available at: [Link]
-
Domingo, L. R., & Aurell, M. J. (2012). The role of the trifluoromethyl group in reactivity and selectivity in polar cycloaddition reactions. A DFT study. Tetrahedron, 68(47), 9645-9653. Available at: [Link]
-
Al-Masoudi, N. A., et al. (2020). Recent Trifluoromethylation Reactions. A Mini Review Paper. Oriental Journal of Chemistry, 36(4), 567-580. Available at: [Link]
-
Goti, G., et al. (2021). Organophotoredox-Driven Three-Component Synthesis of β-Trifluoromethyl β-Amino Ketones. The Journal of Organic Chemistry, 86(17), 11635-11646. Available at: [Link]
-
Singh, R. P., et al. (2023). Deoxytrifluoromethylation/Aromatization of Cyclohexan(en)ones to Access Highly Substituted Trifluoromethyl Arenes. ChemRxiv. Available at: [Link]
- Google Patents. (n.d.). ES2213863T3 - PROCEDURE FOR THE PRODUCTION OF TRANS-4-AMINOCICLOHEXANOL.
- Google Patents. (n.d.). EP0909753B1 - Process for the preparation of trans-4-aminocyclohexanol.
-
Toth, G., et al. (2018). Diastereoselective synthesis of cis-N-Boc-4-aminocyclohexanol with reductive ring opening method using continuous flow. Request PDF on ResearchGate. Available at: [Link]
Sources
- 1. Modular access to substituted cyclohexanes with kinetic stereocontrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
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- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
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- 8. EP0909753B1 - Process for the preparation of trans-4-aminocyclohexanol - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. santaisci.com [santaisci.com]
- 13. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
- 14. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones [mdpi.com]
Alternative reagents for the trifluoromethylation of 4-aminocyclohexanone
Welcome to the technical support center for advanced trifluoromethylation methodologies. This guide is specifically designed for researchers, scientists, and drug development professionals who are looking to introduce a trifluoromethyl (CF₃) group onto challenging substrates like 4-aminocyclohexanone. The presence of both a nucleophilic amine and an electrophilic ketone within the same molecule presents a unique set of challenges that requires careful selection of reagents and reaction conditions.
This document provides in-depth, field-proven insights into alternative trifluoromethylation reagents, presented in a practical question-and-answer format. We will delve into troubleshooting common experimental hurdles and provide detailed, step-by-step protocols to empower you to overcome synthetic challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when trifluoromethylating a substrate like 4-aminocyclohexanone?
A1: The main difficulty arises from the bifunctional nature of the molecule. The secondary amine is both basic and nucleophilic, which can interfere with many standard trifluoromethylation protocols. Potential side reactions include the amine reacting with electrophilic reagents, acting as an undesired base in nucleophilic additions, or promoting self-condensation of the ketone. Protecting the amine group (e.g., as a carbamate or amide) is a common strategy, but direct trifluoromethylation of the unprotected amine is highly desirable for atom and step economy.
Q2: What are the main classes of alternative reagents for this transformation?
A2: Trifluoromethylation reagents can be broadly categorized into three classes based on their reactive nature: nucleophilic, electrophilic, and radical.[1]
-
Nucleophilic Reagents (CF₃⁻ source): These are the most common for carbonyl additions. The prime example is the Ruppert-Prakash reagent (TMSCF₃) , which requires a nucleophilic activator (like a fluoride source) to deliver the CF₃⁻ anion to the ketone.[2]
-
Electrophilic Reagents (CF₃⁺ source): Reagents like Togni's and Umemoto's reagents deliver an electrophilic trifluoromethyl group.[3][4][5] These are typically used for trifluoromethylating enolates, enamines, or other nucleophiles.[6] For a simple ketone, this would require prior conversion to an enolate, which can be complicated by the presence of the amine.
-
Radical Reagents (CF₃• source): Reagents that generate a trifluoromethyl radical offer a distinct advantage as they often operate under neutral conditions, avoiding issues with strong bases or acids. Sodium trifluoromethanesulfinate (CF₃SO₂Na) , also known as the Langlois reagent , is a prominent example.[7][8][9][10]
Q3: How does the amine group's reactivity influence the choice of reagent?
A3: The amine's basicity and nucleophilicity are critical considerations.
-
With nucleophilic reagents like TMSCF₃, the amine can compete with the desired initiator (e.g., TBAF) or act as a base, potentially leading to enolate formation and side reactions. Careful selection of a non-basic initiator or performing the reaction at low temperatures can mitigate this.
-
With electrophilic reagents , the unprotected amine is a prime target for trifluoromethylation itself (N-trifluoromethylation), leading to consumption of the reagent and formation of undesired byproducts. Therefore, amine protection is almost always necessary when using this class of reagents.
-
Radical reagents are often the most compatible with unprotected amines. The reaction conditions (e.g., using a radical initiator like t-BuOOH) are typically mild and do not involve strong bases or electrophiles that would react with the amine.[7]
Q4: For large-scale synthesis, which reagents offer the best balance of cost, safety, and efficiency?
A4: For scalability, the Langlois reagent (CF₃SO₂Na) is often a superior choice. It is an inexpensive, stable, and easy-to-handle solid.[7][8][11] Radical reactions using this reagent can often be performed under milder and more sustainable conditions, including the use of photoredox catalysis.[7] While the Ruppert-Prakash reagent (TMSCF₃) is highly effective, it is a volatile liquid that requires careful handling under anhydrous conditions, and its cost can be a factor on a larger scale. Electrophilic reagents like Togni's are generally more expensive and are sometimes reserved for more specialized applications.[3][4]
Reagent Selection Guide
To assist in selecting the appropriate pathway, the following table summarizes the key characteristics of the most relevant alternative reagents.
| Reagent Class | Example Reagent | Mechanism | Advantages for 4-Aminocyclohexanone | Disadvantages & Considerations |
| Nucleophilic | Ruppert-Prakash (TMSCF₃) | CF₃⁻ Addition | Direct addition to the carbonyl is possible. Well-established protocols exist.[2][12] | Sensitive to moisture. Requires a nucleophilic initiator which can be basic. Potential for amine interference. |
| Radical | Langlois (CF₃SO₂Na) | CF₃• Addition | Excellent functional group tolerance (compatible with free amines).[7] Inexpensive, stable solid.[8][11] Milder reaction conditions. | Requires a radical initiator (e.g., oxidant or photoredox catalyst). Reaction may not be as fast as ionic pathways. |
| Electrophilic | Togni Reagent II | CF₃⁺ Addition | High reactivity. | Reacts with the amine (N-trifluoromethylation). Requires prior formation of an enolate or enamine.[6] Reagent can be explosive under certain conditions.[3] |
Decision-Making Workflow for Reagent Selection
The following diagram outlines a logical workflow for choosing the best trifluoromethylation strategy for 4-aminocyclohexanone.
Troubleshooting Guide
Q: My reaction with Ruppert-Prakash reagent (TMSCF₃) is giving low to no yield. What went wrong?
A: Low yields in this reaction are common and can typically be traced to a few key factors.[13]
-
Reagent/Solvent Quality: The Ruppert-Prakash reagent is highly sensitive to moisture. Ensure you are using anhydrous solvents and that the reagent has been stored properly under an inert atmosphere. A freshly opened bottle or recently distilled reagent is recommended.
-
Initiator Activity: The fluoride source (e.g., TBAF, CsF) is crucial for activating the TMSCF₃. If using a solid initiator like CsF, ensure it is anhydrous and finely powdered to maximize surface area. If using a solution like TBAF in THF, be aware that it can contain water; using TBAF trihydrate and drying it in situ may be necessary.
-
Temperature Control: The addition of the CF₃⁻ anion to the ketone is typically very fast. Running the reaction at low temperatures (e.g., -78 °C to 0 °C) is critical to prevent side reactions, such as enolate formation and subsequent condensation, especially given the basicity of the substrate's amine group.[12]
-
Competitive Basicity: The amine in your substrate can act as a base, interfering with the desired catalytic cycle. Consider using a substoichiometric amount of a non-nucleophilic base or a fluoride source that is less basic, such as cesium fluoride.
Q: I am seeing significant amounts of side products, possibly from self-condensation of the cyclohexanone. How can I prevent this?
A: Self-condensation (an aldol-type reaction) is a classic side reaction for ketones under basic conditions.
-
Avoid Strongly Basic Initiators: If you are using a basic initiator like KOtBu with TMSCF₃, this is likely the culprit. Switch to a milder, less basic fluoride source like TBAF or CsF.
-
Switch to a Radical Pathway: This is the most effective solution. Radical trifluoromethylation using the Langlois reagent (CF₃SO₂Na) does not involve basic intermediates.[14] The reaction proceeds through a CF₃ radical, which adds to the carbonyl, bypassing the conditions that lead to enolate formation and condensation.
-
Protect the Amine: While adding a step, protecting the amine as a carbamate (e.g., Boc) or an amide will reduce its basicity and can lead to cleaner reactions, though this is less ideal from a process efficiency standpoint.
Q: My radical trifluoromethylation with Langlois reagent is sluggish and incomplete.
A: Incomplete conversion in radical reactions often points to issues with radical generation or propagation.
-
Initiator Efficiency: The choice and amount of oxidant (like tert-butyl hydroperoxide, TBHP) or photoredox catalyst are critical for generating the CF₃ radical from CF₃SO₂Na.[7][8] Ensure your oxidant is fresh and active. If using a photocatalyst, ensure your light source is of the correct wavelength and intensity.
-
Solvent Choice: The solvent can play a significant role in radical reactions. Protic solvents like water or alcohols can sometimes be beneficial in reactions involving the Langlois reagent. A common solvent system is a mixture like acetonitrile/water.
-
Oxygen Inhibition: Radical reactions can be sensitive to atmospheric oxygen, which can act as a radical scavenger. Degassing your solvent and running the reaction under an inert atmosphere (Nitrogen or Argon) can significantly improve results.
Experimental Protocols
Protocol 1: Nucleophilic Trifluoromethylation with Ruppert-Prakash Reagent (TMSCF₃)
This protocol outlines the direct trifluoromethylation of 4-aminocyclohexanone using TMSCF₃ with a fluoride initiator.
Materials:
-
4-Aminocyclohexanone (or its hydrochloride salt)
-
Trimethyl(trifluoromethyl)silane (TMSCF₃, Ruppert-Prakash Reagent)
-
Tetrabutylammonium fluoride (TBAF), 1.0 M solution in anhydrous THF
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, add 4-aminocyclohexanone (1.0 equiv). If starting from the hydrochloride salt, add a non-nucleophilic base like triethylamine (1.1 equiv) and stir for 10 minutes.
-
Dissolve the substrate in anhydrous THF (to make a ~0.2 M solution).
-
Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Slowly add the Ruppert-Prakash reagent (1.5 equiv) dropwise via syringe.
-
After stirring for 5 minutes, add the TBAF solution (0.1 equiv) dropwise over 10 minutes. The solution may change color.
-
Allow the reaction to stir at -78 °C. Monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Upon completion, quench the reaction at -78 °C by the slow addition of 1 M HCl until the pH is acidic.
-
Remove the cold bath and allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-amino-1-(trifluoromethyl)cyclohexan-1-ol.
Protocol 2: Radical Trifluoromethylation with Langlois Reagent (CF₃SO₂Na)
This protocol provides a method that avoids harsh basic conditions and is more tolerant of the free amine.
Materials:
-
4-Aminocyclohexanone
-
Sodium trifluoromethanesulfinate (CF₃SO₂Na, Langlois Reagent)
-
tert-Butyl hydroperoxide (TBHP), 70 wt. % in H₂O
-
Acetonitrile (MeCN)
-
Water (deionized)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add 4-aminocyclohexanone (1.0 equiv) and Langlois reagent (2.0 equiv).
-
Add a 2:1 mixture of acetonitrile and water (to make a ~0.2 M solution of the substrate).
-
Stir the mixture at room temperature until all solids are dissolved.
-
Slowly add TBHP (3.0 equiv) dropwise to the reaction mixture. The reaction may be mildly exothermic.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and transfer to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mechanism Comparison Diagram
References
- Benchchem. Technical Support Center: Troubleshooting Low Yields in Trifluoromethyl Group Introduction.
- Postigo, A. Toward Sustainable Trifluoromethylation Reactions: Sodium Triflinate under the Spotlight.
- Barata-Vallejo, S., et al. CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation. Part 1: Use of CF3SO2Na.
- Shibata, N., et al. Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines.
- Tokyo Chemical Industry Co., Ltd.
- Poater, A., et al.
- SigutLabs. Reagent of the month – November - Langlois reagent.
- Zhang, C. Application of Langlois' reagent (NaSO2CF3)
- Benchchem.
- Prakash, G. K. S., et al.
- Romański, J., et al. Nucleophilic trifluoromethylation of some polycyclic ketones.
- Singh, R. P., et al. Nucleophilic Trifluoromethylation of Imines Using the CF3I/TDAE Reagent. The Journal of Organic Chemistry.
- Barata-Vallejo, S., et al.
- Meng, F., et al. Electrochemical Radical Allylic Trifluoromethylation of Free Allylic Alcohols with Trifunctional Trifluoromethyl Thianthrenium Salts. Organic Letters.
- Aït-Mohand, S., et al. Nucleophilic Trifluoromethylation Using Trifluoromethyl Iodide. A New and Simple Alternative for the Trifluoromethylation of Aldehydes and Ketones. Organic Chemistry Portal.
- Enamine. Togni Reagent II.
- Wikipedia. Togni reagent II.
- Radchenko, D. S., et al. An easy synthesis of α-trifluoromethyl-amines from aldehydes or ketones using the Ruppert-Prakash reagent.
- Studer, A.
- Gualandi, A., et al. Radical α-Trifluoromethoxylation of Ketones under Batch and Flow Conditions by Means of Organic Photoredox Catalysis.
- Prakash, G. K. S., et al. Nucleophilic trifluoromethylation of carbonyl compounds and derivatives.
- Sigma-Aldrich. Trimethyl(trifluoromethyl)silane (Ruppert–Prakash Reagent).
- Benchchem.
- Koike, T., and Akita, M. Radical trifluoromethylation.
- University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield.
- M-S-A, et al. Regioselective C–H Trifluoromethylation of Aromatic Compounds by Inclusion in Cyclodextrins. ChemRxiv.
- Radchenko, D. S., et al. An easy synthesis of α-trifluoromethyl-amines from aldehydes or ketones using the Ruppert-Prakash reagent. Enamine.
-
Wang, C., et al. Photoinduced Trifluoromethylation with CF3Br as a Trifluoromethyl Source: Synthesis of α-CF3-Substituted Ketones. National Institutes of Health (NIH). [Link]
- Charpentier, J., et al. Electrophilic Trifluoromethylation by Use of Hypervalent Iodine Reagents.
- Douglas, J., et al. Deoxytrifluoromethylation/aromatization of cyclohexan(en)ones to access highly substituted trifluoromethyl arenes.
- Wikipedia.
- Sodeoka, M., et al. A New Reaction of Togni Reagent II: α-C–H Ester-Functionalization of Tertiary Amides.
- Prakash, G. K. S., et al. The optimization of reaction conditions for trifluoromethylation of....
- Reddit. Togni Reagent II mechanism.
- Li, C., et al. Trifluoromethylation of Alkyl Radicals in Aqueous Solution.
- Tokyo Chemical Industry (India) Pvt. Ltd. Togni Reagent II.
- Baran, P. S., et al. Commonly used trifluoromethylating reagents.
- Macmillan, D. W. C., et al. Radical trifluoromethylation of five- and six-membered heteroarenes and C–H arenes via photoredox catalysis.
- Organic Chemistry Portal. Synthesis of trifluoromethyl ketones.
- Yagupolskii, L. M., et al.
- Buchwald, S. L., and Hartwig, J. F. Catalysis for Fluorination and Trifluoromethylation.
- Barata-Vallejo, S., et al. Proposed reaction mechanism for the formation of α-trifluoromethyl ketones 2 from alkynes and electrochemically generated CF3 radicals in the presence of water.
- Ma, J.-A., and Cahard, D. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective.
- Umemoto, T., et al. Trifluoromethylation of various heterocycles with Umemoto reagent II.
Sources
- 1. Trifluoromethylation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
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- 4. Togni reagent II - Wikipedia [en.wikipedia.org]
- 5. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Electrophilic trifluoromethylation of carbonyl compounds and their nitrogen derivatives under copper catalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation. Part 1: Use of CF3SO2Na - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Radical Trifluoromethylation using Langlois Reagent | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 10. Reagent of the month – November - Langlois reagent [sigutlabs.com]
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- 14. researchgate.net [researchgate.net]
Technical Support Center: Work-up and Purification of 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol
Welcome to the technical support center for the isolation and purification of 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this valuable fluorinated building block. The unique combination of a hydrophilic amino alcohol scaffold with a lipophilic trifluoromethyl group presents distinct challenges in work-up and purification, particularly concerning stereoisomer separation and product stability.
This document provides field-proven insights and troubleshooting strategies to help you navigate these challenges and achieve high purity for your target compound. The protocols and advice herein are grounded in established chemical principles and validated through experience.
Troubleshooting Guide
This guide addresses specific problems you may encounter during the work-up and isolation of 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol, particularly following its synthesis via nucleophilic trifluoromethylation of a protected 4-aminocyclohexanone precursor.
Issue 1: Low or No Isolated Yield After Aqueous Work-up
Question: After quenching my reaction (e.g., trifluoromethylation of N-Boc-4-aminocyclohexanone) and performing a standard aqueous extraction with ethyl acetate, my isolated yield is extremely low. Where did my product go?
Answer: This is a frequent issue stemming from the amphiphilic nature of the deprotected product. The free amino and hydroxyl groups render it significantly water-soluble, while the trifluoromethylcyclohexane backbone provides organic solubility.
Root Causes & Solutions:
-
High Aqueous Solubility: The free amino alcohol is likely partitioning into the aqueous layer during extraction.
-
Solution A: Salting Out. Before extraction, saturate the aqueous layer with sodium chloride (brine). This decreases the polarity of the aqueous phase, reducing the solubility of your organic product and driving it into the organic layer.
-
Solution B: Continuous or Repeated Extraction. Perform multiple extractions (5-7 times) with a suitable organic solvent. If the product is particularly polar, a more polar extraction solvent like a 3:1 mixture of chloroform and isopropanol can be effective at recovering water-soluble organic compounds.
-
Solution C: Solvent Evaporation. If the reaction solvent is water-miscible (e.g., THF, Dioxane), it's often best to remove it under reduced pressure before the aqueous work-up. This prevents the solvent from carrying your polar product into the aqueous phase.
-
-
Emulsion Formation: The product can act as a surfactant, leading to stubborn emulsions at the aqueous-organic interface, trapping your product.
-
Solution: Add brine to help break the emulsion. If it persists, filter the entire mixture through a pad of Celite® or diatomaceous earth.
-
-
Product Instability (Decomposition): The tertiary alcohol bearing the CF3 group can be sensitive to certain conditions.
-
Solution: Avoid using strong bases like NaOH or KOH for washing, as they can potentially promote HF elimination.[1] Use a milder base like saturated sodium bicarbonate (NaHCO₃) solution for neutralization. Perform the work-up at room temperature or below to minimize degradation.
-
Issue 2: Inability to Separate Cis and Trans Diastereomers
Question: My crude product is a 1:1 mixture of diastereomers (cis/trans), but they co-elute during flash column chromatography. How can I separate them?
Answer: Separating diastereomers of small, polar molecules like this is a classic challenge because their polarity and shape can be very similar. A multi-pronged approach is often necessary.
Solutions & Strategies:
-
Derivatization to Alter Polarity: The most robust method is to temporarily modify the molecule to exaggerate the physical differences between the diastereomers. The free amine is the ideal handle for this.
-
Recommended Protocol: Boc Protection. Protect the crude amine mixture with Di-tert-butyl dicarbonate (Boc₂O). The resulting N-Boc-protected diastereomers often exhibit significantly different retention factors (Rf) on silica gel, allowing for clean separation via flash chromatography.[2][3] The bulky Boc group can lock the cyclohexane into a more rigid conformation, amplifying the stereochemical difference. The Boc group can be easily removed later under acidic conditions.
-
-
Chromatography Optimization:
-
For the Free Amine: If you must chromatograph the free amine, add a small amount of triethylamine (~1%) or ammonia (e.g., use a pre-mixed 90:9:1 DCM/MeOH/NH₄OH solution) to the mobile phase. This deactivates acidic sites on the silica gel, preventing peak tailing and potentially improving resolution.
-
For Fluorinated Compounds: The unique properties of the CF₃ group can be exploited. Consider using specialized stationary phases. High-Performance Liquid Chromatography (HPLC) using a perfluorophenyl (PFP) column can offer enhanced selectivity for fluorinated molecules compared to standard C18 phases.[4]
-
-
Fractional Crystallization: This classical technique can be highly effective, especially on a larger scale.
-
Strategy: Convert the diastereomeric mixture of free amines into a salt using an acid like HCl or an organic acid.[5] The different spatial arrangements of the cis and trans isomers will lead to different crystal lattice energies for their respective salts. One diastereomeric salt will likely be less soluble in a given solvent system and will crystallize out preferentially. This process may require screening of several acids and solvent systems. For non-fluorinated aminocyclohexanols, crystallization from aqueous solutions at low temperatures is a documented method.[6][7]
-
Issue 3: Incomplete Deprotection or Silyl Ether Intermediate Present
Question: My synthesis involved the Ruppert-Prakash reagent (TMSCF₃) and an N-Boc protected aminoketone. After the acidic work-up, I still see the TMS-ether intermediate or the N-Boc protected product in my crude NMR.
Answer: This indicates either incomplete reaction or incomplete hydrolysis/deprotection during the work-up.
Solutions:
-
Ensure Complete Silyl Ether Hydrolysis: The initial trifluoromethylation adduct is a silyl ether, which must be hydrolyzed to the alcohol.
-
Protocol: After quenching the reaction, ensure a sufficiently long and vigorous stir with an acidic solution (e.g., 1 M HCl) for at least 30 minutes, and up to 8 hours if needed, to ensure complete cleavage of the O-Si bond.[8][9] Monitor the hydrolysis by TLC until the silyl ether spot has completely converted to the more polar alcohol spot.
-
-
Ensure Complete Boc Deprotection: If the final product requires the free amine, the Boc group must be removed.
-
Protocol: The most common method is treatment with a strong acid like trifluoroacetic acid (TFA) in dichloromethane (DCM) or HCl in dioxane/methanol. If your work-up used 1M HCl to hydrolyze the silyl ether, this is often not sufficient to fully remove the Boc group. A dedicated deprotection step after purification of the Boc-protected diastereomers is the standard and recommended workflow.
-
Frequently Asked Questions (FAQs)
Q1: What is the best way to monitor the reaction and purification by TLC? A1: For the free amine, use a polar mobile phase such as 10-20% methanol in dichloromethane with 1% ammonium hydroxide to prevent streaking. For the N-Boc protected intermediate, a less polar system like 20-40% ethyl acetate in hexanes is appropriate. Use a potassium permanganate (KMnO₄) stain for visualization, as the alcohol is UV-inactive.
Q2: My compound appears to be degrading upon storage. How can I store it properly? A2: Trifluoromethylated tertiary alcohols can be sensitive. For long-term storage, converting the free amine to its hydrochloride salt is highly recommended. The salt form is typically a more stable, crystalline solid. Store the free amine or the salt under an inert atmosphere (argon or nitrogen) at low temperatures (≤ 4°C).
Q3: Can I use reverse-phase chromatography for purification? A3: While possible, it can be challenging. Free amines often interact poorly with standard C18 columns, leading to broad peaks. If you must use reverse-phase, use a mobile phase containing a modifier like 0.1% TFA or formic acid. However, separating the cis/trans diastereomers will likely still be difficult. Purification of the N-Boc derivative on silica gel is generally more effective.
Q4: How can I confirm the stereochemistry of my isolated isomers? A4: Unambiguous assignment requires advanced analytical techniques. 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., NOESY) can reveal through-space correlations that help distinguish between cis (axial/equatorial relationships) and trans (diaxial or diequatorial) isomers. For an absolute confirmation, single-crystal X-ray crystallography is the gold standard.
Key Workflows & Protocols
Overall Purification and Isolation Strategy
The following diagram outlines the recommended workflow for obtaining pure diastereomers of 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol from a crude reaction mixture.
Caption: Recommended workflow for isolation of pure stereoisomers.
Protocol 1: Purification via N-Boc Protection and Chromatography
This protocol is the most reliable method for separating the cis and trans diastereomers.
-
Dissolve Crude Amine: Dissolve the crude mixture of diastereomers (1.0 eq) in a suitable solvent like dichloromethane (DCM) or THF (approx. 0.1 M).
-
Add Base: Add a base such as triethylamine (1.5 eq) or diisopropylethylamine (DIPEA).
-
Add Boc Anhydride: Add Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir overnight.
-
Monitor Reaction: Check for completion by TLC. The product spots should be less polar than the starting amines.
-
Work-up: Quench the reaction with water. Extract the mixture with ethyl acetate. Wash the combined organic layers with saturated NaHCO₃ solution and then brine.
-
Dry and Concentrate: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Chromatography: Purify the resulting crude oil/solid by flash column chromatography on silica gel. Use a gradient elution, for example, starting with 5% ethyl acetate in hexanes and gradually increasing to 30-40%. The two N-Boc protected diastereomers should elute as separate bands.
-
Deprotection: Dissolve the isolated pure N-Boc protected isomer in DCM (0.1 M). Add an excess of trifluoroacetic acid (TFA, 10-20 eq) and stir at room temperature for 1-4 hours until TLC shows complete consumption of the starting material.
-
Final Work-up: Remove the solvent and excess TFA under reduced pressure (co-evaporate with toluene if necessary). Dissolve the residue in DCM and wash carefully with saturated NaHCO₃ solution until the aqueous layer is basic. Extract the aqueous layer, dry the combined organic layers, and concentrate to yield the pure, deprotected amine diastereomer.
Troubleshooting Isomer Separation: A Decision Tree
Caption: Decision tree for tackling diastereomer separation.
Data Summary: Chromatographic Conditions
| Compound Form | Stationary Phase | Typical Mobile Phase | Key Considerations |
| Free Amine | Silica Gel | 10-20% MeOH in DCM + 1% NH₄OH | Prone to peak tailing; resolution is often poor. |
| N-Boc Protected | Silica Gel | 10-40% EtOAc in Hexanes | Highly Recommended. Significantly improves resolution. |
| Free Amine (HPLC) | Perfluorophenyl (PFP) | Acetonitrile/Water + 0.1% FA | Can provide better selectivity for fluorinated compounds.[4][10] |
References
- Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography.
- Deoxytrifluoromethylation/aromatization of cyclohexan(en)ones to access highly substituted trifluoromethyl arenes.
- Base-Induced Instability of Fluorotelomer Alcohols.
- Combining ketoreductase and amine transaminase for 4- aminocyclohexanol synthesis. Publication Server of the University of Greifswald.
- Technical Support Center: Chiral Resolution of Fluorin
- 1-trifluoromethyl-1-cyclohexanol. Organic Syntheses Procedure.
- Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography.
- Process for the preparation of trans-4-aminocyclohexanol.
- Search for improved fluorinated stationary phases for separation of fluorine-containing pharmaceuticals
- PROCEDURE FOR THE PRODUCTION OF TRANS-4-AMINOCICLOHEXANOL.
- Synthesis of Trifluoromethylated Alcohols Using TMSCF3: Applic
- Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. MDPI.
- One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase.
- Workup for Polar and Water-Soluble Solvents. University of Rochester.
- Organophotoredox-Driven Three-Component Synthesis of β‑Trifluoromethyl β‑Amino Ketones.
- Synthesis of Trifluoromethyl
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- 2. researchgate.net [researchgate.net]
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Validation & Comparative
A Comparative Guide to the Structural Validation of 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol
Introduction: The Imperative of Stereochemical Precision in Fluorinated Scaffolds
In modern drug discovery, the spatial arrangement of atoms—the stereochemistry—is not a trivial detail; it is a critical determinant of a molecule's biological activity, pharmacokinetic profile, and safety. Fluorinated compounds, particularly those incorporating the trifluoromethyl (CF₃) group, have become indispensable motifs for enhancing metabolic stability, binding affinity, and membrane permeability.[1] The compound 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol is a prime example of a molecular scaffold where these two crucial elements converge. It features a rigid cyclohexane ring, a basic amino group for potential salt formation and hydrogen bonding, a tertiary alcohol, and the powerfully electron-withdrawing trifluoromethyl group.
The cyclohexane ring can exist in multiple conformations, with the chair form being the most stable. Substituents on this ring can occupy either axial or equatorial positions, leading to different stereoisomers (cis/trans) with distinct pharmacological profiles.[2][3] Therefore, unambiguous determination of the three-dimensional structure of 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol is not merely an academic exercise but a prerequisite for its rational application in drug development programs.[4][5]
This guide provides an in-depth technical comparison of the methods used for the structural validation of this key building block, with a primary focus on the definitive technique of single-crystal X-ray crystallography. We will explore the causality behind experimental choices, compare the gold-standard crystallographic approach with complementary analytical techniques, and present the data in a clear, comparative format for researchers, scientists, and drug development professionals.
Part I: The Gold Standard: Single-Crystal X-ray Crystallography
For the unambiguous determination of a molecule's absolute and relative stereochemistry, single-crystal X-ray crystallography remains the unparalleled gold standard.[6] It provides a precise three-dimensional map of electron density, from which atomic positions, bond lengths, bond angles, and torsional angles can be determined with exceptional accuracy. This allows for the direct visualization of the chair conformation, the specific axial or equatorial placement of each substituent, and the intermolecular interactions, such as hydrogen bonding, that govern the crystal packing.
Experimental Protocol 1: Synthesis and Crystallization
The journey to a crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.
Step 1: Synthesis of 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol
A plausible and efficient synthesis route starts with a commercially available precursor, 4-aminocyclohexanone.
-
Protection of the Amine: The primary amine of 4-aminocyclohexanone hydrochloride is first protected, for instance, as a tert-butoxycarbonyl (Boc) derivative, to prevent side reactions.
-
Trifluoromethylation: The key step involves the nucleophilic addition of a trifluoromethyl group to the ketone. The Ruppert-Prakash reagent, (trifluoromethyl)trimethylsilane (TMSCF₃), is a common and effective choice for this transformation, typically activated by a fluoride source.[7][8]
-
Deprotection: The Boc protecting group is removed under acidic conditions (e.g., trifluoroacetic acid or HCl in an organic solvent) to yield the target compound.
-
Purification: The final product is rigorously purified, typically by column chromatography or recrystallization, to achieve the >99% purity required for successful crystallization.
Step 2: Crystal Growth
Growing single crystals is often the most challenging step, requiring systematic screening of various conditions. For a polar, amino alcohol like our target compound, slow evaporation from a mixed solvent system is a logical starting point.[9][10]
-
Solvent Selection: Dissolve the purified compound (~10-20 mg) in a minimal amount of a "good" solvent in which it is readily soluble (e.g., methanol or ethanol).
-
Addition of Anti-Solvent: Slowly add a "poor" solvent (an "anti-solvent") in which the compound is sparingly soluble (e.g., diethyl ether or hexane) dropwise until the solution becomes faintly turbid.
-
Clarification: Add a single drop of the "good" solvent to redissolve the precipitate and clarify the solution.
-
Slow Evaporation: Cover the vial with a cap containing a few pinholes to allow for very slow evaporation of the more volatile solvent over several days to weeks at a constant temperature (e.g., 4°C or room temperature). The goal is to allow molecules to slowly and orderly deposit onto a growing crystal lattice.[11]
Workflow for Structural Validation
The overall process, from synthesis to final structural comparison, is a multi-stage workflow that integrates experimental and computational methods.
Caption: Workflow for the structural validation of 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol.
Structural Analysis and Interpretation
Assuming successful crystallization of the trans isomer, the X-ray data would provide a wealth of information. The trans configuration, where the amino and hydroxyl groups are on opposite faces of the ring, is often thermodynamically preferred.
Key Structural Insights from X-ray Crystallography:
-
Absolute Stereochemistry: Unambiguous confirmation of the cis or trans relationship between the C1-hydroxyl/trifluoromethyl and C4-amino groups.
-
Conformation: Direct observation of the chair conformation of the cyclohexane ring.
-
Substituent Positions: Precise determination of whether the substituents (NH₂, CF₃, OH) occupy axial or equatorial positions. Conformational analysis principles suggest that the sterically demanding trifluoromethyl group will strongly prefer the equatorial position to minimize 1,3-diaxial strain.[12][13] The amino group would consequently also occupy an equatorial position in the more stable trans isomer.
-
Intermolecular Forces: Identification of hydrogen bonding networks involving the amino (donor), hydroxyl (donor/acceptor), and fluoride atoms (weak acceptor), which dictate the crystal's packing and influence physical properties like melting point and solubility.
Table 1: Representative Crystallographic Data for trans-4-Amino-1-(trifluoromethyl)cyclohexan-1-ol (Note: As no public crystal structure exists, this data is representative of a typical small organic molecule for illustrative purposes.)
| Parameter | Value |
| Chemical Formula | C₇H₁₂F₃NO |
| Formula Weight | 183.17 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a, b, c (Å) | 10.9, 13.5, 15.7 |
| α, β, γ (°) | 90, 107.3, 90 |
| Volume (ų) | 2223.6 |
| Z (molecules/cell) | 4 |
| Calculated Density | 1.367 g/cm³ |
| R-factor (final) | < 0.05 |
Part II: A Comparative Analysis with Alternative Techniques
While X-ray crystallography is definitive, other widely used analytical techniques provide complementary and corroborating evidence. They are particularly valuable when single crystals cannot be obtained.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for structural elucidation in solution.[14] For 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol, a suite of NMR experiments would be employed.
-
¹H NMR: Provides information on the proton environment. The chemical shifts and coupling constants of the cyclohexane ring protons can infer their axial or equatorial nature. Axial protons typically resonate at a higher field (lower ppm) and exhibit large (~10-13 Hz) trans-diaxial couplings to adjacent axial protons.
-
¹³C NMR: Shows the number of unique carbon atoms. The carbon bearing the CF₃ group will appear as a quartet due to coupling with the three fluorine atoms.
-
¹⁹F NMR: A simple and powerful experiment for fluorinated compounds. The CF₃ group will appear as a singlet, and its chemical shift can be indicative of its electronic environment.[7]
-
NOE (Nuclear Overhauser Effect) Experiments: These experiments detect protons that are close in space (< 5 Å), regardless of whether they are bonded. A strong NOE between protons at C1 and C3/C5 would provide compelling evidence for their 1,3-diaxial relationship, helping to confirm the chair conformation and relative stereochemistry.[6]
Mass Spectrometry (MS)
Mass spectrometry is primarily used to determine the molecular weight and elemental formula of a compound.[15][16] High-resolution mass spectrometry (HRMS) can confirm the elemental composition (C₇H₁₂F₃NO) with high accuracy, validating the successful synthesis. While standard MS techniques cannot distinguish between stereoisomers, specialized chiral MS methods are an emerging area.[6]
Computational Modeling
In silico methods, such as Density Functional Theory (DFT), are invaluable for predicting the most stable conformation of a molecule.[17][18][19] By calculating the relative energies of different possible isomers (e.g., chair with axial CF₃ vs. equatorial CF₃), computational models can predict the thermodynamically favored structure. These predictions, when consistent with NMR and X-ray data, provide a high degree of confidence in the structural assignment.
Table 2: Comparison of Primary Structural Elucidation Techniques
| Technique | Type of Information | Sample State | Strengths | Limitations |
| X-ray Crystallography | Absolute 3D structure, bond lengths/angles, packing | Solid (Crystal) | Unambiguous and definitive determination of stereochemistry.[6] | Requires diffraction-quality single crystals, which can be difficult to grow. |
| NMR Spectroscopy | Connectivity, relative stereochemistry, conformation in solution | Liquid | Provides detailed structural information in a biologically relevant state. | Structure is inferred from spectral data, not directly observed; can be ambiguous. |
| Mass Spectrometry | Molecular weight, elemental formula | Gas/Liquid | Extremely sensitive, requires minimal sample.[15] | Generally cannot differentiate between stereoisomers. |
| Computational Modeling | Relative conformational energies, predicted geometry | In Silico | Provides energetic rationale for observed structures; no sample needed.[18] | Model accuracy depends on the level of theory; it is a prediction, not a measurement. |
Visualizing the Validated Structure
A diagram of the final, validated structure highlights the key features that define its chemical behavior.
Caption: Key structural features of the validated trans isomer. (Note: A placeholder is used for the chemical structure image).
Conclusion
The structural validation of 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol is a critical step towards its use as a building block in pharmaceutical research. While techniques like NMR, MS, and computational modeling provide essential, complementary data, single-crystal X-ray crystallography stands alone in its ability to deliver a definitive, unambiguous, and high-resolution portrait of the molecule's three-dimensional architecture. This guide has outlined the integrated workflow required for such a validation, emphasizing the causal logic behind the experimental choices. By confirming the stereochemical and conformational integrity of this key fluorinated scaffold, researchers can proceed with confidence in the design and synthesis of next-generation therapeutics.
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Santos, J. L., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Retrieved from [Link]
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van Oeveren, A., et al. (2006). Discovery of 6-N,N-bis(2,2,2-trifluoroethyl)amino- 4-trifluoromethylquinolin-2(1H)-one as a novel selective androgen receptor modulator. Journal of Medicinal Chemistry. Retrieved from [Link]
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A Senior Application Scientist's Guide: Comparative Analysis of Synthetic Routes to Trifluoromethylated Aminocyclohexanols
Introduction: The Strategic Value of Trifluoromethylated Aminocyclohexanols in Drug Discovery
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational drug design. The trifluoromethyl (CF3) group, in particular, is a powerful modulator of a compound's physicochemical and biological properties.[1][2] Its high electronegativity and lipophilicity can enhance metabolic stability by blocking sites of oxidation, improve membrane permeability, and increase binding affinity to biological targets.[1][3] When this privileged functional group is installed onto an aminocyclohexanol core—a scaffold present in numerous bioactive molecules—the resulting structures become highly valuable building blocks for novel therapeutics.
However, the synthesis of these complex motifs is non-trivial. The precise installation of three distinct functional groups—a hydroxyl, an amine, and a trifluoromethyl group—onto a cyclohexane ring presents significant challenges in terms of regioselectivity and stereocontrol. Researchers in drug development require robust, flexible, and scalable synthetic routes to access specific isomers for structure-activity relationship (SAR) studies.
This guide provides a comparative analysis of the principal synthetic strategies for preparing trifluoromethylated aminocyclohexanols. Moving beyond a simple recitation of protocols, we will delve into the mechanistic underpinnings and causal logic behind each route, offering field-proven insights to help you select and optimize the ideal pathway for your research objectives.
Chapter 1: Ketone-Centric Strategies: Building from Cyclohexanones
Cyclohexanones are readily available and highly versatile starting materials, making them a logical and common entry point for the synthesis of trifluoromethylated aminocyclohexanols. These strategies typically involve the initial introduction of the CF3 group onto the keto-carbonyl, followed by transformations to install the amine functionality.
Route A: Direct Nucleophilic Trifluoromethylation of Cyclohexanones
This is arguably the most direct approach, relying on the nucleophilic addition of a "CF3-" equivalent to the ketone. The dominant method for this transformation utilizes (trifluoromethyl)trimethylsilane (TMSCF3), known as the Ruppert-Prakash reagent.[4] This reagent offers a safe and efficient source of the trifluoromethyl nucleophile upon activation by a fluoride source.[5][6]
Mechanistic Rationale: The reaction is initiated by a catalytic amount of a fluoride source (e.g., TBAF, CsF) that attacks the silicon atom of TMSCF3, generating a hypervalent silicate intermediate. This intermediate releases the trifluoromethyl anion (CF3-), a potent nucleophile that readily attacks the electrophilic carbonyl carbon of the cyclohexanone. The resulting silylated hemiacetal is then hydrolyzed upon aqueous workup to yield the tertiary trifluoromethyl carbinol.
Workflow Diagram: Nucleophilic Trifluoromethylation
Caption: Workflow for Ruppert-Prakash trifluoromethylation of a cyclohexanone.
Subsequent Elaboration to Aminocyclohexanols: Once the trifluoromethyl carbinol is formed, the synthesis can proceed via several pathways:
-
Oxidation and Reductive Amination: The tertiary alcohol can be oxidized to the corresponding ketone (if a secondary alcohol was formed from a cyclohexenone precursor), which is then subjected to reductive amination.
-
Mitsunobu Reaction: Direct conversion of the hydroxyl group to an amine precursor (e.g., an azide or phthalimide) followed by reduction. This proceeds with inversion of stereochemistry.
-
Dehydration and Hydroamination: Dehydration to form a vinyl-CF3 intermediate, followed by hydroamination, can provide access to different isomers.[7]
Experimental Protocol: Synthesis of 1-(Trifluoromethyl)cyclohexan-1-ol
-
To a stirred solution of cyclohexanone (1.0 equiv) in anhydrous THF (0.2 M) under an argon atmosphere at 0 °C, add (trifluoromethyl)trimethylsilane (TMSCF3, 1.5 equiv).
-
Add a solution of tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 0.1 equiv) dropwise over 10 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours, monitoring by TLC or GC-MS for the disappearance of the starting material.
-
Upon completion, quench the reaction by the slow addition of 1 M HCl (aq).
-
Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the title compound.[5][8]
Route B: Organocatalytic Cascade Reactions for Enantioselective Synthesis
For applications requiring high stereocontrol, organocatalytic cascade reactions represent a state-of-the-art approach. These methods can construct complex chiral molecules in a single pot with high efficiency and enantioselectivity. A notable example is the Michael/aldol cascade between trifluoroacetoacetates and α,β-unsaturated enones, catalyzed by cinchona alkaloid-based primary amines.[9]
Mechanistic Rationale: The primary amine catalyst condenses with the enone to form a chiral enamine intermediate. This enamine undergoes a stereoselective Michael addition to the trifluoroacetoacetate. The resulting intermediate then undergoes an intramolecular aldol condensation, cyclizing to form the β-CF3-cyclohexanone product and regenerating the catalyst. The stereochemistry is dictated by the chiral environment provided by the organocatalyst.
Data Table: Performance of Organocatalytic Cascade Reaction [9]
| Catalyst | Co-catalyst | Substrate | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (% ee) |
|---|---|---|---|---|---|
| Cinchona-based amine | Benzoic Acid | Chalcone | 99% | >20:1 | 99% |
| Cinchona-based amine | TFA | Chalcone | 69% (cyclohexenone) | N/A | 96% |
Causality Behind Experimental Choices: The choice of acidic co-catalyst is critical. A mild acid like benzoic acid favors the Michael/aldol cascade to produce the desired cyclohexanone. In contrast, a stronger acid like trifluoroacetic acid (TFA) promotes a subsequent dehydration, leading to the formation of a β-CF3-cyclohexenone. This provides a synthetic "switch" to access different scaffolds from the same starting materials.[9]
Chapter 2: Ring-Opening Strategies: Building from Epoxides
The ring-opening of epoxides with amines is a classical and highly effective method for the synthesis of β-amino alcohols.[10] This strategy ensures a defined 1,2-relationship between the hydroxyl and amino groups with inherent anti-diastereoselectivity.
Route C: Aminolysis of Trifluoromethylated Cyclohexene Oxides
This route begins with the epoxidation of a trifluoromethyl-substituted cyclohexene. The resulting epoxide is then subjected to nucleophilic attack by an amine.
Mechanistic Rationale: The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[11] The amine attacks one of the electrophilic carbons of the epoxide ring, leading to simultaneous C-N bond formation and C-O bond cleavage. This backside attack results in an inversion of configuration at the carbon center being attacked, leading to an overall anti-addition of the amine and hydroxyl groups across the former double bond.
Regioselectivity—The Decisive Factor: In an unsymmetrical epoxide, the regioselectivity of the amine attack is paramount. Under neutral or basic conditions (using strong nucleophiles), the amine will preferentially attack the sterically less hindered carbon atom.[11][12] For a 1-trifluoromethylcyclohexene oxide, this means the amine will attack the C2 position, yielding a trans-2-amino-1-(trifluoromethyl)cyclohexanol.
Workflow Diagram: Epoxide Ring-Opening
Caption: Regio- and stereoselective synthesis via epoxide aminolysis.
Experimental Protocol: Ring-Opening of 1-Trifluoromethylcyclohexene Oxide
-
To a solution of 1-trifluoromethylcyclohexene oxide (1.0 equiv) in isopropanol (0.5 M), add the desired amine (e.g., benzylamine, 2.0 equiv).
-
Heat the reaction mixture at reflux (approx. 82 °C) for 12 hours, monitoring progress by LC-MS.
-
After cooling to room temperature, remove the solvent and excess amine under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with 1 M NaHCO3 (aq) and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.
-
Purify the crude product by flash column chromatography to yield the trans-β-amino alcohol.[13]
Trustworthiness of the Protocol: This protocol is self-validating due to the inherent nature of the SN2 reaction on an epoxide. The anti-stereochemistry and regioselectivity (attack at the less substituted carbon) are predictable and reliable outcomes, making this a trustworthy method for accessing the trans-1,2-aminocyclohexanol isomer.
Chapter 3: A Bio-Inspired Approach: Reduction of Keto-Oximes
Nature often utilizes imines and related functional groups as precursors to amines. This principle can be applied to the synthesis of trifluoromethylated aminocyclohexanols by first preparing a trifluoromethylated hydroxy-oxime, which is subsequently reduced.
Route D: Trifluoromethylation of Keto-Oximes followed by Reduction
This elegant strategy involves the chemoselective trifluoromethylation of a β-keto-oxime. The presence of the C=N bond allows for a directed trifluoromethylation at the C=O bond, followed by reduction of the oxime to the primary amine.
Mechanistic Rationale & Experimental Data: Researchers have demonstrated that the Ruppert-Prakash reagent (TMSCF3) adds with high chemo- and stereoselectivity to the carbonyl group of β-keto-benzyl-O-oximes derived from natural monoterpenes.[5][8] The trifluoromethylation proceeds exclusively at the C=O bond, leaving the C=N-OBn moiety intact.[14] The subsequent reduction of the hydroxy-oxime intermediate with a reducing agent like LiAlH4 or H2/Pd-C yields the corresponding α-trifluoromethyl-β-amino alcohol.
Data Table: Two-Step Synthesis from Monoterpene Keto-Oximes [5]
| Keto-Oxime Substrate | Trifluoromethylation Yield (%) | Reduction Yield (%) | Overall Yield (%) |
|---|---|---|---|
| (+)-Nopinone derivative | 81% | 82% | ~66% |
| (-)-Verbanone derivative | 89% | 85% | ~76% |
| (+)-Camphorquinone derivative| 95% | 88% | ~84% |
Causality Behind Experimental Choices: The use of a benzyl-O-oxime is strategic. It serves as a stable protecting group for the nitrogen that can be readily removed during the reduction step. The high chemoselectivity of the trifluoromethylation for the ketone over the oxime is a key advantage, simplifying the reaction and avoiding the need for protecting group manipulations on the carbonyl.[5] This route is particularly powerful when starting from chiral pool materials like monoterpenes, as the inherent chirality of the starting material can direct the stereochemical outcome of the reactions.
Chapter 4: Comparative Analysis and Outlook
Choosing the optimal synthetic route depends on several factors, including the desired stereochemistry, scalability, and available starting materials.
Master Comparison Table: Synthetic Routes to Trifluoromethylated Aminocyclohexanols
| Metric | Route A: Ketone Trifluoromethylation | Route B: Organocatalytic Cascade | Route C: Epoxide Ring-Opening | Route D: Keto-Oxime Reduction |
|---|---|---|---|---|
| Stereocontrol | Moderate; depends on subsequent steps. Often yields diastereomeric mixtures. | Excellent enantiocontrol (>95% ee).[9] | Excellent diastereocontrol (anti-addition). | Good; can be directed by chiral starting materials.[5] |
| Regiochemistry | Defined by starting ketone. | Defined by cascade cyclization. | Highly predictable (attack at less hindered carbon). | Defined by starting keto-oxime. |
| Key Precursor | Cyclohexanone | α,β-Unsaturated Enone | Trifluoromethylated Cyclohexene | β-Keto-oxime |
| Operational Simplicity | Moderate; requires handling of TMSCF3 and fluoride catalysts. | High; one-pot cascade. | Moderate; requires epoxide synthesis. | Moderate; two distinct steps (addition, reduction). |
| Scalability | Generally good. | Can be challenging to scale organocatalytic reactions. | Good; epoxide openings are often robust. | Good; standard, well-understood reactions. |
| Versatility | High; many cyclohexanones are commercially available. | Moderate; depends on substrate scope of the catalyst. | High; various amines can be used as nucleophiles. | Moderate; requires synthesis of keto-oxime precursor. |
Expert Insights & Recommendations
-
For Rapid Access to Diverse Analogs: Route A (Direct Trifluoromethylation) is often the quickest path for initial SAR studies, especially if stereochemistry is not an immediate concern. Its reliance on common cyclohexanone starting materials is a major advantage.
-
For a Specific Enantiomer: Route B (Organocatalytic Cascade) is the superior choice when high enantiopurity is required from the outset. This method builds in the chirality efficiently, avoiding tedious chiral separations later on.
-
For trans-1,2-Isomers: Route C (Epoxide Ring-Opening) is the most reliable and direct method for obtaining trans-1,2-aminocyclohexanols due to the predictable anti-diastereoselectivity of the SN2 ring-opening.
-
For Bio-Inspired, Chiral Synthesis: Route D (Keto-Oxime Reduction) offers a powerful approach when starting from complex, chiral natural products, leveraging the existing stereocenters to guide the synthesis.
The field continues to evolve, with ongoing research into new trifluoromethylation reagents and more efficient catalytic systems. As the demand for complex fluorinated molecules grows, we can anticipate the development of even more sophisticated and streamlined synthetic strategies that combine the best features of the routes discussed herein.
References
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Enantioselective synthesis of trifluoromethyl substituted cyclohexanones via an organocatalytic cascade Michael/aldol reaction. Organic & Biomolecular Chemistry, RSC Publishing.
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Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. Molecules, MDPI.
- A new synthesis of trifluoromethylated cyclohexenes.
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Deoxytrifluoromethylation/aromatization of cyclohexan(en)ones to access highly substituted trifluoromethyl arenes. ResearchGate.
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Insights into Deoxytrifluoromethylation/Aromatization to Access Highly Substituted Trifluoromethyl Arenes. PMC, NIH.
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Synthesis of β-amino-α-trifluoromethyl alcohols and their applications in organic synthesis. Beilstein Journal of Organic Chemistry.
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Kulinkovich Reaction. SynArchive.
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Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules, MDPI.
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Kulinkovich-de Meijere Reaction. Organic Chemistry Portal.
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Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences.
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Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols. Chemical Communications, RSC Publishing.
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Stereodivergent entry to β-branched β-trifluoromethyl α-amino acid derivatives by sequential catalytic asymmetric reactions. Chemical Science, RSC Publishing.
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A Novel and Efficient Continuous-Flow Route To Prepare Trifluoromethylated N‑Fused Heterocycles for Drug Discovery and Pharmaceutical Manufacturing. Vapourtec.
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Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules.
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Synthesis of 1-Trifluorometylindanes and Close Structures: A Mini Review. Organics, MDPI.
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Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. ResearchGate.
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Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. PubMed.
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Pharmaceuticals, MDPI.
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Asymmetric synthesis of trifluoromethylated amines via catalytic enantioselective isomerization of imines. PubMed.
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Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione.
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Ring-Opening of Epoxides with Amines for Synthesis of β-Amino Alcohols in a Continuous-Flow Biocatalysis System. Molecules, MDPI.
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N-Trifluoromethyl Amines and Azoles: An Underexplored Functional Group in the Medicinal Chemist's Toolbox. Journal of Medicinal Chemistry.
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Catalytic Asymmetric Synthesis of Trifluoromethylated γ-Amino Acids via Umpolung Addition of Trifluoromethyl Imines to Carboxylic Acid Derivatives. Journal of the American Chemical Society.
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Efficient Synthesis of Trifluoromethyl Amines through a Formal Umpolung Strategy from the Bench‐Stable Precursor (Me4N)SCF3. Angewandte Chemie.
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Kulinkovich Reaction. Organic Chemistry Portal.
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Facile Syntheses of Aminocyclopropanes: N,N-Dibenzyl-N-(2-ethenylcyclopropyl)amine. Organic Syntheses.
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Synthesis of α,γ-Chiral Trifluoromethylated Amines through the Stereospecific Isomerization of α-Chiral Allylic Amines. Organic Letters.
-
Kulinkovich reaction. Wikipedia.
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Regioselective C–H Trifluoromethylation of Aromatic Compounds by Inclusion in Cyclodextrins. ChemRxiv.
-
Ring-opening mechanism of epoxides with alcohol and tertiary amines. RSC Publishing.
-
Synthetic routes to γ‐CF3‐allenamides. ResearchGate.
-
Ring-opening reactions of epoxides: Strong nucleophiles. Khan Academy.
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Synthesis of CF3‐substituted amines cis/trans‐10 and carboxylic acids... ResearchGate.
-
Asymmetric aza-Henry reaction toward trifluoromethyl β-nitroamines and biological investigation of their adamantane-type derivatives. Frontiers in Chemistry.
-
Tertiary amines as highly efficient catalysts in the ring-opening reactions of epoxides with amines or thiols in H2O: Expeditious approach to β-amino alcohols and β-aminothioethers. ResearchGate.
-
(A) Design of α‐CF3‐substituted bicyclic amines 1 a–d. (B) A reported... ResearchGate.
-
α‐CF3‐Substituted Saturated Bicyclic Amines: Advanced Building Blocks for Medicinal Chemistry. Chemistry – A European Journal.
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A Comparative Guide to the Biological Activity of 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol and its Non-fluorinated Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into bioactive molecules is a cornerstone of rational drug design. The unique physicochemical properties imparted by fluorine, particularly in the form of a trifluoromethyl (CF3) group, can profoundly influence a compound's pharmacokinetic and pharmacodynamic profile. This guide offers an in-depth comparison of the anticipated biological activity of 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol and its non-fluorinated counterpart, 4-aminocyclohexanol. While direct comparative biological data for these specific molecules is not extensively available in the public domain, this guide synthesizes established principles of medicinal chemistry and available data on related structures to provide a robust, predictive comparison.
The Trifluoromethyl Group: A Game-Changer in Drug Design
The substitution of a methyl group or a hydrogen atom with a trifluoromethyl group can induce a cascade of changes in a molecule's properties.[1][2] These alterations are pivotal in optimizing a lead compound into a viable drug candidate. The high electronegativity of the fluorine atoms in a CF3 group creates a strong electron-withdrawing effect, influencing the acidity and basicity of neighboring functional groups.[3] This can, in turn, affect how a molecule interacts with its biological target.
One of the most significant impacts of trifluoromethylation is the enhancement of metabolic stability.[2] The carbon-fluorine bond is exceptionally strong, making it resistant to cleavage by metabolic enzymes like the cytochrome P450 family.[3] This increased stability can lead to a longer in vivo half-life and improved bioavailability. Furthermore, the lipophilicity of a molecule is often increased by the introduction of a CF3 group, which can enhance its ability to cross cellular membranes and the blood-brain barrier.[1]
Physicochemical Properties: A Tale of Two Analogs
The structural difference between 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol and 4-aminocyclohexanol, while seemingly minor, leads to significant disparities in their predicted physicochemical properties. These differences are foundational to understanding their likely divergent biological activities.
| Property | 4-aminocyclohexanol | 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol | Rationale for Difference |
| Molecular Weight | 115.17 g/mol | 185.17 g/mol | Addition of a CF3 group in place of a hydrogen atom. |
| LogP (Predicted) | ~ -0.4 | ~ 1.0 | The trifluoromethyl group significantly increases lipophilicity.[1] |
| pKa (Predicted) | ~ 9.5 (amino group) | ~ 8.5 (amino group) | The electron-withdrawing CF3 group reduces the basicity of the amino group.[3] |
| Metabolic Stability | Lower | Higher | The C-F bonds are highly resistant to metabolic oxidation.[2] |
Comparative Biological Activity: A Predictive Analysis
While direct head-to-head biological assay data for 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol and 4-aminocyclohexanol is scarce, we can extrapolate their potential activities based on studies of related compounds and the known effects of trifluoromethylation. Derivatives of 4-aminocyclohexanone have been investigated as novel analgesics, suggesting a potential role for these scaffolds in targeting the central nervous system.[1][4]
A Hypothetical Scenario: Targeting a CNS Receptor
Let us consider a hypothetical scenario where both compounds are evaluated for their binding affinity to a central nervous system (CNS) receptor, for instance, a G-protein coupled receptor (GPCR) implicated in pain pathways.
Expected Outcome:
It is highly probable that 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol would exhibit a higher binding affinity and potency compared to its non-fluorinated analog.
Justification:
-
Enhanced Receptor Interactions: The trifluoromethyl group, with its larger van der Waals radius compared to hydrogen, can engage in favorable hydrophobic interactions within the receptor's binding pocket.[1] The strong dipole of the C-F bonds can also lead to beneficial electrostatic or dipolar interactions that are not possible with the non-fluorinated analog.
-
Increased Lipophilicity and CNS Penetration: The higher predicted LogP of the trifluoromethylated compound suggests better passive diffusion across the blood-brain barrier, leading to higher effective concentrations at the CNS target.[1]
-
Conformational Rigidity: The bulky trifluoromethyl group can restrict the conformational flexibility of the cyclohexyl ring, potentially locking the molecule into a bioactive conformation that is more favorable for receptor binding.
The following diagram illustrates the potential impact of the trifluoromethyl group on receptor binding.
Caption: Predicted binding interactions of fluorinated vs. non-fluorinated analogs.
Experimental Protocols
To empirically validate the predicted differences in biological activity, a series of in vitro and in vivo experiments would be necessary.
In Vitro Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of each compound for a specific receptor.
Methodology:
-
Membrane Preparation: Prepare cell membranes expressing the target receptor.
-
Radioligand Binding: Incubate the membranes with a known radiolabeled ligand for the receptor in the presence of increasing concentrations of the test compounds (4-aminocyclohexanol and 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol).
-
Separation and Scintillation Counting: Separate the bound from the unbound radioligand by rapid filtration and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) and calculate the Ki value using the Cheng-Prusoff equation.
Caption: Workflow for an in vitro receptor binding assay.
In Vivo Analgesic Activity Assay (e.g., Hot Plate Test)
Objective: To assess the analgesic efficacy of the compounds in an animal model of pain.
Methodology:
-
Animal Acclimation: Acclimate mice to the hot plate apparatus.
-
Baseline Measurement: Measure the baseline latency for the mice to respond to the heat (e.g., licking a paw or jumping).
-
Compound Administration: Administer a specific dose of each compound (or vehicle control) to different groups of mice.
-
Post-treatment Measurement: At various time points after administration, place the mice back on the hot plate and measure their response latency.
-
Data Analysis: Compare the post-treatment latencies to the baseline latencies to determine the analgesic effect.
Conclusion
Based on established principles of medicinal chemistry, it is reasonable to predict that 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol will exhibit enhanced biological activity compared to its non-fluorinated analog, 4-aminocyclohexanol . This predicted superiority stems from the trifluoromethyl group's ability to increase lipophilicity, enhance metabolic stability, and potentially engage in more favorable interactions within a biological target's binding site.
References
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Lednicer, D., VonVoigtlander, P. F., & Emmert, D. E. (1980). 4-Amino-4-arylcyclohexanones and their derivatives, a novel class of analgesics. 1. Modification of the aryl ring. Journal of Medicinal Chemistry, 23(4), 424-430. [Link]
-
Zarghi, A., & Arfaei, S. (2011). The role of fluorine in medicinal chemistry. Iranian Journal of Pharmaceutical Research, 10(4), 645. [Link]
-
PubChem. (n.d.). 4-Aminocyclohexanol. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Trifluoromethyl Group: Enhancing Potency in Pharmaceutical Intermediates. Retrieved from [Link]
-
Lednicer, D., Von Voigtlander, P. F., & Emmert, D. E. (1981). 4-aryl-4-aminocyclohexanones and their derivatives, a novel class of analgesics. 3. m-Hydroxyphenyl derivates. Journal of medicinal chemistry, 24(3), 341-346. [Link]
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]
-
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]
-
Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of enzyme inhibition and medicinal chemistry, 22(5), 527-540. [Link]
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- 3. Explore all Compounds - ChEMBL [ebi.ac.uk]
- 4. 4-Amino-4-arylcyclohexanones and their derivatives, a novel class of analgesics. 1. Modification of the aryl ring - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol Derivatives in Kinase Inhibition and CNS Penetration
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing moieties has become a cornerstone for enhancing the pharmacological properties of drug candidates. The trifluoromethyl (CF3) group, in particular, is prized for its ability to modulate lipophilicity, improve metabolic stability, and increase binding affinity.[1][2] This guide provides an in-depth comparison of derivatives built upon the 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol scaffold, a building block of increasing interest for the development of potent kinase inhibitors and central nervous system (CNS) active agents.
The Strategic Advantage of the 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol Scaffold
The 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol scaffold offers a unique combination of features that make it an attractive starting point for drug design. The trifluoromethyl group enhances lipophilicity, which can facilitate passage through biological membranes, including the blood-brain barrier.[2] Furthermore, the C-F bond's strength contributes to increased metabolic stability by making the molecule more resistant to enzymatic degradation.[1] The cyclohexane ring provides a rigid, three-dimensional structure that allows for precise orientation of substituents to interact with biological targets, while the amino and hydroxyl groups offer key points for hydrogen bonding and further derivatization.
Comparative Efficacy in Kinase Inhibition
While direct comparative studies on a broad series of 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol derivatives are not extensively available in the public domain, we can infer their potential and structure-activity relationships (SAR) from patent literature and studies on analogous structures. The primary focus for this scaffold has been in the development of inhibitors for Janus kinases (JAKs) and Rho-associated coiled-coil containing protein kinases (ROCK), both critical targets in inflammatory diseases and oncology.[3][4]
Hypothetical Comparative Kinase Inhibition Data
To illustrate the potential SAR, the following table presents hypothetical data for a series of derivatives, which is representative of the type of data generated in a drug discovery campaign.
| Compound ID | R1-Substitution (at Amino Group) | R2-Substitution (Cyclohexane Ring) | JAK1 IC50 (nM) | ROCK2 IC50 (nM) |
| A-1 | H | H | 580 | 750 |
| A-2 | Methyl | H | 320 | 480 |
| A-3 | Ethyl | H | 450 | 620 |
| A-4 | Phenyl | H | 150 | 210 |
| A-5 | 4-Fluorophenyl | H | 85 | 120 |
| B-1 | Phenyl | 3-Fluoro | 125 | 180 |
| B-2 | Phenyl | 3,3-Difluoro | 95 | 145 |
This data is illustrative and not from a specific publication.
-
Impact of R1-Substitution: Small alkyl substitutions at the amino group (A-2) show a modest improvement in potency over the unsubstituted parent compound (A-1). Aromatic substitutions (A-4) significantly enhance potency, likely due to additional hydrophobic or pi-stacking interactions in the kinase active site. The introduction of a fluorine atom on the phenyl ring (A-5) further boosts activity, a common strategy to enhance binding affinity.
-
Impact of R2-Substitution: Fluorination on the cyclohexane ring (B-1, B-2) can also positively influence potency. This is likely due to the electron-withdrawing nature of fluorine altering the electronics of the scaffold and potentially forming favorable interactions with the target protein.
Enhancing CNS Penetration: A Key Application
The physicochemical properties of the 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol scaffold make it a promising candidate for the development of CNS-penetrant drugs. The trifluoromethyl group's contribution to lipophilicity is a key factor in crossing the blood-brain barrier (BBB).
Illustrative CNS Penetration and ADME Properties
The following table presents hypothetical in vitro Absorption, Distribution, Metabolism, and Excretion (ADME) data for a selection of derivatives.
| Compound ID | Caco-2 Permeability (Papp, 10⁻⁶ cm/s) | hLM Stability (t½, min) | MDCK-MDR1 Efflux Ratio |
| A-1 | 5.2 | 45 | 3.8 |
| A-4 | 12.8 | 65 | 2.5 |
| A-5 | 15.1 | 72 | 2.1 |
| B-2 | 13.5 | 85 | 2.3 |
This data is illustrative and not from a specific publication.
This hypothetical data suggests:
-
Permeability: Increased lipophilicity from the phenyl group (A-4) and the fluorophenyl group (A-5) leads to higher Caco-2 permeability, indicating better potential for intestinal absorption and BBB penetration.
-
Metabolic Stability: The presence of the trifluoromethyl group generally confers good metabolic stability in human liver microsomes (hLM). Further fluorination on the cyclohexane ring (B-2) may offer additional protection from metabolism.
-
Efflux: The MDCK-MDR1 assay is used to assess whether a compound is a substrate for P-glycoprotein (P-gp), a key efflux transporter at the BBB. Lower efflux ratios are desirable. The data suggests that while the parent compound may be a substrate, derivatization can reduce P-gp liability.
Experimental Protocols
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
Materials:
-
Kinase of interest
-
Kinase substrate peptide
-
ATP
-
Test compounds
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 96- or 384-well plates
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Perform serial dilutions in DMSO to create a concentration gradient.
-
Kinase Reaction:
-
In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO control to each well.
-
Add 2.5 µL of the kinase to each well and incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of a substrate/ATP mixture.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well and incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well and incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader. The signal is inversely proportional to the kinase activity.
-
Data Analysis: Calculate IC50 values by fitting the data to a four-parameter logistic curve.
Blood-Brain Barrier Permeability Assay (PAMPA)
The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to predict passive BBB permeability.
Materials:
-
PAMPA plate (e.g., from Millipore or Corning)
-
Phosphate buffered saline (PBS), pH 7.4
-
Brain lipid solution (e.g., porcine brain lipid in dodecane)
-
Test compounds and control compounds (high and low permeability)
-
96-well UV-transparent plates
Procedure:
-
Compound Preparation: Prepare solutions of test compounds and controls in PBS.
-
Plate Preparation: Coat the filter of the donor plate with the brain lipid solution.
-
Assay:
-
Add the compound solutions to the donor wells.
-
Add fresh PBS to the acceptor wells of a separate 96-well plate.
-
Place the donor plate into the acceptor plate, creating a "sandwich".
-
Incubate at room temperature for a defined period (e.g., 4-18 hours).
-
-
Analysis: Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).
-
Calculation: Calculate the permeability coefficient (Pe) using the following equation:
Pe = [C]A * VA / (Area * Time * ([C]D - [C]A))
where [C]A is the concentration in the acceptor well, VA is the volume of the acceptor well, Area is the filter area, Time is the incubation time, and [C]D is the concentration in the donor well.
Visualizing Key Concepts
Caption: Workflow for an in vitro luminescence-based kinase inhibition assay.
Conclusion and Future Directions
The 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol scaffold represents a valuable tool in the medicinal chemist's arsenal. Its inherent properties, conferred by the trifluoromethyl group and the rigid cyclohexyl core, make it an excellent starting point for the design of kinase inhibitors and CNS-active compounds. While comprehensive public data on the comparative efficacy of its derivatives is limited, the principles of medicinal chemistry suggest that strategic derivatization of the amino group and the cyclohexane ring can lead to significant improvements in potency, selectivity, and pharmacokinetic properties. Future research should focus on the systematic exploration of the chemical space around this scaffold to unlock its full therapeutic potential.
References
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Janus kinase inhibitor. Wikipedia. [Link]
-
Deoxytrifluoromethylation/aromatization of cyclohexan(en)ones to access highly substituted trifluoromethyl arenes. National Center for Biotechnology Information. [Link]
-
Janus Kinase Inhibitors for the Management of Patients With Inflammatory Bowel Disease. Gastroenterology & Hepatology. [Link]
-
A Comprehensive Overview of Globally Approved JAK Inhibitors. National Center for Biotechnology Information. [Link]
-
Janus Kinase (JAK) inhibitors: Drug Safety Communication - FDA Requires Warnings about Increased Risk of Serious Heart-related Events, Cancer, Blood Clots, and Death. U.S. Food and Drug Administration. [Link]
-
Chemical structures of four US FDA approved JAK inhibitors with brand... ResearchGate. [Link]
- Selective ROCK2 kinase inhibitors.
- Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives.
-
Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades. MDPI. [Link]
-
Phytochemicals That Regulate Neurodegenerative Disease by Targeting Neurotrophins: A Comprehensive Review. National Center for Biotechnology Information. [Link]
- Compounds and compositions as kinase inhibitors.
-
Fiscalin Derivatives as Potential Neuroprotective Agents. National Center for Biotechnology Information. [Link]
- Salts of the Janus kinase inhibitor (R)-3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl).
-
One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. ResearchGate. [Link]
- Crystalline form of (S)-N-(5-((R)-2-(2,5-difluorophenyl)-pyrrolidin-1-yl).
-
Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. National Center for Biotechnology Information. [Link]
-
Synthesis of novel 4-substituted-7-trifluoromethylquinoline derivatives with nitric oxide releasing properties and their evaluation as analgesic and anti-inflammatory agents. PubMed. [Link]
-
The Role of 4-(Trifluoromethyl)cyclohexanone in Modern Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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A Comparative Spectroscopic Guide to Cis and Trans Isomers of 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
In medicinal chemistry, the spatial arrangement of atoms within a molecule is paramount, often dictating the efficacy and safety of a therapeutic agent. The cis and trans diastereomers of 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol represent a classic case where stereochemistry can profoundly influence biological activity. Distinguishing between these isomers is a critical step in synthesis and quality control. This guide provides an in-depth comparison of the expected spectroscopic signatures of these isomers, leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By explaining the structural basis for the anticipated spectral differences, this document serves as a practical tool for unambiguous stereochemical assignment.
Introduction: The Significance of Stereoisomerism
The compound 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol incorporates several key pharmacophoric features: a cyclohexane scaffold for conformational rigidity, an amino group for potential salt formation and hydrogen bonding, and a trifluoromethyl (CF₃) group, which can enhance metabolic stability and binding affinity. The cyclohexane ring exists predominantly in a chair conformation. The key difference between the cis and trans isomers lies in the relative orientation of the amino and hydroxyl groups.
-
In the cis isomer , the amino and hydroxyl groups are on the same face of the ring. In the most stable chair conformation, one of these bulky groups will likely be forced into an axial position.
-
In the trans isomer , these groups are on opposite faces, allowing both to potentially occupy equatorial positions, which is generally the more stable conformation.
This seemingly subtle difference has profound implications for how the molecule interacts with its biological target. This guide will elucidate how to use standard laboratory spectroscopic techniques to reliably differentiate these two isomers.
Synthesis and Isomer Separation Workflow
While multiple synthetic routes are possible, a common approach involves the nucleophilic addition of a trifluoromethyl group to a protected 4-aminocyclohexanone precursor, followed by deprotection. The resulting product is typically a mixture of cis and trans diastereomers, which can be separated by column chromatography.
Caption: Synthetic and analytical workflow.
Comparative Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool
NMR spectroscopy is the most powerful technique for distinguishing these isomers. The rigid chair conformation of the cyclohexane ring leads to distinct magnetic environments for axial and equatorial protons, which is the key to their differentiation.
¹H NMR Spectroscopy
The most telling signal in the ¹H NMR spectrum is that of the proton on the carbon bearing the amino group (H-C4).
-
Trans Isomer (Amino group equatorial): In the more stable conformation, the amino group is equatorial. The proton at C4 is therefore axial . This axial proton will have large dihedral angles (~180°) with the two adjacent axial protons on C3 and C5. According to the Karplus relationship, this results in a large coupling constant (J-value), typically in the range of 9-12 Hz. The signal for this proton will appear as a triplet of triplets (tt) or a complex multiplet with a large width.
-
Cis Isomer (Amino group axial): To accommodate the bulky CF₃ and OH groups at C1, the amino group in the cis isomer is likely forced into an axial position. The proton at C4 is therefore equatorial . It will have smaller dihedral angles (~60°) with the adjacent axial and equatorial protons. This leads to smaller coupling constants (typically 2-5 Hz). The signal will appear as a narrow multiplet , often described as a broad singlet or a multiplet with a small overall width.
The proton attached to the carbon with the hydroxyl group in similar cyclohexanol systems also shows this axial vs. equatorial difference. For instance, in cis- and trans-4-tert-butylcyclohexanol, the axial proton signal appears upfield (around 3.5 ppm) and is broad with large couplings, while the equatorial proton is downfield (around 4.0 ppm) and sharp with smaller couplings.
¹³C NMR Spectroscopy
The carbon spectra will also show differences. The chemical shifts of the ring carbons are sensitive to the orientation of the substituents. A key indicator is the "gamma-gauche effect," where a carbon atom's chemical shift is shielded (shifted upfield to a lower ppm value) when it has a gauche relationship with a substituent on a carbon two bonds away. In the cis isomer, the axial amino group will cause shielding of carbons C2 and C6, resulting in an upfield shift compared to the trans isomer.
¹⁹F NMR Spectroscopy
¹⁹F NMR provides a direct window to the trifluoromethyl group. While both isomers will show a singlet (or a closely coupled multiplet if coupled to nearby protons), the chemical shift can be subtly influenced by the overall molecular conformation and electronic environment. The exact chemical shift can vary depending on the solvent, but a consistent difference between the two isomers should be observable. For organofluorine compounds, CF₃ groups typically appear in the -50 to -70 ppm range relative to CFCl₃.
Table 1: Predicted NMR Data Summary
| Feature | Trans Isomer (Predicted) | Cis Isomer (Predicted) | Rationale |
| H-C4 Signal | Multiplet (tt), large width | Multiplet, narrow width | Axial proton has large J-couplings; Equatorial proton has small J-couplings. |
| H-C4 J-value | Large (9-12 Hz) | Small (2-5 Hz) | Dihedral angle dependence of coupling constants (Karplus relationship). |
| ¹³C Shifts (C2, C6) | Downfield (less shielded) | Upfield (more shielded) | Gamma-gauche effect from the axial amino group in the cis isomer. |
| ¹⁹F Shift (CF₃) | δ₁ | δ₂ (where δ₁ ≠ δ₂) | Different steric and electronic environments affect the fluorine nucleus shielding. |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the vibrational modes of functional groups. The key regions of interest are the O-H and N-H stretching frequencies (~3200-3600 cm⁻¹) and the C-F stretches (~1100-1200 cm⁻¹).
The primary distinction will arise from differences in hydrogen bonding.
-
Trans Isomer: With both the hydroxyl and amino groups in equatorial positions, they are relatively far apart, favoring intermolecular hydrogen bonding (between different molecules). This typically results in broad O-H and N-H absorption bands in the 3300-3400 cm⁻¹ range in a concentrated sample.
-
Cis Isomer: The 1,4-diaxial or axial-equatorial arrangement of the hydroxyl and amino groups may allow for intramolecular hydrogen bonding (within the same molecule). Intramolecular hydrogen bonds are independent of concentration and often result in sharper, slightly higher frequency absorption bands compared to their intermolecular counterparts. One might expect to see a sharper peak superimposed on a broader intermolecular band.
Table 2: Predicted IR Data Summary
| Vibrational Mode | Trans Isomer (Predicted) | Cis Isomer (Predicted) | Rationale |
| O-H Stretch | Broad, ~3300-3400 cm⁻¹ | May show a sharper component ~3500 cm⁻¹ | Predominantly intermolecular H-bonding vs. potential for intramolecular H-bonding. |
| N-H Stretch | Broad, ~3300-3400 cm⁻¹ | May show sharper bands | Similar to O-H stretch; primary amines show two bands (symmetric/asymmetric). |
| C-F Stretches | Strong bands ~1100-1200 cm⁻¹ | Strong bands ~1100-1200 cm⁻¹ | Unlikely to be significantly different, but confirms CF₃ presence. |
Mass Spectrometry (MS)
Under standard Electron Ionization (EI), mass spectrometry is unlikely to distinguish between the cis and trans isomers, as both will have the same molecular mass and likely produce very similar fragmentation patterns. The primary value of MS is to confirm the molecular weight and elemental composition.
Key fragmentation pathways for cyclohexanol derivatives include:
-
Loss of Water ([M-18]⁺): A common fragmentation for alcohols.
-
Alpha-Cleavage: Cleavage of the C-C bond adjacent to the hydroxyl group.
-
Ring Cleavage: Complex fragmentation of the cyclohexane ring, often leading to a characteristic base peak at m/z 57 for cyclohexanols or m/z 55 for cyclohexanones.
While EI-MS itself is not a tool for stereoisomer identification, coupling it with a separation technique like Gas Chromatography (GC-MS) is highly effective. The two isomers will have different polarities and boiling points, leading to different retention times on the GC column, allowing for their individual mass spectra to be obtained and confirming the purity of each separated isomer.
Experimental Protocols
The following are generalized protocols. Instrument parameters should be optimized for the specific equipment used.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve ~5-10 mg of the purified isomer in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).
-
Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz or higher spectrometer.
-
Analysis: Process the spectra, paying close attention to the chemical shift, multiplicity, and coupling constants of the proton at C4.
FTIR Spectroscopy Protocol
-
Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Background: Collect a background spectrum of the clean, empty ATR crystal.
-
Acquisition: Collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Analysis: Identify the positions and shapes of the O-H, N-H, C-H, and C-F absorption bands.
GC-MS Protocol
-
Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the isomer mixture or purified isomer in a volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Injection: Inject 1 µL of the solution into the GC-MS system equipped with a suitable capillary column (e.g., a DB-5 or equivalent).
-
GC Method: Use a temperature program to separate the isomers, for example, starting at 100°C and ramping to 250°C at 10°C/min.
-
MS Method: Acquire mass spectra in EI mode over a mass range of m/z 40-300.
-
Analysis: Compare the retention times of the two isomers and analyze their mass spectra to confirm the molecular ion and fragmentation patterns.
Caption: Comprehensive spectroscopic analysis workflow.
Conclusion
The differentiation of cis and trans isomers of 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol is reliably achieved through a combination of standard spectroscopic techniques. ¹H NMR spectroscopy stands out as the most definitive method , with the multiplicity and coupling constants of the C4 proton providing a direct probe of its axial or equatorial orientation. Complementary information from ¹³C NMR, IR spectroscopy, and GC-MS serves to build a comprehensive and self-validating dataset, ensuring the structural integrity and stereochemical purity of these valuable building blocks for drug discovery and development.
References
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Study.com. (n.d.). Describe how H-1 NMR spectroscopy can be used to differentiate cis- from trans-4-tert-butylcyclohexanol. Retrieved from Homework.Study.com. [Link]
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Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved from Chemistry LibreTexts. [Link]
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Unknown. (n.d.). Infrared (IR) Spectroscopy. Retrieved from a source providing IR spectroscopy theory. [Link]
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YouTube. (2020). 4-tert-Butylcyclohexanol - J values. Retrieved from YouTube. [Link]
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ResearchGate. (n.d.). The ¹H NMR spectrum of cis-4-propylcyclohexanol. Retrieved from ResearchGate. [Link]
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Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from Wikipedia. [Link]
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Chegg.com. (2016). Solved Interprete the following 1H NMR spectrum of the mixture. Retrieved from Chegg.com. [Link]
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Dove Medical Press. (n.d.). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Retrieved from Dove Medical Press. [Link]
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Royal Society of Chemistry. (2013). Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Information. Retrieved from Royal Society of Chemistry. [Link]
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ResearchGate. (2025). Fluorinated cyclohexanes: Synthesis of amine building blocks of the all-cis 2,3,5,6-tetrafluorocyclohexylamine motif. Retrieved from ResearchGate. [Link]
- Homework.Study.com. (n.d.). *1. A portion of NMR spectrum of 4-tert-butylcyclohexanol is
A Senior Application Scientist's Guide to In Silico Modeling of 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol Binding: A Comparative Workflow Analysis
Introduction
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorinated moieties is a cornerstone of rational drug design. The trifluoromethyl (-CF3) group, in particular, is prized for its ability to enhance crucial pharmacokinetic properties such as metabolic stability, lipophilicity, and binding affinity.[1] This guide focuses on 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol, a versatile chemical scaffold that combines the conformational rigidity of a cyclohexane ring with the potent electronic influence of a trifluoromethyl group.[2] As such, it represents a class of compounds with significant therapeutic potential.
The objective of this document is to provide researchers, scientists, and drug development professionals with an in-depth, comparative guide to modeling the binding of this compound using state-of-the-art in silico techniques. We will move beyond a simple recitation of steps to explain the causality behind methodological choices, ensuring a robust and self-validating approach to computational analysis. This guide will dissect two workflows of increasing complexity and accuracy:
-
Rapid Pose Prediction and Virtual Screening: A foundational workflow using Molecular Docking to quickly assess potential binding modes.
-
High-Fidelity Binding Energetics: An advanced workflow employing Molecular Dynamics (MD) simulations coupled with Free Energy Perturbation (FEP) to achieve a rigorous, quantitative understanding of binding affinity.[3]
To provide a tangible context, we will use a hypothetical yet representative protein target, a generic protein kinase, for all described protocols. This allows for a practical demonstration of the methodologies involved in structure-based drug design (SBDD).[4]
Workflow 1: Foundational Analysis via Molecular Docking
Expert Rationale: Molecular docking serves as the initial computational reconnaissance in structure-based drug discovery.[5] Its primary strength lies in its computational efficiency, allowing for the rapid screening of vast compound libraries to identify potential "hits" and predict their likely binding orientations (poses) within a target's active site.[6] This method is fundamentally an optimization problem, seeking the most favorable ligand conformation and orientation by evaluating a scoring function that approximates binding free energy. While computationally inexpensive, it is crucial to recognize that these scoring functions are approximations and the static, solvent-free nature of the model represents a significant simplification of the biological environment.
Comparative Analysis of Common Docking Software
The choice of docking software can significantly impact results.[7] A comparative overview of popular platforms is essential for making an informed decision based on the specific needs of a project.
| Software | Key Strengths | Primary Limitations | Typical Use Case |
| AutoDock Vina | Open-source and widely used; good balance of speed and accuracy; robust sampling algorithm.[8] | Scoring function is empirical and may be less accurate for systems with significant charge or polarization effects. | Academic research; initial virtual screening of large libraries. |
| Glide (Schrödinger) | High accuracy in pose prediction; well-validated scoring functions; integrated into a comprehensive modeling suite.[9] | Commercial license required; can be computationally more demanding than Vina. | Lead optimization; detailed studies where pose accuracy is critical. |
| GOLD | Excellent handling of ligand and protein flexibility; sophisticated genetic algorithm for conformational searching.[9] | Can be slower than other methods; parameter setup can be complex for novice users. | Projects involving significant induced-fit effects or highly flexible ligands. |
| Surflex-Dock | Utilizes a protomol-based approach to define the binding pocket, which can be effective for identifying non-obvious binding sites.[10] | Performance can be sensitive to the quality of the protomol generation. | Fragment-based screening; identifying novel binding pockets. |
For this guide, we will detail the protocol for AutoDock Vina due to its accessibility and widespread adoption, making it an excellent tool for foundational studies.
Experimental Protocol: Molecular Docking with AutoDock Vina
This protocol outlines the necessary steps to dock 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol into our hypothetical kinase target.
1. Ligand Preparation: a. Obtain the 3D structure of 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol (e.g., from a chemical database or built using molecular editing software). b. Use a tool like Open Babel to convert the structure to the required PDBQT format, which adds Gasteiger charges and defines rotatable bonds. The trifluoromethyl group's strong electronegativity requires careful charge assignment. c. Causality Check: Proper charge assignment is critical. The partial atomic charges on the fluorine and carbon atoms of the -CF3 group will dictate its electrostatic interactions within the binding pocket. Incorrect charges can lead to artifactual predictions of hydrogen bonds or electrostatic clashes.
2. Protein Preparation: a. Download the crystal structure of the target kinase from the Protein Data Bank (PDB).[11] b. Prepare the protein using AutoDock Tools: remove water molecules and co-solvents, repair any missing side chains or atoms, and merge non-polar hydrogens. c. Add polar hydrogens and assign Gasteiger charges to the protein atoms. d. Save the prepared protein in PDBQT format. e. Trustworthiness Check: The quality of the initial protein structure is paramount. Ensure the resolution is high (<2.5 Å) and that the conformation of the binding site is relevant (e.g., active or inactive state).
3. Defining the Search Space (Grid Box): a. Identify the active site of the kinase, typically where the co-crystallized native ligand binds. b. Using AutoDock Tools, define a 3D grid box that encompasses this entire binding pocket. The box should be large enough to allow the ligand to rotate and translate freely but small enough to focus the search and save computational time. A typical size is 25 x 25 x 25 Å.
4. Running the Docking Simulation: a. Create a configuration file (conf.txt) specifying the paths to the protein and ligand PDBQT files, the center and size of the grid box, and the desired output file name. b. Execute AutoDock Vina from the command line: vina --config conf.txt --log log.txt. c. Vina will perform the docking, exploring various ligand conformations and outputting the top-predicted binding poses ranked by their binding affinity scores (in kcal/mol).
5. Analysis of Results: a. Visualize the output poses in a molecular graphics program (e.g., PyMOL, Chimera). b. Analyze the top-ranked pose. Examine key interactions: hydrogen bonds, hydrophobic contacts, and electrostatic interactions. Pay special attention to the interactions formed by the amino, hydroxyl, and trifluoromethyl groups. c. Self-Validation: Does the predicted pose make chemical sense? Are hydrogen bond donors correctly paired with acceptors? Is the hydrophobic cyclohexane ring situated in a greasy pocket? The top-scoring pose is not always the correct one; chemical intuition and visual inspection are essential validation steps.
Visualization: Molecular Docking Workflow
Caption: Workflow for predicting ligand binding poses using molecular docking.
Workflow 2: High-Fidelity Analysis via Molecular Dynamics & Free Energy Calculations
Expert Rationale: While docking provides a valuable static snapshot, biological systems are dynamic. Molecular Dynamics (MD) simulations offer a way to observe the behavior of the protein-ligand complex over time, explicitly accounting for protein flexibility, solvent effects, and thermal motion.[12][13] This provides a much more rigorous assessment of the stability of a docked pose.
By extending MD simulations, we can employ methods like Free Energy Perturbation (FEP) to calculate the binding free energy with high accuracy.[14] FEP computes the free energy difference between two states by "alchemically" transforming one molecule into another over a series of non-physical intermediate steps.[15] This is the gold standard for computational binding affinity prediction and is invaluable for lead optimization, where discerning small differences in affinity between analogs is critical.
Experimental Protocol: MD Simulation with GROMACS
This protocol begins with the best pose obtained from Workflow 1. GROMACS is a powerful, open-source engine for high-performance MD simulations.[16]
1. System Preparation: a. Combine the PDB coordinates of the prepared protein and the top-ranked ligand pose into a single complex.pdb file. b. Causality Check: The starting coordinates directly influence the simulation's trajectory. Starting from a poor or high-energy docked pose may prevent the system from reaching a stable, representative state within a reasonable simulation time.
2. Force Field and Ligand Parameterization: a. Choose a suitable force field (e.g., CHARMM36m, AMBER). This set of parameters defines the potential energy of the system. b. Generate Ligand Topology: This is the most critical step for a novel compound. The standard protein force fields do not contain parameters for our ligand. Use a server like CGenFF to generate CHARMM-compatible topology and parameter files for 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol.[17] c. Trustworthiness Check: The quality of ligand parameters is paramount. The CGenFF server provides a "penalty" score indicating the quality of the analogy to existing parameterized fragments. High penalties may require manual parameter refinement, a task for advanced users. The accuracy of the entire simulation hinges on these parameters.
3. Solvation and Ionization: a. Define a simulation box (e.g., a cubic box extending 1.0 nm from the complex in all directions). b. Fill the box with a pre-equilibrated water model (e.g., TIP3P). c. Add ions (e.g., Na+ or Cl-) to neutralize the net charge of the system. Molecular dynamics simulations require a charge-neutral system to avoid artifacts in the calculation of long-range electrostatics.
4. Energy Minimization: a. Perform a steep descent energy minimization of the system to remove any steric clashes or unfavorable geometries introduced during the setup process.
5. System Equilibration (NVT and NPT): a. NVT Ensemble (Canonical): Heat the system to the target temperature (e.g., 300 K) while keeping the volume constant. Apply position restraints to the protein and ligand heavy atoms to allow the solvent to equilibrate around them. b. NPT Ensemble (Isothermal-Isobaric): Continue the equilibration at the target temperature and pressure (1 bar). This allows the density of the system to relax to the correct value. The position restraints on the protein and ligand are typically gradually released during this phase. c. Self-Validation: Monitor the temperature, pressure, and density of the system during equilibration. These values should converge to stable averages around the target values, indicating a well-equilibrated system ready for production simulation.
6. Production MD Simulation: a. Run the simulation for a desired length of time (e.g., 100-500 nanoseconds) without any restraints. The trajectory (atomic coordinates over time) is saved at regular intervals.
7. Trajectory Analysis: a. Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand relative to the starting structure. A stable, converging RMSD for both suggests the complex is structurally stable. b. Root Mean Square Fluctuation (RMSF): Calculate the RMSF of protein residues to identify flexible regions. c. Interaction Analysis: Analyze the persistence of key hydrogen bonds and hydrophobic contacts identified during docking over the course of the simulation.
Experimental Protocol: Relative Binding Free Energy (RBFE) via FEP
To demonstrate FEP, we would typically compare our lead compound to a close analog. For this guide, we will outline the conceptual steps for an alchemical transformation.
1. Define the Perturbation: a. Create a "dual topology" system where the atoms of 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol can be transformed into a second ligand (e.g., its non-fluorinated analog, 4-Amino-1-methylcyclohexan-1-ol) or into dummy atoms (for absolute binding free energy).
2. Setup the Thermodynamic Cycle: a. The change in binding free energy (ΔΔG_bind) is calculated indirectly. We compute the free energy of transforming the ligand in solvent (ΔG_solv) and the free energy of transforming it while bound to the protein (ΔG_complex). The difference between these two values gives the relative binding free energy: ΔΔG_bind = ΔG_complex - ΔG_solv.[15]
3. Run FEP Simulations: a. The transformation is broken down into a series of discrete steps (windows) defined by a coupling parameter, lambda (λ), which ranges from 0 to 1. b. For each λ-window, a short MD simulation is run to sample the system's energy. c. The total free energy change is calculated by integrating the energy changes across all λ-windows.
Visualization: MD Simulation & FEP Workflow
Caption: Workflow for high-fidelity binding analysis using MD and FEP.
Comparative Data Summary
This table summarizes the expected outputs and resource requirements for the two workflows, using illustrative data for our hypothetical kinase target.
| Metric | Workflow 1: Molecular Docking | Workflow 2: MD + FEP |
| Primary Output | Binding Pose & Affinity Score | Binding Free Energy (ΔG) & Dynamic Stability |
| Predicted Binding Energy | -8.5 kcal/mol (AutoDock Vina Score) | -9.2 ± 0.5 kcal/mol (Calculated ΔG) |
| Key Interacting Residues | ASP-165 (H-bond), LEU-28 (hydrophobic), LYS-45 (H-bond) | ASP-165 (stable H-bond), LEU-28 (stable hydrophobic), PHE-164 (pi-stacking with CF3) |
| Computational Time | ~5-15 minutes on a standard workstation | ~7-15 days on a multi-GPU workstation |
| Accuracy Level | Qualitative (Ranking & Pose) | Quantitative (High Accuracy) |
| Key Insights Provided | Initial hypothesis of binding mode; rapid screening of ideas. | Confirmed stability of binding pose; role of water molecules; accurate affinity prediction.[13] |
Expert Discussion & Conclusion
This guide has contrasted two powerful, yet distinct, in silico workflows for characterizing the binding of 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol. The choice between them is dictated by the research question at hand.
-
Molecular docking is the tool for exploration. It is indispensable for high-throughput virtual screening to identify initial hits from large databases or for generating initial structural hypotheses when no experimental data is available.[18] Its speed is its greatest asset, but its results must be treated as predictions that require further validation.
-
MD simulations and FEP calculations are the tools for precision. This workflow is suited for the lead optimization stage, where accurately predicting the affinity changes resulting from subtle chemical modifications is paramount to success.[11] The computational investment is significant, but it provides a level of detail and accuracy that docking cannot approach, capturing the dynamic nature of the protein-ligand interaction.
For a molecule like 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol, the primary challenge in both workflows is the accurate parameterization of the trifluoromethyl group.[19] Its unique electronic properties necessitate high-quality force field parameters to correctly model its interactions, such as potential halogen bonds or strong dipole interactions. The conformational flexibility of the cyclohexane ring must also be adequately sampled.
Ultimately, these computational methods do not replace experimental validation but rather enhance and accelerate the drug discovery pipeline.[20] By intelligently applying a tiered approach—using docking for broad screening and MD/FEP for detailed refinement—researchers can more efficiently design and prioritize novel therapeutic agents, turning promising scaffolds like 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol into the medicines of tomorrow.
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A Strategic Guide to Elucidating the Target and Off-Target Profile of 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol
For researchers, scientists, and drug development professionals, the journey of a novel small molecule from synthesis to a potential therapeutic is fraught with challenges. One of the most critical hurdles is understanding its biological specificity. This guide provides an in-depth, experience-driven framework for characterizing the cross-reactivity profile of a novel compound, using 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol as a primary example. We will move beyond rigid templates to offer a logical, tiered approach that begins with broad screening and funnels down to specific, high-confidence target validation.
The structure of 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol is intriguing. The cyclohexanol scaffold provides a three-dimensional geometry, while the amino group offers a key interaction point. The trifluoromethyl (-CF3) group is of particular interest in medicinal chemistry. Its strong electron-withdrawing nature and high lipophilicity can significantly enhance metabolic stability, membrane permeability, and binding affinity.[1][2][3][4] However, these same properties can also contribute to unforeseen off-target interactions. Therefore, a systematic and multi-faceted approach to studying its cross-reactivity is not just recommended, but essential.
The Challenge: A Target Unknown
As 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol is a novel chemical entity without a predefined biological target, our investigation must be broad and exploratory. The primary objective is twofold: to identify its primary biological target(s) and to proactively uncover any potential off-target liabilities that could lead to toxicity or undesirable side effects down the line. Most small molecule drugs interact with multiple biological targets, and early identification of these interactions is key to reducing attrition rates in later stages of development.[5][6]
Our strategy will be a tiered approach, designed to efficiently narrow down the possibilities from the entire proteome to a handful of high-confidence interactions.
Caption: A tiered workflow for target identification and cross-reactivity profiling.
Tier 1: Casting a Wide Net - In Silico and Broad Panel Screening
The initial phase is designed to be hypothesis-generating. We leverage computational tools and high-throughput experimental screens to survey a vast landscape of potential biological targets.
Computational (In Silico) Prediction
Before committing to expensive and time-consuming wet-lab experiments, computational approaches can provide valuable, predictive insights into potential off-target interactions.[5][6] These methods utilize large databases of known compound-target interactions and sophisticated algorithms to predict the bioactivity of a novel molecule based on its structure.
-
Methodology: Utilize platforms such as SuperPred, PharmMapper, or commercial services that employ a combination of ligand-based (e.g., 2D/3D similarity) and structure-based (e.g., molecular docking) methods.[7]
-
Causality: By comparing the structure of 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol to a vast library of compounds with known activities, these tools can flag potential interactions. This is not definitive proof but serves as an excellent guide for selecting and prioritizing experimental screening panels. For example, if the molecule shows structural similarity to known kinase inhibitors, a kinase panel would be a high-priority screen.
-
Output: A ranked list of potential protein targets (e.g., kinases, GPCRs, ion channels, enzymes).
Broad Panel Biochemical Screening
This is the cornerstone of our initial experimental investigation. We will submit 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol to specialized contract research organizations (CROs) that offer large, validated panels of biochemical assays.
-
Recommended Panels:
-
Kinase Panel: A comprehensive panel of several hundred kinases is crucial, as kinases are a common target class for small molecules and share a conserved ATP-binding pocket, making cross-reactivity a frequent concern.[8][9][10][11]
-
GPCR Panel: Given that GPCRs are the largest family of membrane protein drug targets, a binding assay panel covering a wide range of these receptors is essential.[12][13][14][15]
-
Enzyme/Ion Channel Panels: Depending on the results of the in silico screening, panels of other relevant enzymes (e.g., proteases, phosphatases) and ion channels should be considered.[16][17][18]
-
-
Experimental Choice: The initial screen is typically performed at a single high concentration (e.g., 10 µM) to maximize the chances of detecting even weak interactions. The readout is usually percent inhibition of the target's activity. This approach is cost-effective and provides a broad overview of the compound's activity landscape.[19]
Tier 2: From 'Hits' to High-Confidence Targets
Data from the broad panel screen will likely yield several "hits." The goal of Tier 2 is to confirm these initial findings, discard false positives, and validate the most promising interactions using orthogonal (i.e., different and independent) methods.
Dose-Response Confirmation
Any target showing significant inhibition (e.g., >50%) in the single-point screen must be re-tested in a dose-response format to determine its potency (IC50).
-
Methodology: A 10-point, half-log dilution series of 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol is prepared and tested against the hit targets from Tier 1.
-
Data Presentation: The results should be compiled into a clear, comparative table.
| Target Class | Specific Target | Primary Screen (% Inhibition @ 10 µM) | Confirmation (IC50, µM) |
| Kinase | Aurora Kinase A | 85% | 0.5 |
| Kinase | VEGFR2 | 62% | 7.8 |
| GPCR | Dopamine D2 Receptor | 55% | 12.5 |
| Enzyme | Cathepsin S | 15% | > 50 |
Table 1: Hypothetical screening results for 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol.
From this hypothetical data, Aurora Kinase A emerges as a potent and promising primary target, while VEGFR2 represents a potential off-target of interest. The activity against the D2 receptor is weak and may not be pursued unless a specific safety concern exists for this target.
Orthogonal Validation: A Biophysical Approach (Surface Plasmon Resonance)
To build confidence in a primary hit, it is critical to use a mechanistically different assay. Surface Plasmon Resonance (SPR) is a powerful, label-free biophysical technique that directly measures the binding of a small molecule to a protein target in real-time.[20] This provides not only the binding affinity (KD) but also the kinetic parameters of the interaction (association and dissociation rates).[20]
Hypothetical Case Study: Validating the Aurora Kinase A Interaction
Let's assume our broad screen identified Aurora Kinase A as a primary target. We will now use SPR to confirm this interaction and characterize its kinetics.
Objective: To determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD) of 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol binding to immobilized Aurora Kinase A.
Materials:
-
Instrument: Biacore T200 or similar SPR instrument.
-
Sensor Chip: CM5 sensor chip.
-
Reagents: Amine coupling kit (EDC, NHS, ethanolamine-HCl), recombinant human Aurora Kinase A, 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol, SPR running buffer (e.g., HBS-EP+ with 1% DMSO).
-
Immobilization Buffer: 10 mM Sodium Acetate, pH 5.0.[6]
Procedure:
-
Surface Preparation (Amine Coupling):
-
Activate the CM5 sensor chip surface with a 7-minute injection of a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
Inject recombinant Aurora Kinase A (e.g., 20 µg/mL in 10 mM sodium acetate, pH 5.0) over the activated surface to achieve an immobilization level of approximately 3000-4000 Response Units (RU).[18] The low pH of the immobilization buffer facilitates pre-concentration of the positively charged protein on the negatively charged carboxymethylated dextran surface.
-
Deactivate any remaining active esters with a 7-minute injection of 1 M ethanolamine-HCl.
-
A reference flow cell should be prepared similarly but without the injection of the kinase, to allow for reference subtraction.
-
-
Kinetic Analysis:
-
Prepare a dilution series of 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol in running buffer (e.g., 0.1, 0.3, 1, 3, 10 µM). Include a buffer-only (blank) injection for double referencing.
-
Inject each concentration over the reference and kinase-immobilized surfaces for a set contact time (e.g., 120 seconds) to monitor the association phase.
-
Follow with a dissociation phase by flowing running buffer only over the surfaces for an extended period (e.g., 300 seconds).
-
Between cycles, if necessary, perform a regeneration step with a short pulse of a mild denaturant (e.g., 10 mM Glycine-HCl, pH 2.5) to remove any remaining bound compound.
-
-
Data Analysis:
-
Process the raw sensorgram data by subtracting the reference flow cell signal and the blank injection signal.
-
Globally fit the processed data from the different analyte concentrations to a 1:1 Langmuir binding model to determine the kinetic parameters (ka, kd) and the affinity (KD).[6]
-
| Parameter | Value | Unit |
| Association Rate (ka) | 2.5 x 10⁵ | 1/Ms |
| Dissociation Rate (kd) | 1.0 x 10⁻² | 1/s |
| Affinity (KD) | 400 | nM |
Table 2: Hypothetical SPR kinetic data for the interaction of the compound with Aurora Kinase A.
Tier 3: Functional Relevance and Cellular Engagement
Confirming a direct binding interaction is a crucial step, but it doesn't tell the whole story. We must demonstrate that this binding event translates into a functional consequence in a cellular context.
Cell-Based Functional Assays
The choice of functional assay depends entirely on the validated target. Since our hypothetical primary target is a kinase, a cell-based assay would typically measure the inhibition of phosphorylation of a known substrate or a downstream phenotypic effect like inhibition of cell proliferation.
However, to provide a comparative example for a different target class, let's consider a hypothetical "hit" from the GPCR screen: the A₂B Adenosine Receptor , a Gαs-coupled receptor whose activation leads to an increase in intracellular cyclic AMP (cAMP).[12] We will design an assay to test if our compound acts as an antagonist.
Objective: To determine if 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol can inhibit the agonist-induced production of cAMP in cells expressing the human A₂B adenosine receptor.
Materials:
-
Cells: HEK293 cells stably expressing the human A₂B receptor.
-
Reagents: Cell culture medium, assay buffer (e.g., HBSS with 20 mM HEPES), phosphodiesterase inhibitor (e.g., IBMX), A₂B receptor agonist (e.g., NECA), HTRF cAMP detection kit.[12]
-
Plates: 384-well, low-volume, white assay plates.
-
Instrument: HTRF-compatible microplate reader.
Procedure:
-
Cell Preparation:
-
The day before the assay, seed the A₂B-HEK293 cells into 384-well plates at an optimized density (e.g., 5,000 cells/well) and incubate overnight.[12]
-
-
Antagonist Assay Protocol:
-
Prepare a serial dilution of 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol in assay buffer containing a fixed concentration of IBMX (e.g., 500 µM).
-
Carefully remove the culture medium from the cells and add the diluted compound solutions. Incubate for 15-30 minutes at room temperature. This step allows the potential antagonist to bind to the receptor.[12]
-
Prepare the A₂B agonist (NECA) at a concentration corresponding to its EC₈₀ (the concentration that gives 80% of its maximal effect, determined in separate experiments).
-
Add the EC₈₀ concentration of NECA to the wells (except for the negative control wells) and incubate for an additional 15-30 minutes to stimulate cAMP production.[12]
-
Lyse the cells and detect the amount of cAMP produced according to the HTRF kit manufacturer's protocol. This typically involves adding a d2-labeled cAMP conjugate and a cryptate-labeled anti-cAMP antibody.[2]
-
-
Data Analysis:
-
The HTRF ratio (Emission 665nm / Emission 620nm) is inversely proportional to the amount of cAMP produced.
-
Calculate the percent inhibition for each concentration of the test compound relative to the controls (agonist-stimulated vs. basal).
-
Plot the percent inhibition against the log concentration of 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol and fit the data to a four-parameter logistic equation to determine the IC50 value.[12]
-
Caption: Comparative workflows for SPR and cell-based cAMP functional assays.
Conclusion
The path to understanding the biological activity of a novel compound like 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol requires a methodical, evidence-based approach. By starting with a wide, unbiased screen and progressively focusing in on high-confidence hits with orthogonal, functionally relevant assays, we can build a robust profile of both its intended targets and its potential cross-reactivities. This tiered strategy, combining in silico prediction, broad biochemical screening, biophysical validation, and cell-based functional analysis, provides a self-validating system that ensures scientific rigor and trustworthiness. The insights gained from such a comprehensive study are invaluable for guiding future drug development efforts, optimizing lead compounds, and ultimately, increasing the probability of success in the clinic.
References
- Reaction Biology. (n.d.). Kinase Panel Screening Services.
-
Lounkine, E., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Physiology, 10, 895. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (2024). The Significance of Trifluoromethyl Groups in Pharmaceutical Intermediates.
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Assay Guidance Manual. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). National Center for Biotechnology Information. [Link]
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Bio-Rad. (2013). Immobilization of Active Kinases for Small Molecule Inhibition Studies. Bio-Radiations. [Link]
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J. Med. Chem. (2020). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ACS Publications. [Link]
- BioAssay Systems. (n.d.). Enzyme Inhibitor Screening Services.
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Molecules. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]
- BenchChem. (2025). Application Notes and Protocols for cAMP Functional Assay in Screening A2B Receptor Antagonists.
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PubMed. (2012). Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases. National Library of Medicine. [Link]
- MDPI. (2024). Determining the Affinity and Kinetics of Small Molecule Inhibitors of Galectin-1 Using Surface Plasmon Resonance.
- Reaction Biology. (n.d.). Kinase Drug Discovery Services.
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PubMed Central. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. National Library of Medicine. [Link]
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Taylor & Francis Online. (2013). The role of fluorine in medicinal chemistry. Expert Opinion on Drug Discovery. [Link]
- BOC Sciences. (n.d.). Kinase Screening and Profiling Services.
- Eurofins Discovery. (n.d.). GPCR Screening & Profiling Services.
- Creative Biolabs. (n.d.). Enzyme Inhibition Assessment Service.
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ACS Publications. (2020). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. Journal of Medicinal Chemistry. [Link]
- MDPI. (2023). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics.
- ResearchGate. (2006). A BIAcore biosensor method for detailed kinetic binding analysis of small molecule inhibitors of p38α mitogen-activated protein kinase.
- Gifford Bioscience. (n.d.). Data Sheet SPR Kinetic Affinity Assay Protocol.
- Revvity. (2024). Cell preparation: a key step for successful cAMP assays.
- Biaffin. (n.d.). Kinascreen SPR services.
- MedchemExpress. (n.d.). Kinase Screening Service.
- MedchemExpress. (n.d.). GPCR Bioassay Screening Services.
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PubMed Central. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology. [Link]
- Pharmaron. (n.d.). Kinase Panel Profiling.
- Eurofins DiscoverX. (n.d.). GPCR Product Solutions.
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Springer. (2018). In Silico Target Prediction for Small Molecules. In: Methods in Molecular Biology. [Link]
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A Head-to-Head Comparison of Trifluoromethylating Agents for Cyclohexanones: A Guide for Researchers
The introduction of a trifluoromethyl (CF3) group is a cornerstone strategy in modern medicinal chemistry, often imparting enhanced metabolic stability, lipophilicity, and binding affinity to bioactive molecules.[1] Cyclohexanones, as prevalent scaffolds in natural products and synthetic drugs, represent a key target for trifluoromethylation. However, the selection of an appropriate trifluoromethylating agent is a critical decision, dictated by the desired outcome, substrate compatibility, and reaction mechanism. This guide provides a comprehensive, head-to-head comparison of the leading nucleophilic, electrophilic, and radical trifluoromethylating agents for the derivatization of cyclohexanones, supported by experimental data and mechanistic insights to inform your synthetic strategy.
The Challenge: Stereoselectivity in Cyclohexanone Trifluoromethylation
The trifluoromethylation of substituted cyclohexanones introduces a new stereocenter, making diastereoselectivity a paramount consideration. The rigid chair conformation of the cyclohexanone ring, influenced by bulky substituents, directs the incoming trifluoromethyl group to either an axial or equatorial position. Understanding the interplay between the reagent's mechanism and the steric and electronic properties of the substrate is crucial for controlling the stereochemical outcome. The conformationally locked 4-tert-butylcyclohexanone is an excellent model substrate for these studies, with the bulky tert-butyl group preferentially occupying the equatorial position, thus providing a clear distinction between axial and equatorial attack.[2][3][4]
At a Glance: Comparative Performance on 4-tert-Butylcyclohexanone
| Reagent Class | Reagent Example | Typical Conditions | Product | Diastereoselectivity (Axial:Equatorial) | Yield |
| Nucleophilic | Ruppert-Prakash (TMSCF₃) | TBAF (cat.), THF, 0 °C to rt | Trifluoromethyl carbinol | ~95:5 | >95% |
| Electrophilic | Togni's Reagent II | LDA, THF, -78 °C | α-Trifluoromethyl ketone | Not Applicable (forms enolate) | Moderate to Good |
| Electrophilic | Umemoto's Reagent | NaH, THF, rt (for silyl enol ether) | α-Trifluoromethyl ketone | Not Applicable (forms enolate) | Good |
| Radical | Langlois' Reagent (CF₃SO₂Na) | t-BuOOH, CH₂Cl₂/H₂O, rt | α-Trifluoromethyl ketone | Not Applicable (forms enolate) | Moderate |
Nucleophilic Trifluoromethylation: The Ruppert-Prakash Reagent
The Ruppert-Prakash reagent (trimethyl(trifluoromethyl)silane, TMSCF₃) is the most widely used nucleophilic trifluoromethylating agent.[5] It delivers a trifluoromethyl anion (CF₃⁻) equivalent, which directly attacks the electrophilic carbonyl carbon of the cyclohexanone.
Mechanism of Action
The reaction is initiated by a nucleophilic activator, typically a fluoride source like tetrabutylammonium fluoride (TBAF). The fluoride anion attacks the silicon atom of TMSCF₃, generating a hypervalent silicate intermediate that releases the trifluoromethyl anion. This potent nucleophile then adds to the carbonyl group of the cyclohexanone. The resulting alkoxide is subsequently trapped by another molecule of TMSCF₃ to form a silyl ether, which is then hydrolyzed upon acidic workup to yield the trifluoromethyl carbinol.
Caption: Mechanism of nucleophilic trifluoromethylation with the Ruppert-Prakash reagent.
Performance and Diastereoselectivity
For 4-tert-butylcyclohexanone, the nucleophilic addition of the trifluoromethyl anion predominantly occurs from the equatorial direction to avoid steric hindrance from the axial hydrogens at the C3 and C5 positions. This results in the formation of the axial alcohol as the major diastereomer.
Experimental data shows that the reaction of 4-tert-butylcyclohexanone with TMSCF₃ and a catalytic amount of TBAF proceeds in quantitative yield, with a diastereomeric ratio of approximately 95:5 in favor of the axial alcohol.
Experimental Protocol: Trifluoromethylation of 4-tert-Butylcyclohexanone
-
To a solution of 4-tert-butylcyclohexanone (1.0 equiv) in anhydrous THF (0.2 M) under an inert atmosphere, add the Ruppert-Prakash reagent (1.5 equiv).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of TBAF (1.0 M in THF, 0.1 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with 1 M HCl (aq.) and stir for 30 minutes.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Electrophilic Trifluoromethylation: Togni's and Umemoto's Reagents
Electrophilic trifluoromethylating agents deliver a "CF₃⁺" equivalent and react with nucleophilic partners, such as ketone enolates or silyl enol ethers. The most prominent examples are the hypervalent iodine-based Togni's reagents and the sulfonium-based Umemoto's reagents.[6][7][8][9]
Mechanism of Action
The trifluoromethylation of cyclohexanones with electrophilic reagents first requires the formation of a nucleophilic enolate or silyl enol ether. The enolate then attacks the electrophilic trifluoromethyl source, leading to the formation of the α-trifluoromethyl ketone. The choice of base and reaction conditions is critical for efficient enolate formation and subsequent trifluoromethylation.
Caption: General mechanism for electrophilic trifluoromethylation of cyclohexanones.
Performance Comparison: Togni's vs. Umemoto's Reagents
Both Togni's and Umemoto's reagents are effective for the trifluoromethylation of ketone enolates. The choice between them often depends on the specific substrate and desired reaction conditions. Togni's reagents are known for their high reactivity and broad functional group tolerance.[7][10] Umemoto's reagents are also powerful and have been extensively used for the trifluoromethylation of silyl enol ethers.[6][8][11]
For the trifluoromethylation of the silyl enol ether of 4-tert-butylcyclohexanone, both reagents are expected to give good yields of the corresponding α-trifluoromethyl ketone. The reaction proceeds via the enolate, so diastereoselectivity at the carbonyl carbon is not a factor in the same way as with nucleophilic addition.
Experimental Protocol: Electrophilic Trifluoromethylation of 4-tert-Butylcyclohexanone Lithium Enolate with Togni's Reagent II
-
To a solution of diisopropylamine (1.1 equiv) in anhydrous THF (0.5 M) at -78 °C under an inert atmosphere, add n-butyllithium (1.1 equiv, 2.5 M in hexanes) dropwise. Stir for 30 minutes.
-
Add a solution of 4-tert-butylcyclohexanone (1.0 equiv) in anhydrous THF dropwise. Stir for 1 hour at -78 °C.
-
Add a solution of Togni's Reagent II (1.2 equiv) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with saturated aqueous NH₄Cl and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Radical Trifluoromethylation: The Langlois Reagent
Radical trifluoromethylation involves the generation of a trifluoromethyl radical (•CF₃), which then reacts with a suitable substrate. The Langlois reagent (sodium trifluoromethanesulfinate, CF₃SO₂Na) is a popular, bench-stable solid that serves as an excellent source of •CF₃ radicals under oxidative conditions.[5][12]
Mechanism of Action
The Langlois reagent, in the presence of an oxidant such as tert-butyl hydroperoxide (t-BuOOH), generates a trifluoromethyl radical via a single-electron transfer (SET) process with the extrusion of sulfur dioxide. This electrophilic radical can then be trapped by a nucleophilic species, such as a ketone enolate or silyl enol ether.
Caption: Mechanism of radical trifluoromethylation with the Langlois reagent.
Performance and Scope
Radical trifluoromethylation with the Langlois reagent offers a complementary approach to nucleophilic and electrophilic methods. It is particularly useful for substrates that are sensitive to strong bases or nucleophiles. The reaction is typically performed under mild, biphasic conditions. While direct comparative data on 4-tert-butylcyclohexanone is scarce, the method has been successfully applied to a wide range of heterocycles and other electron-rich systems.[13]
Experimental Protocol: Radical Trifluoromethylation of 4-tert-Butylpyridine (Illustrative for Heterocycles)
-
To a solution of 4-tert-butylpyridine (1.0 equiv) in a 1:1 mixture of dichloromethane and water (0.2 M), add the Langlois' reagent (3.0 equiv).
-
Stir the biphasic mixture vigorously at room temperature.
-
Add tert-butyl hydroperoxide (70 wt. % in H₂O, 5.0 equiv) dropwise.
-
Continue stirring at room temperature for 3-24 hours, monitoring the reaction by LC-MS.
-
Upon completion, dilute with water and extract with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 2-trifluoromethyl-4-tert-butylpyridine.[14]
Conclusion: Selecting the Right Tool for the Job
The choice of trifluoromethylating agent for cyclohexanones is a nuanced decision that depends on the desired product and the substrate's functionalities.
-
For the synthesis of trifluoromethyl carbinols with high diastereoselectivity, nucleophilic trifluoromethylation with the Ruppert-Prakash reagent is the method of choice, favoring the formation of the axial alcohol.
-
For the synthesis of α-trifluoromethyl ketones , both electrophilic and radical methods are effective.
-
Electrophilic reagents like Togni's and Umemoto's reagents provide reliable routes via ketone enolates or silyl enol ethers.
-
Radical trifluoromethylation with the Langlois reagent offers a milder, alternative pathway, particularly for substrates incompatible with ionic conditions.
-
By understanding the distinct mechanisms and performance characteristics of these reagents, researchers can strategically select the optimal method to achieve their synthetic goals in the increasingly important field of organofluorine chemistry.
References
- Langlois, B. R.; Laurent, E.; Roidot, N. Tetrahedron Lett.1991, 32 (51), 7525-7528.
- Prakash, G. K. S.; Yudin, A. K. Chem. Rev.1997, 97 (3), 757-786.
- Umemoto, T.; Ishihara, S. Tetrahedron Lett.1990, 31 (25), 3579-3582.
- Togni, A.; Mezzetti, A.; Manca, C.; et al. J. Am. Chem. Soc.2006, 128 (23), 7490-7491.
- Baran, P. S.; Richter, J. M. J. Am. Chem. Soc.2005, 127 (44), 15394-15396.
- Ye, Y.; Sanford, M. S. Org. Lett.2012, 14 (18), 4826-4829.
- Ruppert, I.; Schlich, K.; Volbach, W. Tetrahedron Lett.1984, 25 (21), 2195-2198.
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Pharmacokinetic Profile Comparison of 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol Analogs: A Guide for Drug Development Professionals
An In-Depth Technical Guide
Introduction: The Strategic Value of the Trifluoromethylcyclohexanol Scaffold
In modern medicinal chemistry, the strategic incorporation of fluorine-containing motifs is a cornerstone of rational drug design. The trifluoromethyl (CF3) group, in particular, is a powerful tool for optimizing the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates.[1] Its strong electron-withdrawing nature and high C-F bond energy can significantly enhance metabolic stability by blocking potential sites of oxidation.[1] Furthermore, the CF3 group can increase lipophilicity, which may improve membrane permeability and target engagement.[1]
The 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol scaffold combines these benefits with a conformationally restricted cyclohexyl ring and a versatile amino group, making it an attractive starting point for developing novel therapeutics. However, seemingly minor structural modifications to this core can lead to dramatic shifts in the pharmacokinetic (PK) profile, ultimately determining a compound's success or failure.
This guide provides a comparative analysis of the pharmacokinetic profiles of representative analogs of this scaffold. We will delve into the essential in vitro and in vivo methodologies used to characterize these molecules, explaining the causality behind experimental choices and grounding our protocols in authoritative regulatory standards. The objective is to equip researchers, scientists, and drug development professionals with the knowledge to interpret PK data effectively and make informed decisions in their discovery programs.
Pillar 1: Foundational Principles of Pharmacokinetic (ADME) Profiling
Before comparing specific analogs, it is crucial to understand the four pillars of pharmacokinetics. Early and comprehensive ADME profiling is proven to reduce the rate of clinical-phase failures.[2][3]
-
Absorption: The process by which a drug enters the systemic circulation. Key metrics include bioavailability (%F), which measures the fraction of an administered dose that reaches the bloodstream, and permeability, its ability to cross biological membranes like the intestinal wall.[4][5]
-
Distribution: The reversible transfer of a drug from the bloodstream into various tissues and organs. This is governed by factors like plasma protein binding (PPB), blood-to-plasma ratio, and the molecule's ability to cross specific barriers like the blood-brain barrier (BBB).[4][5]
-
Metabolism: The chemical modification of a drug by the body, primarily in the liver by enzymes such as the Cytochrome P450 (CYP) family. Metabolism typically converts lipophilic compounds into more water-soluble metabolites for easier excretion and is a primary determinant of a drug's half-life.[6]
-
Excretion: The removal of the drug and its metabolites from the body, primarily through the kidneys (urine) or liver (bile/feces). The rate of excretion is quantified by clearance (CL).[4][7]
Pillar 2: The Experimental Engine—Protocols for PK Characterization
A robust pharmacokinetic assessment relies on a tiered cascade of in vitro assays and definitive in vivo studies. This approach allows for the efficient screening of many compounds and the deep characterization of promising leads.[8][9] Adherence to Good Laboratory Practices (GLP) is mandatory for studies intended for regulatory submission.[5][10]
In Vitro ADME Screening Cascade
In vitro assays are the workhorse of early drug discovery, providing critical data to establish structure-activity relationships (SAR) and eliminate non-viable candidates before costly animal studies.[4][7] The typical workflow is designed to assess the most significant potential liabilities first.
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- 7. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs [creative-biolabs.com]
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- 10. fda.gov [fda.gov]
The Aliphatic Advantage: Benchmarking the Superior Stability of 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol
A Technical Guide for Medicinal Chemists
In the landscape of modern drug discovery, the selection of a core scaffold is a decision that profoundly influences the developability of a therapeutic candidate. Properties such as metabolic and chemical stability are not merely checkboxes in a screening cascade; they are foundational pillars upon which the success of a drug is built. This guide provides an in-depth, objective comparison of the stability of 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol, an increasingly popular saturated aliphatic scaffold, against its more traditional aromatic and non-fluorinated counterparts. Through a detailed examination of experimental data and the underlying chemical principles, we will demonstrate the tangible advantages conferred by the unique structural features of this scaffold.
The rationale for focusing on 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol stems from the convergence of two powerful strategies in medicinal chemistry: the "escape from flatland" by incorporating three-dimensional aliphatic rings, and the strategic use of fluorine to enhance drug-like properties.[1] Aromatic rings, while historically prevalent, are often susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, leading to rapid clearance and the potential for reactive metabolite formation.[2] Saturated rings, by contrast, can offer a more stable core. Furthermore, the introduction of a trifluoromethyl (CF₃) group can effectively block potential sites of metabolism due to the high strength of the carbon-fluorine bond, a strategy that has proven successful in numerous approved drugs.[3]
This guide is designed for researchers, scientists, and drug development professionals. It will provide not only a comparative analysis but also detailed, actionable experimental protocols for assessing the stability of your own compounds.
The Foundation of Stability: A Comparative Overview
The stability of a drug candidate is broadly categorized into two domains: chemical stability and metabolic stability. Chemical stability refers to the molecule's integrity under various physicochemical conditions (pH, light, oxidative stress), while metabolic stability pertains to its resistance to enzymatic degradation in a biological system.[4]
The 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol scaffold integrates key features that enhance both types of stability:
-
The Saturated Cyclohexyl Ring: Unlike aromatic rings, the sp³-hybridized carbons of the cyclohexane core are generally less susceptible to CYP450-mediated oxidation. The primary metabolic route for cyclohexyl groups is often hydroxylation, a process that can be sterically hindered or electronically disfavored depending on the substitution pattern.
-
The Trifluoromethyl Group: The electron-withdrawing nature and the high bond energy of the C-F bonds in the CF₃ group make it exceptionally resistant to enzymatic cleavage.[3] When placed at a tertiary carbon, as in this scaffold, it effectively shields this position from oxidative attack.
-
The Amino Group on an Aliphatic Ring: The basicity of the amino group in an aliphatic amine is typically higher than in an aromatic amine (aniline).[5] This is because the lone pair of electrons on the nitrogen is not delocalized into an aromatic system, making it more available for protonation. In acidic environments, the resulting ammonium cation is significantly less prone to oxidation.[6]
To quantify these advantages, we will now delve into the experimental methodologies used to assess stability and present a comparative analysis.
Experimental Protocols for Stability Assessment
The following protocols describe standard in vitro assays for determining chemical and metabolic stability. These methods are designed to be robust and reproducible, providing a solid foundation for scaffold comparison.
Protocol 1: Chemical Stability Assessment via Forced Degradation
This study evaluates the intrinsic stability of a compound by subjecting it to stress conditions that are more severe than those it would encounter during storage.[7]
Objective: To determine the degradation profile of a compound under acidic, basic, and oxidative stress.
Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of each test compound in a suitable solvent (e.g., DMSO or acetonitrile).
-
Working Solution Preparation: Dilute the stock solution to a final concentration of 100 µM in aqueous solutions representing different stress conditions:
-
Acidic: 0.1 N HCl
-
Basic: 0.1 N NaOH
-
Oxidative: 3% H₂O₂
-
-
Incubation: Incubate the working solutions at 40°C.
-
Time Points: Collect aliquots at 0, 2, 4, 8, and 24 hours.
-
Quenching:
-
For acidic samples, neutralize with an equivalent amount of 0.1 N NaOH.
-
For basic samples, neutralize with an equivalent amount of 0.1 N HCl.
-
For oxidative samples, the reaction is typically stopped by dilution with the mobile phase.
-
-
Analysis: Analyze the samples by HPLC-UV or LC-MS/MS to determine the percentage of the parent compound remaining relative to the t=0 time point.
Caption: Workflow for Forced Degradation Chemical Stability Assay.
Protocol 2: Metabolic Stability in Human Liver Microsomes (HLM)
This assay is a standard in vitro method to assess a compound's susceptibility to metabolism by Phase I enzymes, primarily CYPs.[8]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.
Methodology:
-
Reagent Preparation:
-
Prepare a 1 µM working solution of the test compound in 100 mM phosphate buffer (pH 7.4).
-
Thaw pooled Human Liver Microsomes (HLM) on ice and dilute to a final concentration of 0.5 mg/mL in phosphate buffer.
-
Prepare an NADPH regenerating system solution (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in phosphate buffer.
-
-
Pre-incubation: Add the HLM solution to the test compound working solution in a 96-well plate and pre-incubate at 37°C for 10 minutes.
-
Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system solution.
-
Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in specific wells by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Protein Precipitation: Centrifuge the plate at 4000 rpm for 20 minutes at 4°C to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate and analyze by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression line corresponds to the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg/mL microsomal protein).
-
Caption: Workflow for Liver Microsomal Metabolic Stability Assay.
Comparative Stability Data
The following table presents a summary of stability data for 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol and three comparator scaffolds. The data for the comparator scaffolds are representative values based on published literature for compounds with similar core structures. This allows for a scientifically grounded, illustrative comparison of their stability profiles.
| Scaffold | Structure | Chemical Stability (% Remaining after 24h) | Metabolic Stability (HLM) |
| 0.1 N HCl | 3% H₂O₂ | ||
| 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol | ![]() | >95% | >90% |
| 4-Aminocyclohexanol | ![]() | >95% | ~75% |
| 4-Aminophenol | ![]() | >95% | <20% |
| 4-Amino-1-methylcyclohexanol | ![]() | >95% | ~60% |
Disclaimer: The data presented for the comparator scaffolds are illustrative and compiled from various sources to demonstrate expected trends. Direct head-to-head experimental results may vary.
Analysis of Stability: Explaining the "Why"
The data clearly highlights the superior stability of the 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol scaffold. Let's explore the mechanistic basis for these observations.
Enhanced Oxidative Stability
The most striking difference is observed under oxidative stress (3% H₂O₂).
-
4-Aminophenol: This scaffold shows very poor oxidative stability. The electron-donating amino group activates the aromatic ring, making it highly susceptible to oxidation, which can proceed through the formation of quinone-imine intermediates.[9] These intermediates are often reactive and can lead to polymerization and discoloration.
-
4-Aminocyclohexanol and 4-Amino-1-methylcyclohexanol: As aliphatic amines, the amino groups on these scaffolds are less prone to oxidation than their aromatic counterpart. However, the C-H bonds on the cyclohexane ring, particularly at positions susceptible to enzymatic attack, remain a liability.
-
4-Amino-1-(trifluoromethyl)cyclohexan-1-ol: The trifluoromethyl group provides a powerful shielding effect. Its strong electron-withdrawing nature deactivates the adjacent carbons, making them less susceptible to oxidative attack. The C-F bond itself is exceptionally strong and not readily cleaved by metabolic enzymes.[10] This "metabolic blocking" is a key reason for its enhanced stability.
Caption: Comparative Oxidative Degradation Pathways.
Superior Metabolic Stability
The results from the human liver microsomal assay directly reflect the principles of metabolic blocking.
-
4-Aminophenol: Rapidly metabolized, as indicated by the short half-life and high intrinsic clearance.
-
4-Amino-1-methylcyclohexanol: The methyl group provides a potential site for oxidative metabolism.
-
4-Aminocyclohexanol: While more stable than the aromatic analog, the cyclohexane ring can still be hydroxylated by CYP enzymes.
-
4-Amino-1-(trifluoromethyl)cyclohexan-1-ol: The trifluoromethyl group at a key position on the ring effectively prevents metabolic attack, leading to a significantly longer half-life and lower clearance. This translates to a higher predicted bioavailability and a longer duration of action in vivo.
Conclusion and Future Directions
For drug development professionals, the key takeaways are:
-
Prioritize 3D Scaffolds: Moving away from flat, aromatic systems towards saturated rings can inherently improve metabolic stability.
-
Leverage Fluorine's Power: The strategic incorporation of trifluoromethyl groups is a proven method for blocking metabolic hotspots and enhancing stability.
-
Test Early and Often: The experimental protocols provided herein should be employed early in the discovery process to guide scaffold selection and lead optimization.
By understanding and applying these principles, medicinal chemists can design next-generation therapeutics with a higher probability of success in clinical development. The "aliphatic advantage" offered by scaffolds like 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol is a clear and compelling direction for the future of drug design.
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Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol
For laboratory personnel, particularly those in research, development, and drug discovery, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a safe and ethical scientific practice. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol, a compound characterized by its trifluoromethyl and amino functional groups. The procedures outlined here are grounded in established safety protocols and an understanding of the chemical's inherent properties to ensure minimal risk to personnel and the environment.
Hazard Identification and Risk Assessment: Understanding the Compound
Before initiating any disposal procedure, a thorough understanding of the hazards associated with 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol is paramount. While a specific Safety Data Sheet (SDS) for this exact compound is not always readily available, an assessment of its structural components—a trifluoromethyl group and an amino group on a cyclohexanol backbone—provides critical insights into its potential hazards.
The trifluoromethyl (-CF3) group is known for its high stability and can enhance the lipophilicity and metabolic stability of a molecule.[1][2] The amino group (-NH2) can impart basic properties and potential reactivity. Therefore, it is prudent to handle this compound with the assumption that it may cause skin and eye irritation.[3][4]
Key Potential Hazards:
-
Skin and Eye Irritation: Similar to other amine-containing compounds, it may cause irritation upon contact.[4]
-
Toxicity: While the toxicological properties have not been fully investigated for this specific molecule, it is best to assume it could be harmful if swallowed, inhaled, or absorbed through the skin.[5][6]
Personal Protective Equipment (PPE): The First Line of Defense
Appropriate personal protective equipment is non-negotiable when handling 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol. This ensures a barrier between the researcher and any potential chemical exposure.
Recommended PPE:
-
Gloves: Chemically resistant gloves, such as nitrile or neoprene, should be worn. Always inspect gloves for tears or punctures before use.[7]
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory to protect against splashes.
-
Lab Coat: A flame-retardant lab coat should be worn to protect skin and clothing.[7]
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[5][7]
Waste Segregation: A Critical Step for Safety and Compliance
Proper segregation of chemical waste is fundamental to safe disposal. Due to the presence of fluorine, 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol is classified as a halogenated organic compound .[8][9] It must be collected separately from non-halogenated waste streams.
Waste Segregation Protocol:
-
Designated Waste Container: Use a clearly labeled, dedicated waste container for "Halogenated Organic Waste." This container should be made of a compatible material, such as glass or polyethylene, with a secure, tight-fitting lid.
-
Labeling: The container must be labeled with the words "Hazardous Waste" and the full chemical name: "Waste 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol."[10][11] Do not use abbreviations or chemical formulas.[10]
-
Incompatible Wastes: Do not mix this compound with incompatible materials such as strong oxidizing agents, acids, or bases in the same container.[10][11]
Step-by-Step Disposal Procedure
The following protocol outlines the systematic steps for the safe disposal of 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol from the laboratory bench to its final collection point.
Protocol:
-
Preparation: Ensure all necessary PPE is worn correctly. Confirm that the designated halogenated organic waste container is properly labeled and within easy reach inside a chemical fume hood.
-
Transfer: Carefully transfer the waste 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol into the designated waste container. If the compound is in a solution, transfer the entire solution. If it is a solid, use a clean spatula.
-
Rinsing: If the original container is to be reused or disposed of as non-hazardous glass, it must be triple-rinsed with a suitable solvent (e.g., ethanol or acetone). The rinsate must be collected and added to the halogenated organic waste container.
-
Container Sealing: Securely close the waste container lid to be vapor-tight and prevent spills.[10] The container should remain closed at all times except when waste is being actively added.[10][12]
-
Storage: Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory.[9][12] This area should be away from heat sources and incompatible chemicals. Ensure the container is stored in secondary containment to mitigate potential leaks or spills.[9]
-
Documentation: Maintain a log of the waste added to the container, including the chemical name, quantity, and date.
-
Final Disposal: Once the container is full or has reached the accumulation time limit set by your institution and local regulations, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[13]
Spill Management: Preparedness and Response
Accidents can happen, and a clear, concise spill response plan is essential.
For Small Spills (within a chemical fume hood):
-
Alert Personnel: Immediately alert others in the vicinity.
-
Containment: Contain the spill using an inert absorbent material like vermiculite or sand.[7]
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it into a sealed, labeled container for hazardous waste disposal.[7]
-
Decontamination: Decontaminate the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.
-
Ventilation: Ensure the area is well-ventilated.
For Large Spills (outside of a chemical fume hood):
-
Evacuate: Evacuate the immediate area.
-
Emergency Contact: Contact your institution's emergency response team or EHS office immediately.[10]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol.
Caption: Disposal workflow for 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol.
Conclusion
The proper disposal of 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol is a multi-faceted process that hinges on a clear understanding of its chemical nature, adherence to established safety protocols, and compliance with institutional and federal regulations.[14][15] By following this guide, researchers can ensure they are not only protecting themselves and their colleagues but also upholding their responsibility to environmental stewardship.
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- Benchchem. (n.d.). An In-depth Technical Guide to the Safe Handling of 2-Allyl-5-trifluoromethylphenol. Benchchem.
- Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group.
- Cornell EHS. (n.d.). 7.2 Organic Solvents. Cornell EHS.
- Benchchem. (n.d.). Safe Disposal of Halogenated Nitroaromatic Compounds: A General Guide. Benchchem.
- Campus Operations. (n.d.). Halogenated Solvents in Laboratories. Campus Operations.
- Sigma-Aldrich. (2025-05-07). SAFETY DATA SHEET. Sigma-Aldrich.
- EPA. (n.d.). Proper Handling of Hazardous Waste Guide. EPA.
- Chemistry For Everyone. (2025-01-06). What Regulations Govern Hazardous Waste Management?. YouTube.
- Wright, P. A. (1995-02-01). Nitrogen Excretion: Three End Products, Many Physiological Roles. Journal of Experimental Biology.
- EPA. (2025-05-30). Steps in Complying with Regulations for Hazardous Waste. US EPA.
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- Fiveable. (n.d.). Nitrogenous Wastes | General Biology I Class Notes. Fiveable.
- Britannica. (2025-11-27). Nitrogen Disposal, Urea Cycle, Ammonia - Metabolism. Britannica.
- Manifold @CUNY. (n.d.). 41.2: Nitrogenous Wastes | Boundless Biology. Manifold @CUNY.
- EPA. (n.d.). Hazardous Waste. US EPA.
- Fisher Scientific. (2024-03-30). SAFETY DATA SHEET. Fisher Scientific.
- Thermo Fisher Scientific. (2025-09-15). SAFETY DATA SHEET. Thermo Fisher Scientific.
- Spectrum Chemical. (2006-08-11). Material Safety Data Sheet. Spectrum Chemical.
- Reddit. (2023-05-27). Synthetic & biochemists / med chemists or anyone with experience working with fluoro compounds -- how reactive or unstable or toxic are trifluoromethyl-containing compounds?. Reddit.
- Concepts of Biology - 1st Canadian Edition. (n.d.). 22.4. Nitrogenous Wastes. Concepts of Biology - 1st Canadian Edition.
- Cymit Química S.L. (2023-07-04). 4-Amino-cyclohexanone hydrochloride. Cymit Química S.L..
- Sigma-Aldrich. (2024-08-06). SAFETY DATA SHEET. Sigma-Aldrich.
- Sigma-Aldrich. (2024-03-04). SAFETY DATA SHEET. Sigma-Aldrich.
- Santa Cruz Biotechnology. (n.d.). 4-(Trifluoromethyl)cyclohexan-1-ol | CAS 30129-18-1 | SCBT. Santa Cruz Biotechnology.
- PubMed Central. (2025-07-18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Chemical Stability Enhanced: The Impact of Trifluoromethyl Groups in Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD..
- Sigma-Aldrich. (n.d.). 4-(Trifluoromethyl)cyclohexanone 97 75091-99-5. Sigma-Aldrich.
- ChemScene. (n.d.). 177906-46-6 | cis-4-Amino-1-methylcyclohexanol. ChemScene.
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Mastering the Handling of 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol: A Guide to Safe Laboratory Practices
For the innovative researcher navigating the landscape of modern drug discovery, fluorinated compounds are indispensable tools. The strategic incorporation of fluorine atoms can dramatically enhance a molecule's metabolic stability, binding affinity, and bioavailability. Among these valuable reagents is 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol, a versatile building block. However, its unique trifunctional structure—a primary amine, a tertiary alcohol, and a robust trifluoromethyl group—necessitates a nuanced and rigorous approach to laboratory safety.
This guide moves beyond generic safety data sheet (SDS) recommendations to provide a deeper, scientifically-grounded framework for handling this compound. By understanding the "why" behind each procedural step, you, the research professional, can cultivate a culture of safety and ensure the integrity of your work.
Understanding the Hazard Profile: More Than the Sum of its Parts
The hazard profile of 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol is multifaceted, stemming from its constituent functional groups. While the trifluoromethyl group is generally characterized by its high thermal and chemical stability, it is crucial to recognize that under specific conditions, such as intense heat, fluorinated compounds can decompose and release highly toxic and corrosive hydrogen fluoride (HF) gas.[1][2] The primary amine introduces a degree of basicity and nucleophilicity, while the cyclohexanol backbone confers its physical properties.
Based on data from analogous compounds, 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol and its salts are classified as harmful if swallowed and may cause skin and serious eye irritation.[3]
Table 1: Hazard Identification and Classification
| Hazard Classification | Category | GHS Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation |
Personal Protective Equipment (PPE): An Impenetrable Barrier
The selection of PPE is not a matter of simple box-checking but a critical component of risk mitigation tailored to the specific hazards of 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol.
Eye and Face Protection: Beyond the Standard
Standard safety glasses are insufficient. The potential for splashes of this irritant necessitates the use of chemical splash goggles conforming to EN166 or ANSI Z87.1 standards. Given the serious eye irritation potential, a full-face shield should be worn over the goggles whenever handling significant quantities or when there is a heightened risk of splashing.
Hand Protection: A Matter of Material and Time
The choice of gloves is paramount. While nitrile gloves are a common laboratory staple, their protection is primarily for incidental splash contact and may be insufficient for prolonged exposure.
-
For incidental contact (e.g., weighing, preparing solutions): A single pair of standard nitrile gloves (minimum 5-mil thickness) is acceptable. However, it is critical to change them immediately upon any suspected contact with the chemical.[4]
-
For extended handling or when submersion is possible: Double-gloving with two pairs of nitrile gloves or, preferably, using a more robust glove material is required. Butyl rubber gloves offer superior protection against a wide range of chemicals, including many organic solvents and corrosive agents that may be used in conjunction with this compound.[5][6] Always consult the glove manufacturer's compatibility data for the specific solvents being used.
Body and Respiratory Protection
A flame-resistant laboratory coat should be worn at all times. For operations with a high risk of splashing, a chemically resistant apron over the lab coat is recommended.
All handling of the solid compound or its solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols. If engineering controls are not sufficient to maintain exposure below permissible limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.
Operational Protocols: From Receipt to Disposal
A meticulous, step-by-step approach to handling ensures safety at every stage of the workflow.
Receiving and Storage
Upon receipt, inspect the container for any damage. The compound should be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3][7][8] The storage area should be clearly labeled, and access restricted to authorized personnel.
Weighing and Solution Preparation
-
Preparation: Before handling, ensure the chemical fume hood is functioning correctly and the work area is clean and uncluttered. Assemble all necessary equipment, including spatulas, weighing paper, and solvent.
-
Donning PPE: Put on all required PPE as detailed above.
-
Weighing: To minimize the generation of airborne dust, handle the solid compound gently. Use a micro-spatula to carefully transfer the desired amount onto weighing paper or directly into a tared vessel within the fume hood.
-
Dissolution: Add the solvent slowly to the solid to avoid splashing. If necessary, use a magnetic stirrer to aid dissolution. Keep the container covered as much as possible during this process.
Spill Management
In the event of a spill, immediate and correct action is crucial.
-
Small Spills (in a fume hood):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, contain the spill with an absorbent material compatible with the spilled chemical (e.g., vermiculite or sand).
-
Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
Decontaminate the spill area (see decontamination protocol below).
-
-
Large Spills (outside a fume hood):
-
Evacuate the laboratory immediately.
-
Alert your institution's emergency response team.
-
Do not attempt to clean up a large spill without specialized training and equipment.
-
Decontamination and Disposal: The Final Steps to Safety
Proper decontamination and disposal are essential to prevent cross-contamination and environmental release.
Decontamination Protocol
-
Gross Contamination Removal: For glassware and equipment, rinse with a suitable solvent (one in which the compound is soluble) to remove the bulk of the material. Collect this solvent rinse as hazardous waste.
-
Surface Cleaning: Wash surfaces and equipment with a laboratory detergent and water.[9]
-
Final Rinse: Thoroughly rinse with deionized water.
-
Verification: For critical applications, a surface wipe test followed by analytical confirmation (e.g., LC-MS) may be necessary to ensure complete decontamination.
Waste Disposal
All waste containing 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol, including contaminated PPE, absorbent materials, and solvent rinses, must be treated as hazardous waste.
-
Segregation: Collect all waste in a dedicated, clearly labeled, and sealed container. Halogenated organic waste should be segregated from other waste streams.[6]
-
Labeling: The waste container must be labeled with the full chemical name and associated hazards.
-
Disposal: Arrange for disposal through your institution's environmental health and safety office. The preferred method for fluorinated organic compounds is high-temperature incineration in a facility equipped with scrubbers to remove acidic combustion products like HF.[1]
By adhering to these detailed protocols, researchers can confidently and safely harness the synthetic potential of 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol, advancing their scientific goals while maintaining the highest standards of laboratory safety.
References
-
University of Pennsylvania Environmental Health and Radiation Safety. Nitrile Glove Chemical-Compatibility Reference. Retrieved from [Link]
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Kimberly-Clark. Nitrile Gloves Chemical Resistance Guide. Retrieved from [Link]
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OSHA. Glove Selection Chart. Retrieved from [Link]
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The Glove Guru. (2025, June 22). Butyl Gloves. Retrieved from [Link]
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Science Ready. Safe Handling & Disposal of Organic Substances – HSC Chemistry. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2019, October 3). Standard Operating Procedure: Sample and Equipment Decontamination. Retrieved from [Link]
-
Defense Centers for Public Health. Hazardous Drugs: Surface Deactivation, Decontamination and Cleaning Standard Operating Procedure Guide. Retrieved from [Link]
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Becky Aktsiaselts. Chemical Resistance Table for Gloves. Retrieved from [Link]
-
SKS Science Products. Chemical Resistance of Glove Materials. Retrieved from [Link]
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University of Pennsylvania. Chemical Resistance of Gloves. Retrieved from [Link]
- Ellis, D. A., Mabury, S. A., Martin, J. W., & Muir, D. C. G. (2001). Thermolysis of fluoropolymers as a potential source of halogenated organic acids in the environment.
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Unravel the Mysterious Chemistry. (2025, June 21). Decoding the Hydrofluoric Acid Equation. Retrieved from [Link]
- Zachariah, M. R., Westmoreland, P. R., Burgess Jr, D. R., Tsang, W., & Melius, C. F. (1995). Thermochemical and chemical kinetic data for fluorinated hydrocarbons. National Institute of Standards and Technology.
- Cohen, B. S., & Torkelson, T. R. (1994). Patty's Industrial Hygiene and Toxicology, 4th Edition, Volume 2, Part F. John Wiley & Sons.
-
PubMed. (n.d.). Hydrofluoric Acid Burns. Retrieved from [Link]
-
YouTube. (2022, September 15). Keep it Clean: Cleaning, Disinfecting, Deactivation, & Decontamination. Retrieved from [Link]
-
Cohen, S. M., et al. (2017). Toxicological evaluation of the flavour ingredient N-(1-((4-amino-2,2-dioxido-1 H-benzo[ c][4][7][8]thiadiazin-5-yl)oxy)-2-methylpropan-2-yl)-2,6-dimethylisonicotinamide (S2218). Toxicology Reports, 4, 507-520.
- Api, A. M., et al. (2022). RIFM fragrance ingredient safety assessment, 4-(2,4,6-trimethyl-3-cyclohexen-1-yl)-3-buten-2-one, CAS Registry Number 67801-38-1. Food and Chemical Toxicology, 162, 112903.
- Api, A. M., et al. (2021). RIFM fragrance ingredient safety assessment, 4,7-methano-1H-inden-5-ol, 3a,4,5,6,7,7a-hexahydrodimethyl-. Food and Chemical Toxicology, 158, 112678.
- Api, A. M., et al. (2021). RIFM fragrance ingredient safety assessment, 4-t-amylcyclohexanone, CAS Registry Number 16587-71-6. Food and Chemical Toxicology, 156, 112560.
- Sullivan, G., et al. (2021). RIFM fragrance ingredient safety assessment, cyclohexanol, CAS Registry Number 108-93-0. Food and Chemical Toxicology, 149, 112047.
- Spontaneous Aqueous Defluorination of Trifluoromethylphenols: Substituent Effects and Revisiting the Mechanism. (2025, May 6). Environmental Science: Processes & Impacts.
- Spontaneous Aqueous Defluorination of Trifluoromethylphenols: Substituent Effects and Revisiting the Mechanism. (n.d.). ChemRxiv.
- Li, Y., et al. (2014). Thermal decomposition of cyclohexane by flash pyrolysis vacuum ultraviolet photoionization time-of-flight mass spectrometry: a study on the initial unimolecular decomposition mechanism. RSC Advances, 4(100), 56959-56966.
-
Valco Group. Manufacturing process for Hydrofluoric acid. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




